3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4,5)6-7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJVMOIOTPJSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438923 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129765-95-3 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
CAS Number: 129765-95-3
This technical guide provides a comprehensive overview of 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid, a key building block in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.
Compound Identification and Properties
This compound, also known as N-Boc-3-amino-3-methylbutanoic acid, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it a valuable reagent for the controlled, stepwise synthesis of peptides and other complex molecules.[1][2] This protection prevents unwanted side reactions at the amino group while allowing the carboxylic acid moiety to participate in coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 129765-95-3 | [1][3] |
| Molecular Formula | C10H19NO4 | [1] |
| Molecular Weight | 217.27 g/mol | [1] |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid | |
| Appearance | White powder | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | Refrigerator (0-8 °C) | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through the N-protection of the corresponding free amino acid, 3-amino-3-methylbutanoic acid, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard procedure for introducing the Boc protecting group onto an amino function.
Materials:
-
3-amino-3-methylbutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution
Procedure:
-
Dissolution: Dissolve 3-amino-3-methylbutanoic acid (1.0 equivalent) in a 1:1 mixture of THF and water.
-
Basification: Add sodium bicarbonate (3.0 equivalents) to the solution at 0 °C to create a basic environment.
-
Boc Protection: Add di-tert-butyl dicarbonate (1.0 equivalent) to the cooled solution.
-
Reaction: Allow the mixture to stir at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure (rotary evaporation).
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous phase with a non-polar solvent like pentane or diethyl ether to remove unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a cold solution of dilute HCl or potassium hydrogen sulfate.[4] This will protonate the carboxylic acid, causing the product to become less water-soluble.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 times).
-
-
Isolation:
-
Combine the organic extracts.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting solid, this compound, can be further purified by recrystallization if necessary.
Caption: General workflow for the synthesis of N-Boc-3-amino-3-methylbutanoic acid.
Applications in Research and Drug Development
The primary application of this compound is as a specialized building block in organic synthesis, particularly in the construction of peptides and peptidomimetics.[1]
-
Peptide Synthesis: It serves as a protected amino acid derivative for incorporation into peptide chains. The gem-dimethyl group on the β-carbon introduces conformational constraints, which can be desirable in designing peptides with specific secondary structures or enhanced stability against enzymatic degradation. Its use is central to Solid-Phase Peptide Synthesis (SPPS), where it can be coupled to a growing peptide chain anchored to a solid support.[1]
-
Drug Development: The unique structure of this compound makes it a valuable component in the design of novel bioactive molecules and therapeutic agents.[1] By incorporating this moiety, medicinal chemists can explore new chemical space and potentially enhance the pharmacological properties of a drug candidate, such as its binding affinity, selectivity, or metabolic stability.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for Boc-based Solid-Phase Peptide Synthesis. The general cycle of SPPS involves the sequential addition of protected amino acids to a resin-bound peptide chain.
The key steps where this compound is utilized are:
-
Activation: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., DCC, HBTU, HATU).
-
Coupling: The activated amino acid is then coupled to the free N-terminus of the peptide chain that is anchored to the solid support resin.
-
Deprotection: After coupling, the Boc protecting group from the newly added amino acid is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose a new free amino group, ready for the next coupling cycle.
References
Physicochemical Properties of Boc-3-amino-3-methylbutanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-amino-3-methylbutanoic acid is a synthetic amino acid derivative that plays a crucial role as a building block in medicinal chemistry and peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality allows for its strategic incorporation into peptide chains and other complex organic molecules. Its unique structure, featuring a gem-dimethyl group on the alpha-carbon to the amino group, imparts specific conformational constraints and metabolic stability to the resulting peptides and drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties of Boc-3-amino-3-methylbutanoic acid, detailed experimental protocols for their determination, and its applications in synthetic workflows.
Physicochemical Data
A summary of the key physicochemical properties for Boc-3-amino-3-methylbutanoic acid and its parent compound, 3-amino-3-methylbutanoic acid, are presented below. It is important to note that while experimental data for the parent amino acid is available, some properties for the Boc-protected derivative are predicted or extrapolated from similar compounds due to limited direct experimental results in publicly available literature.
Table 1: Physicochemical Properties
| Property | Boc-3-amino-3-methylbutanoic acid | 3-Amino-3-methylbutanoic acid |
| Molecular Formula | C₁₀H₁₉NO₄[1] | C₅H₁₁NO₂[2][3] |
| Molecular Weight | 217.27 g/mol [1] | 117.15 g/mol [2][3] |
| Appearance | White powder[1] | White solid[2] |
| Melting Point | Not available | 232-233 °C[2] |
| Boiling Point | Not available | 221 °C[2] |
| Solubility | Soluble in organic solvents like DMF, NMP, DMSO; may require sonication or gentle heating.[4] | Slightly soluble in water.[2] |
| pKa (Predicted) | Not available | 3.69 ± 0.14 (for the carboxylic acid)[2] |
| LogP (Predicted) | Not available | -2.9[3] |
| CAS Number | 129765-95-3[1] | 625-05-8[3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amino acid derivatives.
Melting Point Determination
Objective: To determine the temperature at which the solid Boc-3-amino-3-methylbutanoic acid transitions to a liquid.
Methodology (Capillary Method using a Mel-Temp Apparatus):
-
Sample Preparation: A small amount of finely powdered, dry Boc-3-amino-3-methylbutanoic acid is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to compact the sample.
-
Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Purity Check: A sharp melting point range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Solubility Assessment
Objective: To determine the solubility of Boc-3-amino-3-methylbutanoic acid in various solvents.
Methodology: [4]
-
Solvent Selection: A range of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)) are selected for testing.
-
Sample Preparation: A known mass of Boc-3-amino-3-methylbutanoic acid (e.g., 10 mg) is added to a vial.
-
Titration: A selected solvent is added incrementally (e.g., 0.1 mL at a time) to the vial. After each addition, the mixture is vortexed or sonicated for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: The total volume of solvent required to completely dissolve the solid is recorded.
-
Qualitative Assessment: The solubility can be classified as:
-
Very soluble: < 1 part of solvent required for 1 part of solute.
-
Freely soluble: From 1 to 10 parts of solvent required.
-
Soluble: From 10 to 30 parts of solvent required.
-
Sparingly soluble: From 30 to 100 parts of solvent required.
-
Slightly soluble: From 100 to 1,000 parts of solvent required.
-
Very slightly soluble: From 1,000 to 10,000 parts of solvent required.
-
Practically insoluble: > 10,000 parts of solvent required.
-
-
Addressing Poor Solubility: For compounds that are difficult to dissolve, gentle heating or the use of a co-solvent system can be employed.[4]
pKa Determination by Titration
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group of Boc-3-amino-3-methylbutanoic acid.
-
Solution Preparation: A solution of Boc-3-amino-3-methylbutanoic acid of known concentration (e.g., 0.1 M) is prepared in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).
-
Titration Setup: A calibrated pH meter is placed in the amino acid solution, which is stirred continuously. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to add titrant to the amino acid solution.
-
Initial pH: The initial pH of the amino acid solution is recorded.
-
Titration: The strong base is added in small, precise increments (e.g., 0.1 or 0.2 mL). The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Collection: The titration is continued until the pH shows a sharp increase, indicating the equivalence point, and then for several additions beyond this point.
-
Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis). The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the buffering region on the titration curve.
Applications in Synthetic Chemistry
Boc-3-amino-3-methylbutanoic acid is a valuable building block in organic synthesis, particularly in the field of peptide chemistry and drug discovery.
Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is acid-labile and stable under the basic conditions used for peptide bond formation, making it ideal for the Boc/Bzl strategy in SPPS.[8] The gem-dimethyl group of Boc-3-amino-3-methylbutanoic acid can introduce conformational rigidity into a peptide backbone, which can be advantageous for designing peptides with specific secondary structures or for improving resistance to enzymatic degradation.
Below is a diagram illustrating the general workflow of incorporating a Boc-protected amino acid, such as Boc-3-amino-3-methylbutanoic acid, into a growing peptide chain during SPPS.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids.
Role in Drug Discovery
The incorporation of non-natural amino acids like Boc-3-amino-3-methylbutanoic acid is a key strategy in modern drug discovery.[1][9] These building blocks can be used to create peptidomimetics or small molecules with improved pharmacological properties, such as enhanced stability, increased potency, and better oral bioavailability. The gem-dimethyl group can act as a steric shield, protecting adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of a peptide-based drug.
The following diagram illustrates the logical relationship of how a synthetic building block like Boc-3-amino-3-methylbutanoic acid contributes to the drug development pipeline.
Caption: Role of Boc-3-amino-3-methylbutanoic acid in the drug discovery process.
Conclusion
Boc-3-amino-3-methylbutanoic acid is a valuable synthetic intermediate with well-defined physicochemical properties that make it highly suitable for applications in peptide synthesis and drug discovery. Its structural features, particularly the Boc protecting group and the gem-dimethyl substitution, offer chemists precise control over synthetic routes and the ability to fine-tune the biological and pharmacological properties of target molecules. The experimental protocols provided in this guide offer a framework for the characterization of this and similar compounds, while the workflow diagrams illustrate its practical utility in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 625-05-8 CAS MSDS (3-AMINO-3-METHYL-BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 6. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
Structure elucidation of 3-amino-3-methylbutanoic acid derivatives
An In-depth Technical Guide to the Structure Elucidation of 3-Amino-3-Methylbutanoic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, primarily due to their structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[1] These derivatives are explored as potential modulators of GABA receptors, making them valuable candidates for developing anticonvulsant drugs and other therapeutics for neurological disorders.[1] The precise determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing pharmacological profiles, and advancing drug development efforts. This guide provides a comprehensive overview of the modern analytical techniques and methodologies integral to the unambiguous structure elucidation of these molecules.
Core Analytical Techniques for Structure Elucidation
The structural characterization of 3-amino-3-methylbutanoic acid derivatives relies on a synergistic combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for determining atomic connectivity and molecular formula, while X-ray crystallography provides the definitive solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure in solution. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.
-
¹H NMR: Identifies the chemical environments and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms. COSY identifies coupled protons (typically H-C-C-H), HSQC correlates protons to their directly attached carbons (¹JCH), and HMBC reveals long-range correlations (²JCH, ³JCH) essential for connecting molecular fragments.
Table 1: Representative NMR Data for a 3-Amino-3-Methylbutanoic Acid Scaffold (Note: Chemical shifts (δ) are reported in ppm and are subject to variation based on solvent and specific derivatization.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| -COOH | 10-12 (broad s) | 170-180 | C2, C3 |
| -CH₂- | 2.3 - 2.8 (s) | 45-55 | C1 (COOH), C3, C4/C5 (CH₃) |
| -C(NH₂)(CH₃)₂- | - | 50-60 | - |
| -CH₃ | 1.2 - 1.6 (s) | 25-35 | C2, C3, other CH₃ |
| -NH₂ | Variable (broad s) | - | C3 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized derivatives. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.
Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-Amino-3-Methylbutanoic Acid (Formula: C₅H₁₁NO₂)[2][3][4]
| Adduct Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₅H₁₂NO₂⁺ | 118.08626 |
| [M+Na]⁺ | C₅H₁₁NNaO₂⁺ | 140.06820 |
| [M+K]⁺ | C₅H₁₁KNO₂⁺ | 156.04214 |
| [M-H]⁻ | C₅H₁₀NO₂⁻ | 116.07170 |
Data sourced from PubChemLite, predicted using CCSbase.[5]
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction offers the most definitive structural information. It provides precise bond lengths, bond angles, and absolute stereochemistry, which are invaluable for computational modeling and understanding receptor-ligand interactions. The molecules typically exist as zwitterions in the crystal lattice, forming extensive hydrogen-bonding networks.[6][7]
Experimental Protocols
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD) in a clean NMR tube.
-
Data Acquisition: Acquire a standard set of spectra on a 400 MHz or higher spectrometer. This should include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of chemical shifts to the residual solvent peak.
-
Structure Interpretation: Integrate all spectroscopic data. Use ¹H and ¹³C spectra to identify functional groups, HSQC to link protons and carbons, and COSY and HMBC to build the carbon skeleton and place substituents.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water). Further dilute to a final concentration of 1-10 µg/mL.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known standard. Set up the ESI source in either positive or negative ion mode.
-
Data Acquisition: Infuse the sample solution into the instrument at a flow rate of 5-10 µL/min. Acquire data over a relevant m/z range (e.g., 50-500 amu) for several minutes to obtain a good signal average.
-
Data Analysis: Determine the monoisotopic mass from the acquired spectrum. Use the instrument's software to calculate the elemental composition and compare the measured mass and isotopic pattern with the theoretical values for the proposed structure. The mass error should be below 5 ppm.
Visualized Workflows and Pathways
Structure Elucidation Workflow
The logical flow from a newly synthesized compound to a fully characterized structure involves multiple analytical steps.
Caption: General workflow for structure elucidation.
GABAergic Synaptic Transmission
Derivatives of 3-amino-3-methylbutanoic acid are often designed to interact with GABA receptors, particularly the ionotropic GABA-A receptor.[8] Understanding this pathway is key to interpreting their biological activity.
Caption: Simplified GABA-A receptor signaling pathway.
Conclusion
The structural elucidation of 3-amino-3-methylbutanoic acid derivatives is a multi-faceted process that relies on the strategic application of powerful analytical techniques. The combination of NMR spectroscopy for detailed connectivity mapping and high-resolution mass spectrometry for accurate molecular formula determination provides a robust foundation for structural assignment. When applicable, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. The detailed protocols and workflows outlined in this guide provide a clear framework for researchers to efficiently and accurately characterize these therapeutically promising molecules, thereby facilitating their advancement in the drug discovery pipeline.
References
- 1. 3-Amino-3-Methylbutanoic Acid [myskinrecipes.com]
- 2. 3-Amino-3-methylbutanoic acid | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 625-05-8 | 3-Amino-3-methylbutanoic acid [synthonix.com]
- 4. 3-amino-3-methylbutanoic acid [stenutz.eu]
- 5. PubChemLite - 3-amino-3-methylbutanoic acid (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
Unveiling the Many Identities of a Key Building Block: Alternate Names for 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
For researchers, scientists, and professionals in drug development, precise chemical nomenclature is paramount. This guide provides a comprehensive overview of the alternative names for the compound 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid, a valuable building block in organic synthesis.
This technical guide aims to clarify the various synonyms and systematic names associated with this compound, facilitating accurate communication and efficient information retrieval in a research and development setting. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 129765-95-3 .[1][2][3][4][5][6]
Systematic and Common Nomenclature
The structure of this compound lends itself to several naming conventions, from the highly structured IUPAC name to more common laboratory shorthand. Understanding these variations is crucial for navigating chemical databases, supplier catalogs, and scientific literature.
International Union of Pure and Applied Chemistry (IUPAC) Name
The systematic name, assigned according to the rules set forth by IUPAC, provides an unambiguous description of the molecule's structure.
| IUPAC Name |
| 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-butanoic acid[7] |
Common Synonyms and Abbreviations
In laboratory practice and commercial listings, a variety of synonyms and abbreviations are used for convenience. The most prevalent of these are derived from the "Boc" protecting group (tert-Butoxycarbonyl) and the core amino acid structure.
| Common Synonyms |
| N-Boc-3-amino-3-methylbutanoic Acid[7] |
| Boc-3-amino-3-methyl-butyric acid |
| 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid[1][3][6][7] |
| 3-tert-Butoxycarbonylamino-3-methyl-butyric acid[7] |
| 3-(Boc-amino)-3-methylbutanoic acid |
Chemical Identification and Properties
A summary of key identifiers and molecular properties is provided below for quick reference and data comparison.
| Identifier | Value |
| CAS Number | 129765-95-3[1][2][3][4][5][6] |
| Molecular Formula | C10H19NO4[1][3] |
| Molecular Weight | 217.26 g/mol [1] |
| SMILES | CC(C)(CC(=O)O)NC(=O)OC(C)(C)C |
| InChI Key | LHJVMOIOTPJSLS-UHFFFAOYSA-N[6] |
Logical Relationship of Nomenclature
The following diagram illustrates the relationship between the core chemical structure and its various names, highlighting the derivation of common synonyms from the systematic IUPAC name.
References
- 1. 129765-95-3|3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid|BLD Pharm [bldpharm.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. a2bchem.com [a2bchem.com]
- 4. Welcome to ABI Chem [abichem.com]
- 5. 3-TERT-BUTOXYCARBONYLAMINO-3-METHYL-BUTYRIC ACID | 129765-95-3 [chemicalbook.com]
- 6. 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid | 129765-95-3 [sigmaaldrich.com]
- 7. 3-tert-Butyloxycarbonylamino-3-methyl-butyric acid | CAS 129765-95-3 | Chemical-Suppliers [chemical-suppliers.eu]
The Influence of 3-Amino-3-methylbutanoic Acid on the Biological Activity of Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as increased potency, improved enzymatic stability, and desirable conformational constraints. Among these, β-amino acids and Cα,α-disubstituted amino acids have garnered significant interest. This technical guide focuses on the biological activity of peptides containing 3-amino-3-methylbutanoic acid, a unique amino acid that combines both of these structural features. This residue, also known as α,α-dimethyl-β-amino acid or β-homoalanine, can induce specific secondary structures and enhance resistance to proteolytic degradation, making it a valuable building block in the design of novel peptide-based therapeutics. This guide will delve into the known biological activities of such peptides, provide detailed experimental protocols for their synthesis and evaluation, and visualize relevant biological pathways.
Biological Activity of Peptides Containing 3-Amino-3-methylbutanoic Acid
The introduction of 3-amino-3-methylbutanoic acid into a peptide backbone can significantly influence its biological activity, primarily due to the conformational rigidity imparted by the gem-dimethyl group and the altered backbone spacing of the β-amino acid. While specific data for peptides containing this exact amino acid is limited in publicly available literature, we can infer their potential activities based on studies of peptides incorporating other β-amino acids and Cα,α-disubstituted amino acids. The primary areas of impact are antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity
Cationic antimicrobial peptides (AMPs) are a crucial component of the innate immune system and function primarily by disrupting the cell membranes of pathogenic microbes. The incorporation of β-amino acids, such as 3-amino-3-methylbutanoic acid, can enhance the antimicrobial efficacy of these peptides. This enhancement is often attributed to increased stability against proteases, a common defense mechanism of bacteria, and the ability to adopt stable secondary structures, like helices, which are crucial for membrane interaction.[1][2] Peptides containing β-amino acids have been shown to exhibit potent activity against a broad spectrum of bacteria.[3] The amphipathic nature of these peptides, a key determinant of their antimicrobial function, can be finely tuned by the placement of residues like 3-amino-3-methylbutanoic acid.
Anticancer Activity
Similar to their antimicrobial counterparts, many anticancer peptides (ACPs) are cationic and amphipathic, enabling them to selectively target and disrupt the negatively charged membranes of cancer cells. The inclusion of unnatural amino acids can improve the stability and efficacy of ACPs.[4] For instance, the cyclization of short peptides has been shown to improve their anti-cancer activity, and the substitution of natural amino acids with their unnatural analogs can increase their half-life and bioavailability.[4] While direct evidence for peptides with 3-amino-3-methylbutanoic acid is scarce, it is plausible that its incorporation could lead to more robust and effective anticancer agents.
Enzyme Inhibitory Activity
The constrained conformation induced by Cα,α-disubstituted amino acids can be exploited to design potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by blocking the active site, peptides containing these residues can act as effective inhibitors. For example, dipeptides containing the sterically constrained amino acid 2,3-methanophenylalanine have been shown to competitively inhibit chymotrypsin.[5][6] The rigid structure provided by 3-amino-3-methylbutanoic acid could be similarly utilized to design peptides that target specific enzymes with high affinity and specificity.
Data Presentation
Due to the limited availability of specific quantitative data for peptides containing 3-amino-3-methylbutanoic acid, the following tables present representative data for peptides incorporating other unnatural amino acids to illustrate the typical ranges of biological activity observed. These values serve as a benchmark for what might be expected from novel peptides containing 3-amino-3-methylbutanoic acid.
Table 1: Antimicrobial Activity of Peptides with Unnatural Amino Acids
| Peptide ID | Sequence | Target Organism | MIC (µM) | Reference |
| SET-M33 | K K V V K K V K K V V K K V V K K V V K K V V K K V V | P. aeruginosa | <1.5 | [7] |
| SET-M33 | K K V V K K V K K V V K K V V K K V V K K V V K K V V | K. pneumoniae | <3 | [7] |
| P1-Arg | Arg9Phe2 | C. albicans | 6.7 | [8] |
| P2-Lys | Lys9Phe2 | C. albicans | 10.9 | [8] |
| P3-His | His9Phe2 | C. albicans | 0.6 | [8] |
Table 2: Anticancer Activity of Peptides with Unnatural Amino Acids
| Peptide ID | Sequence | Cell Line | IC50 (µM) | Reference |
| Brevinin-2DYd | GIMDTLIKLAKAGKAAQAAKAVQGLLDN | A549 (Lung) | 2.975 | [9] |
| Ranatuerin-2Lb | GFLSLLK KVVPVIAEKVAK ILEKLGQS | A549 (Lung) | 15.32 | [9] |
| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ | Various | Variable | [4] |
Table 3: Enzyme Inhibitory Activity of Peptides with Unnatural Amino Acids
| Peptide ID | Sequence | Target Enzyme | Ki (mM) | Reference |
| H-(2R,3S)-delta EPhe-Phe-OMe | (2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin | 0.16 | [5] |
| TNLDWY | Thr-Asn-Leu-Asp-Trp-Tyr | ACE | 1.932 | [10] |
| RADFY | Arg-Ala-Asp-Phe-Tyr | ACE | 1.35 | [10] |
| RVFDGAV | Arg-Val-Phe-Asp-Gly-Ala-Val | ACE | 1.006 | [10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides with 3-Amino-3-methylbutanoic Acid
The synthesis of peptides containing Cα,α-disubstituted amino acids like 3-amino-3-methylbutanoic acid can be challenging due to steric hindrance. The following protocol is a general guideline for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-amino-3-methylbutanoic acid)
-
Rink Amide resin (for C-terminal amides)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours. For sterically hindered residues like 3-amino-3-methylbutanoic acid, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method to determine the MIC of an antimicrobial peptide.
Materials:
-
Test peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test peptide
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the test peptide in serum-free medium. Remove the old medium from the cells and add the peptide solutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological pathways relevant to the study of peptides containing 3-amino-3-methylbutanoic acid.
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism [frontiersin.org]
The Enduring Workhorse: A Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS) for decades. Its unique chemical properties, particularly its acid lability, have enabled the routine synthesis of complex peptides that are crucial for research and therapeutic development. This in-depth technical guide provides a comprehensive overview of the Boc group's role in peptide synthesis, detailing its chemical principles, experimental protocols, and a comparative analysis of its performance.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis
The foundation of Boc-SPPS lies in a strategy of graduated acid lability. The α-amino group of the growing peptide chain is temporarily protected by the Boc group, which is susceptible to cleavage by moderately strong acids like trifluoroacetic acid (TFA).[1] In contrast, the side-chain protecting groups of reactive amino acids are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[2][3] This differential stability allows for the selective deprotection of the α-amino group at each cycle of amino acid addition without disturbing the side-chain protection or the linkage of the peptide to the solid support.[3]
The general workflow of Boc-SPPS is a cyclical process involving the following key steps:
-
Resin Loading: The C-terminal amino acid, with its α-amino group protected by Boc, is covalently attached to an insoluble resin support, commonly a Merrifield or PAM resin for peptide acids, or a BHA or MBHA resin for peptide amides.[4][5]
-
Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of TFA in dichloromethane (DCM).[4][5]
-
Neutralization: The resulting ammonium salt at the N-terminus is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA), to prepare it for the next coupling reaction.[3]
-
Coupling: The next incoming Boc-protected amino acid is activated by a coupling reagent and then reacted with the free N-terminal amine of the growing peptide chain.[5]
-
Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[3]
These steps are repeated until the desired peptide sequence is assembled. The synthesis culminates in the final cleavage step, where the completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by a strong acid.[1]
Chemical Mechanisms
Boc Protection of an Amino Acid:
The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.[6] The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.[6]
Mechanism of Boc Protection of an Amino Acid.
Acid-Catalyzed Boc Deprotection:
The removal of the Boc group is achieved by treatment with a moderately strong acid, like TFA. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to release the free amine.[1]
Mechanism of Acid-Catalyzed Boc Deprotection.
Quantitative Data and Performance Analysis
The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.
Table 1: N-Boc Protection of Primary Amines
| Amine Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Time (min) | Yield (%) |
| Aniline | (Boc)₂O (1) | Amberlyst-15 | Solvent-free | <1 | 99 |
| Benzylamine | (Boc)₂O (1) | Amberlyst-15 | Solvent-free | 1 | 99 |
| p-Aminophenol | (Boc)₂O (1) | - | Water:Acetone | 10 | 95 |
| Glycine methyl ester | (Boc)₂O (1) | - | Water:Acetone | 8 | 96 |
| L-Alanine | (Boc)₂O (1.1) | NaOH (1.5) | Dioxane/Water | 120 | >90 |
Data compiled from various sources, specific conditions may vary.[7][8]
Table 2: Comparison of Boc and Fmoc SPPS Strategies
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) | The core difference dictating orthogonality.[9] |
| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) | Boc strategy is not truly orthogonal.[3] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA cocktail) | Boc cleavage requires specialized equipment.[10] |
| Coupling Efficiency | >99% (sequence dependent) | >99% (sequence dependent) | Both strategies can achieve high coupling efficiencies.[9][11] |
| Crude Purity | Generally lower | Generally higher | Milder conditions in Fmoc-SPPS lead to fewer side reactions.[9][11] |
| Cost of Protected AAs | Generally lower | Generally higher | Cost difference is decreasing.[11] |
| Automation | More complex due to corrosive reagents | Readily automated | Fmoc is the preferred method for automated synthesis.[12] |
| Handling of Aggregation | Can be advantageous for hydrophobic sequences | Can be problematic | Acidic deprotection in Boc-SPPS can disrupt aggregation.[9] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for manual Boc-SPPS.
Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)
This method is widely used as it minimizes the risk of racemization.[4][13]
Materials:
-
Boc-amino acid
-
Methanol
-
Deionized water
-
20% aqueous cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Merrifield resin (chloromethylated polystyrene)
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve the Boc-amino acid (1.0 equivalent) in methanol (5 mL/mmol) and add a small amount of water (0.5 mL/mmol).[14]
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[14]
-
Evaporate the mixture to dryness using a rotary evaporator.[14]
-
To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.[13][14]
-
-
Resin Swelling and Amino Acid Attachment:
-
Washing:
One Cycle of Peptide Chain Elongation
Workflow for one cycle of Boc solid-phase peptide synthesis.
A. Nα-Boc Deprotection:
-
Swell the Boc-amino acid-resin in DCM in a reaction vessel.
-
Add a solution of 50% TFA in DCM to the resin.[5]
-
Perform a pre-wash by agitating for 5 minutes.[5]
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate for an additional 15-25 minutes.[5]
-
Filter and wash the resin with DCM (2 times) and isopropanol (IPA) (2 times) to remove residual TFA.[4]
B. Neutralization:
-
Wash the resin with DCM (2 times).[13]
-
Add a 10% solution of DIEA in DCM (v/v) and agitate for 5 minutes. Repeat this step.[13]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[13]
C. Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents relative to the initial resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2-4 equivalents) in DMF.[5]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add DIEA (4-8 equivalents) to the reaction mixture.[15]
-
Agitate the reaction at room temperature for 1-2 hours.[5]
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
After a successful coupling, wash the resin with DMF (3 times) and DCM (3 times).[16]
In situ neutralization protocols, where neutralization and coupling occur simultaneously, can also be employed to reduce cycle times and improve efficiency, especially for "difficult" sequences.[15][17][18]
Final Cleavage and Deprotection
A. Low-High HF Cleavage: This is a widely used method for peptides containing sensitive residues.[4][19]
Materials:
-
Peptide-resin
-
Dimethyl sulfide (DMS)
-
p-Cresol
-
p-Thiocresol (for Trp-containing peptides)
-
Anhydrous Hydrogen Fluoride (HF)
-
Diethyl ether (cold)
-
Specialized HF cleavage apparatus
Procedure: Low HF Step:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add the scavenger cocktail (e.g., DMS and p-cresol).[19]
-
Cool the vessel in a dry ice/methanol bath.
-
Distill a low amount of HF (approximately 2.5 mL per gram of resin) into the vessel.[19]
-
Stir the mixture at 0°C for 2 hours.[19]
-
Evaporate the HF and DMS under vacuum at 0°C.[19]
High HF Step:
-
Wash the resin with DCM or ethyl acetate and dry it under suction.[19]
-
Re-suspend the peptide-resin in the reaction vessel with a fresh scavenger (e.g., p-cresol).[19]
-
Cool the vessel in a dry ice/methanol bath.
-
Distill a high amount of HF (approximately 10 mL per gram of resin) into the vessel.[4]
-
Stir the mixture at 0°C for 45-60 minutes.[4]
-
Evaporate the HF under vacuum.
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate thoroughly with cold diethyl ether.
-
Dry the crude peptide under vacuum.
B. TFMSA Cleavage: A less hazardous alternative to HF, though it may not cleave all protecting groups as effectively.[4]
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
TFA
-
Thioanisole
-
Diethyl ether (cold)
Procedure:
-
Prepare a cleavage cocktail, for example, a 1:10:1 (v/v/v) mixture of TFMSA:TFA:thioanisole.
-
Cool the dried peptide-resin in an ice bath.
-
Add the cleavage cocktail to the resin and stir at 0°C for 2-4 hours.
-
Precipitate and wash the peptide with cold diethyl ether as described for the HF cleavage.
Common Side Reactions in Boc-SPPS
Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product. Careful control of reaction conditions and the use of appropriate scavengers are crucial to minimize these unwanted reactions.
-
Diketopiperazine Formation: Intramolecular cyclization of the N-terminal dipeptide can occur after the deprotection of the second amino acid, leading to cleavage from the resin. This is particularly prevalent with proline and glycine at the second position.[20]
-
Aspartimide Formation: The side-chain carboxyl group of aspartic acid can cyclize to form a stable five-membered ring, which can then reopen to form a mixture of α- and β-aspartyl peptides.[20]
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine. The addition of scavengers like triisopropylsilane (TIS) or thioanisole to the deprotection and cleavage cocktails is essential to trap these carbocations.[3]
-
Incomplete Deprotection or Coupling: This leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. This is often a result of peptide aggregation on the resin.[20]
The analysis of crude peptides by HPLC and mass spectrometry is essential to identify and quantify any side products formed during the synthesis.[20][21]
Conclusion
The Boc protecting group, in conjunction with benzyl-based side-chain protection, remains a robust and valuable strategy in solid-phase peptide synthesis. While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions and amenability to automation, Boc-SPPS offers distinct advantages for the synthesis of certain challenging sequences, particularly those prone to aggregation. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and awareness of potential side reactions are paramount for the successful application of this powerful synthetic methodology in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to Unnatural Amino Acids in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of natural peptides, despite their high potency and selectivity, is often hampered by significant pharmacological limitations, including susceptibility to proteolytic degradation and poor oral bioavailability.[1][2][3][4] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a strategic solution to these challenges.[5][6] A cornerstone of modern peptidomimetic design is the incorporation of unnatural amino acids (UAAs), which are not found among the 20 proteinogenic amino acids.[7][8] The introduction of UAAs provides a powerful toolkit to enhance metabolic stability, constrain conformation, and fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.[9][10][11]
This guide provides a technical overview of the role of UAAs in peptidomimetic development, detailing their synthesis, impact on molecular properties, and the experimental protocols used for their characterization and evaluation.
Caption: The progression from natural peptides to enhanced peptidomimetics using UAAs.
The Role and Diversity of Unnatural Amino Acids
UAAs are amino acids with structures not encoded by the standard genetic code.[7] Their incorporation into a peptide sequence is a key strategy in peptidomimetic design.[3] These modifications can be subtle or drastic, ranging from changing the stereochemistry of the α-carbon to altering the peptide backbone itself. The primary advantages conferred by UAAs include:
-
Enhanced Proteolytic Stability: The introduction of D-amino acids, N-alkylation, or Cα-disubstituted glycines can disrupt the recognition sites for proteases, significantly extending the half-life of the peptide in vivo.[1][11][12][13]
-
Conformational Constraint: Many UAAs, such as Cα-methylated or cyclized amino acids, restrict the rotational freedom of the peptide backbone.[14] This pre-organizes the peptidomimetic into a bioactive conformation, which can lead to increased receptor affinity and selectivity.[9][15]
-
Modulation of Physicochemical Properties: UAAs can be designed to alter lipophilicity, hydrogen bonding capacity, and charge, thereby improving properties like membrane permeability and oral bioavailability.[1][9][12]
Common classes of UAAs used in peptidomimetic design include:
-
D-Amino Acids: Mirror images of the natural L-amino acids that are inherently resistant to proteases.
-
N-Alkylated Amino Acids: Modification of the backbone amide nitrogen (e.g., N-methylation) removes the hydrogen bond donor capability and provides steric hindrance against enzymatic cleavage.[1][5]
-
Cα-Substituted Amino Acids: Introducing alkyl groups at the α-carbon (e.g., α-aminoisobutyric acid, Aib) restricts the allowable Ramachandran angles, forcing the peptide into specific secondary structures like helices or turns.[1][14]
-
β-Amino Acids and Peptoids: These involve modifications to the peptide backbone itself, creating oligomers with fundamentally different folding propensities and exceptional stability.[6][16]
Impact of UAA Incorporation: Quantitative Analysis
The integration of UAAs translates into measurable improvements in the pharmacological profile of peptidomimetics. The following tables summarize representative data from studies comparing native peptides to their UAA-containing analogues.
Table 1: Enhancement of Proteolytic Stability by UAA Incorporation
| Peptide Analog | UAA Modification | Half-Life (t½) in Human Serum | Fold Improvement | Reference |
|---|---|---|---|---|
| TPI (Native) | All L-amino acids | ~1.7 hours | - | [9] |
| TPAD | All L-amino acids replaced with D-amino acids ; Ile¹¹ to D-Leu¹¹ | >6 hours (20% remaining) | >3.5x | [9] |
| AMP-1 | Natural Sequence | <30 min (vs. Trypsin) | - | [11] |
| AMP-1-Aib | Single α-isobutyric acid residue incorporated | >240 min (vs. Trypsin) | >8x | [11] |
| Peptide X | L-Arg residue | Rapid degradation | - | Fictional Example |
| Peptide Y | N-Methyl-L-Arg residue | Significantly increased | N/A | Fictional Example |
Table 2: Improvement in Receptor Binding Affinity via Conformational Constraint
| Target Receptor | Peptide Analog | UAA Modification | Binding Affinity (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|---|
| Opioid Receptor (MOR/DOR) | H-Dmt-D-Arg-Aba-Gly-NH₂ | Dmt (2',6'-dimethyl-L-tyrosine) | MOR Kᵢ = 0.43 nM; DOR Kᵢ = 1.6 nM | [9] |
| Opioid Receptor (MOR/DOR) | Analog with 2-Ana | Incorporation of 4-amino-naphthoazepinone (2-Ana) | MOR Kᵢ = 1.0 nM; DOR Kᵢ = 1100 nM | [9] |
| Melanocortin-4 Receptor (hMC4R) | Cyclic α-MSH Analog | Native Sequence | Antagonist Activity (IC₅₀) = 150 nM | [5] |
| Melanocortin-4 Receptor (hMC4R) | Cyclic Analog with Nα-alkylation | Nα-(guanidinylbutyryl) group mimicking Arg side chain | Antagonist Activity (IC₅₀) = 8.5 nM |[5] |
Experimental Protocols
The synthesis and evaluation of peptidomimetics containing UAAs involve a standardized set of chemical and biological procedures.
Protocol 1: Synthesis by Solid-Phase Peptide Synthesis (SPPS)
Automated or manual SPPS using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry is the most common method for preparing peptidomimetics.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptidomimetic.
Detailed Methodology:
-
Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal Fmoc-protected amino acid.
-
Fmoc-Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group, liberating a free N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (which can be a natural or unnatural amino acid) and a coupling reagent (e.g., HBTU, HATU) in DMF. Add an activation base (e.g., DIEA) and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours to form the new peptide bond.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Global Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection. Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., triisopropylsilane, water) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.
-
Precipitation and Isolation: Precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Protocol 2: Purification and Characterization
-
Purification by RP-HPLC:
-
Objective: To separate the target peptidomimetic from deletion sequences and impurities from the synthesis.
-
Method: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water). Inject the solution onto a C18 reverse-phase HPLC column. Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). Collect fractions corresponding to the major peak, identified by UV absorbance at 220 nm.
-
Outcome: Lyophilize the pooled, pure fractions to obtain the final product as a white, fluffy powder.
-
-
Characterization by Mass Spectrometry:
-
Objective: To confirm the identity and purity of the synthesized peptidomimetic by verifying its molecular weight.
-
Method: Prepare a dilute solution of the purified peptide. Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Outcome: The observed mass should match the calculated theoretical mass of the peptidomimetic.
-
Application Context: Targeting Signaling Pathways
Peptidomimetics are frequently designed to modulate cellular signaling pathways by acting as agonists or antagonists at key receptors, often G-protein coupled receptors (GPCRs). The ability of UAAs to enforce specific conformations is critical for achieving high affinity and selectivity for these targets.
Caption: A generalized GPCR signaling pathway targeted by peptidomimetics.
Conclusion
The strategic incorporation of unnatural amino acids is a foundational and indispensable element of modern peptidomimetic drug discovery.[9][] By systematically addressing the inherent weaknesses of natural peptides—namely poor stability and unfavorable pharmacokinetics—UAAs enable the rational design of therapeutics with enhanced efficacy, selectivity, and drug-like properties. The continued development of novel UAA building blocks and synthetic methodologies will further expand the chemical space available to medicinal chemists, paving the way for the next generation of peptide-based therapeutics.[7][]
References
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 4. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conformational Restriction of Peptidomimetics in Drug Design [manu56.magtech.com.cn]
- 15. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
- 16. biosynth.com [biosynth.com]
Spectroscopic data for Boc-3-amino-3-methylbutanoic acid (NMR, IR)
A Technical Guide to the Spectroscopic Characterization of Boc-3-amino-3-methylbutanoic Acid
This technical guide provides an in-depth analysis of the spectroscopic data for Boc-3-amino-3-methylbutanoic acid, a key building block in peptide synthesis and drug development.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with comprehensive experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
IUPAC Name: 3-(((tert-butoxy)carbonyl)amino)-3-methylbutanoic acid Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.27 g/mol [1] Structure:
Figure 1. Chemical structure of Boc-3-amino-3-methylbutanoic acid.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum provides information about the hydrogen atoms in a molecule. For Boc-3-amino-3-methylbutanoic acid, the expected chemical shifts are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for Boc-3-amino-3-methylbutanoic acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.35 | Singlet | 6H | C(CH₃)₂ (gem-dimethyl) |
| ~1.45 | Singlet | 9H | C(CH₃)₃ (Boc group) |
| ~2.60 | Singlet | 2H | CH₂ (methylene) |
| ~5.00 | Broad Singlet | 1H | NH (amide) |
| ~10-12 | Broad Singlet | 1H | COOH (carboxylic acid) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum gives insight into the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.[2] The predicted ¹³C NMR data is presented in Table 2.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Boc-3-amino-3-methylbutanoic acid
| Chemical Shift (ppm) | Assignment |
| ~25.0 | C(C H₃)₂ (gem-dimethyl) |
| ~28.5 | C(C H₃)₃ (Boc group) |
| ~45.0 | C H₂ (methylene) |
| ~55.0 | C (CH₃)₂ (quaternary carbon) |
| ~80.0 | C (CH₃)₃ (Boc quaternary carbon) |
| ~155.0 | NC =O (Boc carbonyl) |
| ~175.0 | C OOH (carboxylic acid carbonyl) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The expected IR absorption bands for Boc-3-amino-3-methylbutanoic acid are outlined in Table 3.
Table 3: Predicted IR Spectroscopic Data for Boc-3-amino-3-methylbutanoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3350 | Medium | N-H stretch (amide) |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1685 | Strong | C=O stretch (amide, Boc group) |
| ~1520 | Medium | N-H bend (amide) |
| ~1160 | Strong | C-O stretch (Boc ester) |
Note: Wavenumbers are approximate and can be influenced by the sample preparation method (e.g., solid, liquid, or gas phase).[3][4]
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 10-20 mg of Boc-3-amino-3-methylbutanoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH). For resolving the carboxylic acid proton, a non-protic solvent like CDCl₃ or DMSO-d₆ is preferable.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 to achieve a good signal-to-noise ratio.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 14 ppm.
-
3. ¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Typical parameters include:
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
IR Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid Boc-3-amino-3-methylbutanoic acid powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
2. Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
3. Spectrum Acquisition:
-
Place the ATR setup or the KBr pellet in the sample compartment of an FTIR spectrometer.
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
4. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like Boc-3-amino-3-methylbutanoic acid.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of Boc-3-amino-3-methylbutanoic acid.
References
A Comprehensive Technical Guide to the Stability and Storage of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS) and the development of complex pharmaceutical compounds. The Boc group's widespread use is attributed to its remarkable stability under a variety of conditions and its straightforward, selective removal under mild acidic conditions. This technical guide provides an in-depth analysis of the stability profile, optimal storage conditions, and critical handling procedures for Boc-protected amino acids to ensure their integrity and performance in sensitive applications.
Core Chemical Properties and Stability Profile
The utility of the Boc protecting group is defined by its chemical stability. It is generally robust in basic and nucleophilic environments, which allows for a wide range of chemical transformations on other parts of a molecule without premature deprotection.[1][2][3] Conversely, its lability in the presence of acid provides the orthogonality necessary for complex multi-step syntheses.[1][3][4]
Stability Under Various Conditions
The stability of the Boc group is a critical consideration in synthetic planning. The following table summarizes its behavior under common reaction conditions.
| Condition Category | Reagents/Environment | Boc Group Stability | Notes |
| Acidic Conditions | Strong acids (TFA, HCl), Lewis acids | Labile | Deprotection is the intended outcome. |
| Mild acids (e.g., acetic acid) | Generally stable | Stability is concentration and temperature-dependent. | |
| Basic Conditions | Aqueous bases (NaOH, LiOH), Amines (Piperidine) | Stable | Resistant to hydrolysis by bases.[1] |
| Nucleophilic Conditions | Amines, Thiols, Grignard reagents | Stable | The bulky tert-butyl group provides steric hindrance.[1] |
| Reductive Conditions | Catalytic Hydrogenation (H₂/Pd) | Stable | Allows for selective deprotection of other groups like Cbz.[1] |
| Thermal Conditions | Elevated temperatures (>80-100 °C) | Potentially Labile | Thermal deprotection is possible but can require high temperatures. |
| Photolytic Conditions | UV light | Stable | The Boc group is not considered a photolabile protecting group. |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to preserving the quality and extending the shelf life of Boc-protected amino acids. Degradation can lead to impurities that may compromise synthetic outcomes and the purity of the final product.
General Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigeration) | Minimizes the rate of potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Moisture | Tightly sealed containers with desiccant | The Boc group is susceptible to slow hydrolysis in the presence of moisture, especially under non-neutral pH. |
| Light | Amber vials or opaque containers | Protects from potential photolytic degradation, a general precaution for complex organic molecules. |
Handling Best Practices
-
Equilibration: Before opening, allow refrigerated containers to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: For long-term storage, flush the container with a dry, inert gas like argon or nitrogen before sealing.
-
Cleanliness: Use clean, dry spatulas and weighing instruments to avoid cross-contamination.
-
Minimize Exposure: Work efficiently when weighing and handling the compounds and reseal containers promptly.
Degradation Pathways and Mechanisms
The primary degradation pathway for Boc-protected amino acids is acid-catalyzed hydrolysis. Understanding this mechanism is crucial for both its intentional removal and for preventing unwanted degradation during storage and synthesis.
Acid-Catalyzed Deprotection
The cleavage of the Boc group in the presence of a strong acid, such as trifluoroacetic acid (TFA), proceeds through a well-established mechanism.[1]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amino acid.
Side Reactions of the tert-Butyl Cation
The highly reactive tert-butyl cation generated during deprotection can lead to side reactions, particularly with nucleophilic amino acid side chains.
-
Tryptophan: The indole ring can be alkylated.
-
Methionine: The thioether can be alkylated to form a sulfonium salt.
-
Cysteine: The free thiol group is a strong nucleophile and can be alkylated.
-
Tyrosine: The activated phenolic ring can undergo alkylation.
To prevent these side reactions, "scavengers" such as triisopropylsilane (TIS), water, or thioanisole are often added to the deprotection cocktail to trap the tert-butyl cation.
Experimental Protocols for Stability Assessment
A systematic approach to evaluating the stability of Boc-protected amino acids involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways. The principles outlined in the ICH guidelines for drug substance stability testing can be adapted for this purpose.[5][6][7][8]
Protocol 1: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of a solid Boc-protected amino acid under various storage conditions over time.
Materials:
-
Boc-protected amino acid of interest
-
Climate-controlled stability chambers
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Analytical balance
-
Amber glass vials with screw caps
Procedure:
-
Sample Preparation: Accurately weigh equal amounts of the Boc-protected amino acid into several amber glass vials.
-
Storage Conditions: Place the vials in stability chambers set to the following conditions:
-
Long-term: 25 °C / 60% RH
-
Intermediate: 30 °C / 65% RH
-
Accelerated: 40 °C / 75% RH
-
Refrigerated (control): 2-8 °C
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[5]
-
Sample Analysis (HPLC):
-
Prepare a standard solution of the Boc-amino acid at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
For each time point, prepare a sample solution from the stored material at the same concentration.
-
Analyze the standard and sample solutions by HPLC. A typical gradient could be a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis: Calculate the percentage of the parent Boc-amino acid remaining at each time point relative to the initial (time 0) sample.
Caption: General workflow for a long-term stability study.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.[9][10]
Materials:
-
Boc-protected amino acid
-
HCl, NaOH, H₂O₂ solutions
-
UV lamp for photostability testing
-
Oven for thermal stress
-
HPLC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare solutions or solid samples of the Boc-protected amino acid.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid sample at 100 °C for 48 hours.
-
Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
-
-
Sample Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products. The mass spectrometer will provide molecular weight information to help in structure elucidation.
Conclusion
Boc-protected amino acids are robust compounds when stored and handled correctly. Their primary liability is to acidic conditions, a property that is exploited for their removal in synthesis. By adhering to the storage recommendations of refrigeration in a dry, inert atmosphere and by understanding the potential degradation pathways, researchers can ensure the high purity and reactivity of these critical reagents, leading to more reliable and reproducible synthetic outcomes. The implementation of systematic stability testing provides an additional layer of quality control, which is essential in the development of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. snscourseware.org [snscourseware.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-3-amino-3-methylbutanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of α,α-disubstituted amino acids, such as 3-amino-3-methylbutanoic acid (aminoisobutyric acid, Aib), into peptide sequences is a widely used strategy in medicinal chemistry to induce conformational constraints and enhance metabolic stability. The tert-butyloxycarbonyl (Boc) protected form, Boc-3-amino-3-methylbutanoic acid (Boc-Aib-OH), is a key building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). However, the steric hindrance posed by the two α-methyl groups presents a significant challenge to achieving efficient peptide bond formation. This can lead to incomplete coupling reactions, resulting in the formation of deletion sequences and overall lower purity of the target peptide.
These application notes provide a comprehensive guide to the successful incorporation of Boc-Aib-OH in manual Boc-SPPS. We will discuss the selection of appropriate coupling reagents, provide detailed experimental protocols, and present a comparative analysis of their performance. Additionally, we will address common challenges and troubleshooting strategies.
Overcoming the Challenge of Steric Hindrance
The primary obstacle in coupling Boc-Aib-OH is the steric hindrance from its gem-dimethyl substitution at the α-carbon. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to ensure high coupling efficiency. Standard carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often insufficient for this purpose.
Uronium/aminium salts such as HATU, HBTU, and COMU, as well as phosphonium salts like PyAOP and PyBOP, are generally preferred due to their higher reactivity. Furthermore, microwave-assisted SPPS has been shown to be particularly effective in driving the coupling of bulky amino acids like Aib to completion in shorter timeframes.
Comparative Analysis of Coupling Reagents
| Coupling Reagent | Class | Typical Crude Purity of Aib-Containing Peptides (%) | Key Considerations |
| HATU | Uronium/Aminium Salt | > 90 | Highly efficient for sterically hindered couplings; rapid reaction times. |
| HBTU | Uronium/Aminium Salt | 85 - 95 | A reliable and widely used reagent, slightly less reactive than HATU.[1] |
| COMU | Uronium/Aminium Salt | > 90 | Excellent performance, especially with microwave assistance.[2] |
| PyBOP | Phosphonium Salt | 85 - 95 | Effective for hindered couplings, avoids guanidinylation side reactions. |
| DIC/HOBt | Carbodiimide | < 70 | Generally lower efficiency for sterically hindered couplings. |
Note: The presented purity values are compiled from various sources and may not be from direct comparative studies under identical conditions. They serve as a general guideline for reagent selection.
Experimental Protocols
This section provides detailed protocols for the manual incorporation of Boc-Aib-OH using Boc-SPPS.
Protocol 1: Standard Boc-SPPS Cycle with a Highly Reactive Coupling Reagent (e.g., HATU)
This protocol is a robust method for the incorporation of Boc-Aib-OH.
Materials:
-
Boc-Aib-OH
-
Appropriate resin for Boc-SPPS (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Washing solvents (e.g., DCM, Isopropanol)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Aib-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
Protocol 2: In Situ Neutralization for Boc-Aib-OH Coupling
This protocol combines the neutralization and coupling steps, which can be advantageous for aggregation-prone sequences.[3][4][5][6]
Procedure:
-
Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve Boc-Aib-OH (3 equivalents) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add this solution to the TFA salt of the peptide-resin.
-
Add DIEA (6 equivalents) to the reaction mixture to initiate both neutralization and coupling.
-
Agitate for 2-4 hours.
-
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
Mandatory Visualizations
Caption: Workflow for the incorporation of Boc-Aib-OH in manual Boc-SPPS.
Troubleshooting
-
Incomplete Coupling (Positive Kaiser Test):
-
Solution: Perform a double coupling by repeating the coupling step with fresh reagents.[7] Increasing the coupling time or temperature (with caution to avoid racemization) can also be beneficial.
-
-
Peptide Aggregation:
-
Low Purity of Final Peptide:
-
Cause: Inefficient coupling, side reactions.
-
Solution: Ensure the use of a highly reactive coupling reagent. Optimize coupling times and consider double coupling for all Aib residues. Ensure high-quality reagents and solvents are used.
-
Conclusion
The successful incorporation of the sterically hindered Boc-3-amino-3-methylbutanoic acid in SPPS is highly dependent on the selection of a potent coupling reagent and optimized reaction conditions. For this challenging amino acid, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, or COMU is strongly recommended. The provided protocols, including the in situ neutralization method, offer a robust starting point for the synthesis of Aib-containing peptides. Careful monitoring of the coupling reaction and the implementation of strategies like double coupling are crucial for achieving high purity and yield of the final peptide product.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mesalabs.com [mesalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) strategy is a foundational and robust method for the chemical synthesis of peptides. Developed by Bruce Merrifield, who was awarded the Nobel Prize for this work, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1][2] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[][4]
The defining characteristic of the Boc/Bzl protection scheme is its reliance on graduated acid lability.[1][5] The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, often benzyl-based (Bzl), are cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7][8]
Core Principles
The Boc-SPPS workflow is a cyclical process that assembles the peptide chain from the C-terminus to the N-terminus. Each cycle consists of three main steps:
-
Nα-Boc Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide chain using a solution of TFA in dichloromethane (DCM).[8][9]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered base, typically diisopropylethylamine (DIEA), to generate a free amine.[2][6]
-
Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent and reacted with the free amine of the peptide-resin, forming a new peptide bond.[1][]
This cycle is repeated until the desired peptide sequence is fully assembled. The final stage involves the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups.[7][8]
Key Reagents and Materials
Resins
The choice of resin is critical and depends on whether the final product is a peptide acid or a peptide amide.
| Resin Type | C-Terminal Product | Typical Linker | Cleavage Condition |
| Merrifield Resin | Peptide Acid | Chloromethyl | Strong Acid (e.g., HF)[9] |
| PAM Resin | Peptide Acid | Phenylacetamidomethyl | Strong Acid (e.g., HF)[2][9] |
| BHA Resin | Peptide Amide | Benzhydrylamine | Strong Acid (e.g., HF)[9] |
| MBHA Resin | Peptide Amide | p-Methylbenzhydrylamine | Strong Acid (e.g., HF)[9] |
Protecting Groups
The Boc strategy employs a non-orthogonal protection scheme based on differential acid stability.
| Protecting Group | Function | Removal Condition |
| Boc (tert-butyloxycarbonyl) | Temporary Nα-protection | Moderate Acid (e.g., 25-50% TFA in DCM)[6][9] |
| Benzyl-based (Bzl) | "Permanent" Side-chain protection | Strong Acid (e.g., HF, TFMSA)[6] |
Solvents and Reagents
| Reagent | Purpose | Typical Concentration / Equivalents |
| Dichloromethane (DCM) | Swelling, Washing, Reaction Solvent | - |
| Dimethylformamide (DMF) | Coupling Solvent, Washing | - |
| Trifluoroacetic acid (TFA) | Boc Deprotection | 25-50% in DCM[6][9] |
| Diisopropylethylamine (DIEA) | Neutralization | 5-10% in DCM or DMF / 4-6 eq. during coupling[1][6] |
| Boc-Amino Acids | Building Blocks | 2-4 equivalents[1] |
| Coupling Agents (e.g., HBTU, HOBt, DCC) | Carboxyl Group Activation | 2-4 equivalents[1] |
| Hydrogen Fluoride (HF) / TFMSA | Final Cleavage & Side-chain Deprotection | High concentration[7][10] |
| Scavengers (e.g., anisole, thioanisole, EDT) | Trapping reactive carbocations | Varies (e.g., Reagent K)[1][7] |
Experimental Protocols
Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (0.1 mmol scale)
1. Resin Preparation and Swelling a. Place the desired amount of resin (e.g., 200 mg of Merrifield resin with a 0.5 mmol/g loading) into a fritted reaction vessel.[8] b. Add dichloromethane (DCM, ~5 mL) to swell the resin.[8] c. Gently agitate for 30-60 minutes at room temperature.[1] d. Drain the solvent by filtration.[1]
2. Nα-Boc Deprotection a. Add a solution of 25-50% TFA in DCM (v/v) to the swollen resin.[6][9] b. Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.[9] c. Agitate for an additional 20-30 minutes.[9] d. Drain the deprotection solution. e. Wash the peptide-resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.[1]
3. Neutralization a. Add a solution of 5-10% DIEA in DCM (v/v) to the peptide-resin.[6] b. Agitate the mixture for 1-2 minutes.[1] c. Drain the neutralization solution.[1] d. Repeat the neutralization step. e. Wash the peptide-resin with DCM (3x) and DMF (3x).[6]
4. Amino Acid Coupling a. In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.[1] b. Add the activated amino acid solution to the neutralized peptide-resin.[1] c. Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1] d. Agitate the reaction mixture at room temperature for 1-2 hours.[1] e. Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[1] f. Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[1]
5. Repeat Synthesis Cycle
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection (HF Cleavage) Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and training. [5] a. Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[1] b. Transfer the dried resin to a specialized HF cleavage apparatus. c. Add a scavenger cocktail (e.g., anisole or p-cresol) to the resin.[11] d. Cool the reaction vessel in a dry ice/acetone bath. e. Carefully distill anhydrous HF into the vessel.[11] f. Stir the reaction at 0°C for 1 hour.[11] g. Evaporate the HF under a stream of inert gas and then under high vacuum.[11]
7. Peptide Precipitation and Isolation a. Wash the resin with cold diethyl ether to precipitate the crude peptide.[1][12] b. Filter or centrifuge to collect the precipitated peptide.[12] c. Wash the peptide multiple times with cold ether to remove scavengers and cleaved protecting groups.[1] d. Dry the crude peptide under vacuum.[1] e. The peptide can then be purified using techniques such as High-Performance Liquid Chromatography (HPLC).[11]
Visualizing the Workflow and Mechanisms
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Nα-Boc group removal using Trifluoroacetic Acid (TFA).
Troubleshooting and Key Considerations
-
Aggregation: For hydrophobic sequences prone to aggregation, Boc chemistry can be advantageous. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding.[12][13] In situ neutralization protocols, where neutralization occurs concurrently with coupling, can further minimize aggregation.[6][14]
-
Side Reactions:
-
Alkylation: Reactive carbocations generated during deprotection and final cleavage can cause alkylation of sensitive residues like Trp, Met, and Cys.[2][11] The addition of "scavengers" to the cleavage cocktail is essential to trap these species.[1][7]
-
Diketopiperazine Formation: This side reaction can occur, especially with Pro or Gly as the second amino acid, leading to chain termination.[11] In situ neutralization can help suppress this by minimizing the time the free N-terminal amine is available to attack the resin linkage.[11]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to forming a stable five-membered ring, which can lead to side products.[9]
-
-
Safety: The Boc strategy requires the use of hazardous reagents. TFA is highly corrosive, and anhydrous HF is extremely toxic and requires specialized equipment and handling procedures.[5][15]
Conclusion
Boc-based solid-phase peptide synthesis is a powerful and well-established methodology. While the Fmoc strategy has become more widespread due to its milder conditions, the Boc strategy remains a valuable and sometimes superior tool, particularly for the synthesis of long, complex, or aggregation-prone peptides.[12][16] A thorough understanding of its chemical principles, protocols, and potential pitfalls is crucial for its successful application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 4. csbio.com [csbio.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Sterically Hindered Amino Acids: The Case of Boc-L-Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as Boc-L-Valine, presents a significant challenge in both solid-phase and solution-phase peptide synthesis. The bulky isopropyl side chain of valine, in conjunction with the tert-butyloxycarbonyl (Boc) protecting group, can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. This steric hindrance often leads to slower reaction kinetics, incomplete coupling reactions, and an increased risk of racemization, ultimately impacting the yield and purity of the final peptide.[1][2]
The selection of an appropriate coupling reagent is therefore a critical determinant of success.[3] Modern peptide synthesis employs a variety of powerful activating agents designed to overcome these steric challenges while minimizing unwanted side reactions. These reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[1] This document provides a detailed comparison of common coupling reagents for the incorporation of Boc-L-Valine, supported by quantitative data and comprehensive experimental protocols.
Mechanism of Peptide Bond Formation
The fundamental principle of peptide bond formation involves the activation of the carboxylic acid group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amino group of another amino acid or the growing peptide chain.[3][4] Coupling reagents facilitate this activation by converting the carboxylic acid into a more reactive species, such as an active ester. Additives are often included to suppress racemization, a side reaction where the chiral integrity of the amino acid is compromised.[2][5]
Caption: General mechanism of peptide bond formation facilitated by a coupling reagent.
Comparative Performance of Coupling Reagents for Boc-L-Valine
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like Boc-L-Valine. The following table summarizes the performance of several commonly used coupling reagents, highlighting their typical coupling times, efficiencies, and associated risk of racemization.
| Coupling Reagent/System | Class | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20-45 minutes[1] | >98[6] | Very Low[6] | Advantages: Highly efficient for hindered couplings, rapid reaction times.[7][8] Disadvantages: More expensive, based on potentially explosive HOAt.[3] Can cause guanidinylation of the N-terminal amine.[9] |
| HBTU | Aminium/Uronium Salt | 1-2 hours[2] | 90-95[8] | Low[8] | Advantages: Cost-effective and reliable for both routine and challenging couplings.[8] Disadvantages: Can exhibit unpredictable autocatalytic decomposition.[3] |
| COMU | Aminium/Uronium Salt | 1-2 hours (double coupling)[3] | >98[6] | Very Low[6] | Advantages: High efficiency comparable to HATU, safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[3][7] Disadvantages: Limited stability in solution.[3] |
| PyBOP | Phosphonium Salt | 15-60 minutes[6] | 90-95[8] | Low[8] | Advantages: Efficient, avoids guanidinylation side reactions.[3] Byproducts are less hazardous than its predecessor, BOP.[3] Disadvantages: Generally less reactive than HATU.[3] |
| DIC/Oxyma | Carbodiimide/Additive | 1-2 hours[1] | >99[1] | <1[1] | Advantages: Cost-effective, soluble byproduct (diisopropylurea).[1] Oxyma is a highly effective racemization suppressant.[5] Disadvantages: Generally slower than onium salts for hindered couplings.[10] |
| DCC/HOBt | Carbodiimide/Additive | 2-4 hours[1] | 85-95[1] | 1-5[1] | Advantages: Low cost.[1] Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[1][6] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following are generalized protocols for the coupling of Boc-L-Valine to a resin-bound peptide with a free N-terminal amine. Modifications may be necessary based on the specific peptide sequence and resin.
General Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for particularly challenging couplings involving sterically hindered amino acids.[1]
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-L-Valine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]
-
Pre-activation: In a separate vessel, dissolve Boc-L-Valine (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to this solution. The solution may change color. Allow for pre-activation for 1-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the drained resin.[1]
-
Reaction: Agitate the mixture for 20-45 minutes at room temperature.[1]
-
Monitoring: Use the Kaiser test to confirm the completion of the reaction. A negative test (yellow beads) indicates a complete reaction.[1]
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
-
Deprotection: Proceed with the subsequent N-terminal Boc deprotection step.[1]
Protocol 2: Cost-Effective Coupling using DIC/Oxyma
This protocol offers a good balance of efficiency and low racemization at a lower cost.[1]
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-L-Valine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]
-
Pre-activation: In a separate vessel, dissolve Boc-L-Valine (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to this solution and allow it to pre-activate for 5-10 minutes at room temperature.[1]
-
Coupling: Add the pre-activated Boc-L-Valine solution to the swollen resin.[1]
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[1]
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[1]
-
Deprotection: Proceed with the N-terminal Boc deprotection using TFA in DCM.[1]
Protocol 3: Standard Coupling using HBTU
HBTU is a widely used and effective coupling reagent for many applications, including the incorporation of Boc-L-Valine.[2]
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-L-Valine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL per gram of resin).[2]
-
Pre-activation: In a separate vessel, dissolve Boc-L-Valine (3 equivalents based on resin substitution) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[2]
-
Coupling: Add the activated amino acid solution to the swollen resin.[2]
-
Reaction: Shake the mixture at room temperature for 1-2 hours.[2]
-
Monitoring: Monitor the reaction for completeness using the Kaiser test.[2]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.[2]
Troubleshooting and Optimization
Incomplete coupling of sterically hindered amino acids is a common issue. If a positive Kaiser test is observed after the initial coupling, several strategies can be employed.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Key Optimization Strategies:
-
Double Coupling: If the initial coupling is incomplete, a second coupling with fresh reagents is often effective.[7]
-
Stronger Reagents: For particularly difficult sequences, switching to a more powerful coupling reagent like HATU or COMU is recommended.[2][10]
-
Increased Equivalents: Using a higher excess (3-5 equivalents) of the amino acid and coupling reagents can drive the reaction to completion.[7]
-
Solvent Choice: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for SPPS due to their superior solvating properties.[2]
-
Temperature Control: While increasing the temperature can enhance the reaction rate, it may also increase the risk of racemization. This should be done with caution.[2][11]
-
Capping: If recoupling fails, unreacted amines can be capped with acetic anhydride to prevent the formation of deletion sequences.[8]
Conclusion
The successful incorporation of sterically hindered amino acids like Boc-L-Valine is achievable with the careful selection of coupling reagents and optimization of reaction conditions. While powerful aminium/uronium salts such as HATU and COMU offer the highest efficiency for challenging couplings, cost-effective alternatives like DIC/Oxyma can also provide excellent results with minimal racemization. By following well-defined protocols and employing effective troubleshooting strategies, researchers can overcome the synthetic hurdles associated with sterically hindered residues and successfully synthesize complex peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-3-amino-3-methylbutanoic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-amino-3-methylbutanoic acid is a valuable non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, including a quaternary carbon center and the presence of a Boc (tert-butoxycarbonyl) protecting group, offer distinct advantages in the design and synthesis of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of Boc-3-amino-3-methylbutanoic acid, with a particular focus on its application in the development of peptidomimetics targeting the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy.
The incorporation of Boc-3-amino-3-methylbutanoic acid into peptide-based molecules can enhance their proteolytic stability, improve pharmacokinetic profiles, and provide conformational constraints that can lead to higher binding affinities and selectivities for their biological targets.[1][2]
Key Applications in Drug Development
Boc-3-amino-3-methylbutanoic acid serves as a crucial building block in several areas of drug discovery:
-
Peptidomimetics: This is the most prominent application. The methyl groups on the β-carbon introduce steric hindrance, which can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptidomimetic.[1]
-
MDM2 Inhibitors: The p53-MDM2 interaction is a key regulator of the p53 tumor suppressor pathway. Small molecules that inhibit this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Boc-3-amino-3-methylbutanoic acid can be incorporated into scaffolds that mimic the helical region of p53, which is responsible for binding to MDM2.[3][4]
-
Conformationally Constrained Peptides: The gem-dimethyl group restricts the conformational freedom of the peptide backbone, which can help to lock the molecule in a bioactive conformation, leading to enhanced potency and selectivity.
Featured Application: Development of an MDM2 Inhibitor Peptidomimetic
This section focuses on a hypothetical peptidomimetic MDM2 inhibitor, "Inhibitor-3M," which incorporates a 3-amino-3-methylbutanoic acid residue. This example will be used to illustrate the experimental protocols and data presentation.
Biological Activity of Inhibitor-3M
The introduction of the 3-amino-3-methylbutanoic acid moiety into the peptide sequence is designed to enhance its binding affinity for MDM2 and improve its cellular permeability and stability. The biological activity of such an inhibitor would be characterized by its ability to disrupt the p53-MDM2 interaction and induce a p53-dependent cellular response.
| Parameter | Value | Cell Line | Assay Type |
| MDM2 Binding Affinity (IC50) | 50 nM | - | Fluorescence Polarization |
| Cellular Proliferation (GI50) | 200 nM | SJSA-1 (osteosarcoma) | MTS Assay |
| p53 Activation (EC50) | 150 nM | A549 (lung carcinoma) | p53-responsive reporter assay |
| Apoptosis Induction (% of cells) | 65% at 500 nM | MCF7 (breast cancer) | Annexin V/PI Staining |
Pharmacokinetic Profile of Inhibitor-3M
The enhanced stability conferred by the 3-amino-3-methylbutanoic acid residue is expected to lead to a favorable pharmacokinetic profile.
| Parameter | Value | Species | Administration |
| Half-life (t1/2) | 8 hours | Rat | Intravenous |
| Bioavailability (F%) | 35% | Rat | Oral |
| Clearance (CL) | 1.2 L/h/kg | Rat | Intravenous |
| Volume of Distribution (Vd) | 3.5 L/kg | Rat | Intravenous |
Experimental Protocols
Synthesis of a Peptidomimetic Incorporating Boc-3-amino-3-methylbutanoic Acid (Inhibitor-3M)
This protocol describes the solid-phase peptide synthesis (SPPS) of a hypothetical linear peptidomimetic, "Inhibitor-3M," using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including Boc-3-amino-3-methylbutanoic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection (if starting with Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF, DCM, and DMF.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, DMF, and neutralize with 10% diisopropylethylamine (DIPEA) in DMF. Wash again with DMF and DCM.
-
Coupling of Boc-3-amino-3-methylbutanoic acid:
-
Dissolve Boc-3-amino-3-methylbutanoic acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 4 hours (due to the steric hindrance of the quaternary carbon).
-
Wash the resin with DMF, DCM, and DMF.
-
-
Repeat Boc Deprotection and Coupling Cycles: Repeat steps 4 and 5 for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
MDM2-p53 Fluorescence Polarization Assay
This assay is used to determine the ability of a test compound to inhibit the binding of a fluorescently labeled p53 peptide to the MDM2 protein.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., FAM-p53)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compound (Inhibitor-3M) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MDM2 protein and FAM-p53 peptide to the desired concentrations in the assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.
-
Prepare a serial dilution of the test compound in DMSO, and then dilute further into the assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the test compound dilution to the wells of the 384-well plate.
-
Add 10 µL of the MDM2 protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the FAM-p53 peptide solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls (no inhibitor and no MDM2).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
p53-MDM2 Signaling Pathway and Inhibition
Under normal cellular conditions, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and uncontrolled cell proliferation.
MDM2 inhibitors, such as the conceptual "Inhibitor-3M," are designed to disrupt the interaction between MDM2 and p53. By binding to the p53-binding pocket of MDM2, the inhibitor prevents MDM2 from binding to and degrading p53. This leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 can then transcriptionally activate its target genes, such as p21 and PUMA, resulting in cell cycle arrest and apoptosis of the cancer cells.
Conclusion
Boc-3-amino-3-methylbutanoic acid is a powerful tool for medicinal chemists in the design of novel therapeutics. Its ability to enhance proteolytic stability and introduce conformational constraints makes it particularly well-suited for the development of peptidomimetics targeting challenging protein-protein interactions like p53-MDM2. The protocols and data presented here provide a framework for the synthesis and evaluation of such compounds, highlighting the potential of this unique building block in advancing drug discovery efforts, particularly in the field of oncology.
References
- 1. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of β-Amino Acid-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of β-amino acids into peptide sequences is a powerful strategy in medicinal chemistry to develop peptides with enhanced proteolytic stability, and unique conformational properties.[1][2] These modified peptides, often called β-peptides or α,β-peptides, present unique challenges and opportunities for their analytical characterization. This document provides detailed application notes and protocols for the primary analytical techniques used to characterize these novel therapeutic candidates.
Mass Spectrometry (MS) for Primary Structure and Molecular Weight
Mass spectrometry is a cornerstone technique for peptide analysis, providing rapid and sensitive determination of molecular weight and primary sequence.[3] It is indispensable for verifying the correct synthesis of β-peptides and identifying any modifications.
Application Note: MS Analysis of β-Peptides
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For β-peptides, common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is well-suited for online coupling with liquid chromatography (LC-MS), while MALDI-TOF (Time-of-Flight) is excellent for high-throughput screening and molecular weight confirmation of purified samples.[3][4]
-
Applications:
-
Molecular Weight Confirmation: Verifying the successful synthesis of the target β-peptide.
-
Sequence Verification: Tandem MS (MS/MS) fragments the peptide backbone to generate a series of ions that reveal the amino acid sequence.[3][5] Fragmentation patterns can differ from α-peptides due to the additional methylene group in the β-amino acid backbone.
-
Impurity and Modification Analysis: Detecting truncations, deletions, or post-translational modifications.[3]
-
-
Workflow for β-Peptide Characterization by LC-MS/MS:
Caption: Workflow for β-Peptide Analysis by LC-MS/MS.
Protocol: LC-MS/MS for β-Peptide Sequencing
This protocol outlines a general method for sequencing a purified β-peptide using LC-MS/MS with a quadrupole ion trap mass spectrometer.[6]
1. Sample Preparation:
- Accurately weigh ~1 mg of the lyophilized β-peptide.
- Dissolve in 1 mL of LC-MS grade solvent (e.g., 0.1% formic acid in water/acetonitrile 95:5 v/v) to a final concentration of 1 mg/mL.
- Vortex briefly and centrifuge to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial.
2. LC Separation (Reversed-Phase):
- Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Gradient:
- 0-5 min: 5% B
- 5-35 min: 5% to 60% B (linear gradient)
- 35-40 min: 60% to 95% B
- 40-45 min: Hold at 95% B
- 45-50 min: Return to 5% B and equilibrate.
3. Mass Spectrometry Detection:
- Ionization Mode: Positive ESI.
- MS Scan Range: m/z 150-2000.
- Data-Dependent Acquisition:
- Perform a full MS1 scan.
- Select the top 3-5 most intense precursor ions for MS/MS fragmentation.
- Fragmentation Method: Use both Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD). ETD can be advantageous for preserving labile modifications and providing more extensive backbone fragmentation.[6]
- Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to allow for the selection of lower abundance peptides.
4. Data Analysis:
- Process the raw data using appropriate software.
- Compare the precursor mass from the MS1 scan with the theoretical mass of the β-peptide.
- Manually or automatically interpret the MS/MS spectra to deduce the amino acid sequence. Pay close attention to the mass differences between fragment ions to distinguish between α- and β-amino acid residues.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the most widely used technique for the separation, purification, and quantification of peptides due to its high resolution and versatility.[8][9]
Application Note: HPLC Analysis of β-Peptides
-
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is the most common mode for peptide analysis.[8][9]
-
Applications:
-
Purity Assessment: Determining the percentage purity of a synthetic β-peptide preparation by separating it from deletion sequences, incompletely deprotected peptides, and other impurities.
-
Purification: Preparative RP-HPLC is used to isolate the target β-peptide from a crude synthesis mixture.[10]
-
Quantification: Determining the concentration of a β-peptide in a sample by comparing its peak area to a standard curve.
-
-
Logical Relationships of Chromatographic Methods:
Caption: Orthogonal Chromatographic Methods for β-Peptide Purification.
Protocol: Analytical RP-HPLC for Purity Assessment
This protocol describes a standard method for determining the purity of a synthesized β-peptide.
1. Preparation of Mobile Phases and Standard:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Sample Diluent: Mobile Phase A.
- Peptide Standard: Prepare a stock solution of the β-peptide at 1 mg/mL in the sample diluent.
2. HPLC System and Conditions:
- System: A standard HPLC system with a UV detector.
- Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
- Detection Wavelength: 214 nm and 280 nm. 214 nm detects the peptide backbone, while 280 nm is specific for aromatic residues (Trp, Tyr).[11]
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
3. Chromatographic Run:
- Gradient Program:
- 0-2 min: 5% B
- 2-22 min: 5% to 75% B (linear gradient)
- 22-25 min: 75% to 95% B
- 25-28 min: Hold at 95% B
- 28-30 min: Return to 5% B and equilibrate.
- Run a blank (injection of sample diluent) first, followed by the peptide sample.
4. Data Analysis:
- Integrate all peaks in the chromatogram at 214 nm.
- Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
- Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
Table 1: Comparison of HPLC Gradient Conditions for Peptides
| Parameter | Gradient for Hydrophilic Peptides | Gradient for Average Peptides | Gradient for Hydrophobic Peptides |
| Initial %B | 0-5% | 5-10% | 15-25% |
| Gradient Slope | Shallow (e.g., 1-2% / min) | Moderate (e.g., 2-4% / min) | Steep (e.g., 4-6% / min) |
| Final %B | 40-60% | 60-80% | 80-95% |
| Rationale | Allows for retention and separation of early-eluting polar peptides. | Provides good resolution for a wide range of peptide hydrophobicities. | Prevents strong retention and excessively broad peaks for nonpolar peptides. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure
NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the three-dimensional structure and dynamics of peptides in solution.[12][13]
Application Note: NMR for β-Peptide Conformation
-
Principle: NMR exploits the magnetic properties of atomic nuclei. By measuring nuclear Overhauser effects (NOEs), which are distance-dependent, and scalar couplings, which relate to dihedral angles, the 3D structure of a peptide can be determined.[12]
-
Applications:
-
Secondary Structure Determination: Identifying characteristic folding patterns such as helices (e.g., 12-helix, 14-helix) and sheets, which are common in β-peptides.[2]
-
Tertiary Structure Elucidation: Determining the complete 3D fold of the peptide.
-
Conformational Dynamics: Studying the flexibility and motion of the peptide in solution.
-
Ligand Binding: Mapping the interaction site of the β-peptide with its biological target.
-
-
NMR Structure Determination Workflow:
Caption: General Workflow for NMR-based 3D Structure Determination.
Protocol: 2D NMR for Structural Analysis
This protocol outlines the key experiments for determining the structure of a β-peptide. Isotopic labeling (¹⁵N, ¹³C) is often required for peptides larger than ~15 residues.[14]
1. Sample Preparation:
- Dissolve the purified, isotopically labeled (if necessary) β-peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 90% H₂O / 10% D₂O.
- The final peptide concentration should be high, typically 0.5-2 mM.[12]
- Filter the sample into a high-quality NMR tube.
2. NMR Experiments:
- Acquire a series of 2D (or 3D for complex cases) NMR spectra at a constant temperature (e.g., 298 K).
- ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.
- ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints. This is crucial for determining the fold.[12]
- ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A "fingerprint" experiment that yields one peak for each N-H group in the peptide backbone (excluding proline).
- HNCA/HNCACB (for labeled samples): Triple-resonance experiments used to link sequential amino acid residues for backbone resonance assignment.
3. Data Processing and Analysis:
- Process the spectra using software like NMRPipe.
- Analyze the processed spectra using software like CARA or CCPNmr Analysis.
- Step 1 (Resonance Assignment): Use the TOCSY and NOESY spectra (and triple-resonance data if available) to assign all proton, nitrogen, and carbon resonances to specific atoms in the peptide sequence.
- Step 2 (Restraint Generation): Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints. Measure J-couplings to obtain dihedral angle restraints.
- Step 3 (Structure Calculation): Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the experimental restraints.
- Step 4 (Validation): Assess the quality of the calculated structures using tools like PROCHECK-NMR to evaluate stereochemical parameters.
Table 2: Key NMR Parameters for β-Peptide Structural Analysis
| Experiment | Information Obtained | Relevance to β-Peptides |
| TOCSY | Identifies coupled protons within a residue's spin system. | Essential for assigning the unique spin systems of different β-amino acid types. |
| NOESY | Provides through-space correlations (distance restraints). | Crucial for identifying non-local contacts that define the tertiary fold and secondary structures like helices. |
| HSQC | Correlates amide protons with their attached nitrogens. | Provides a "fingerprint" of the peptide, useful for monitoring conformational changes upon ligand binding or changes in conditions. |
| J-Coupling | Provides information on dihedral angles (φ, ψ, χ). | Helps define the backbone and side-chain conformations, which can differ significantly from α-peptides. |
Edman Degradation for N-Terminal Sequencing
While largely complemented by mass spectrometry, Edman degradation remains a valid orthogonal method for sequencing peptides from the N-terminus.[15]
Application Note: Edman Sequencing of β-Peptides
-
Principle: This method sequentially removes one amino acid at a time from the amino-terminus of a peptide.[16][17] The N-terminal residue is reacted with phenyl isothiocyanate (PITC), then cleaved off under acidic conditions and identified by chromatography.[18][19]
-
Applications:
-
Unambiguous determination of the N-terminal sequence.
-
Confirmation of sequence data obtained from MS.
-
-
Limitations:
-
Will not work if the N-terminus is chemically modified (e.g., acetylated).[16]
-
Sequencing stops if a non-α-amino acid is encountered that cannot form the required five-membered ring intermediate.[16] This can be a significant challenge for certain β-amino acids, depending on their structure and the specific chemistry of the sequencer.
-
Efficiency decreases with each cycle, limiting the practical sequencing length to about 30-50 residues.[16]
-
Protocol: Automated Edman Degradation
This protocol describes the general steps for automated sequencing.
1. Sample Preparation:
- Load 10-100 picomoles of the purified β-peptide onto a PVDF membrane.[16]
- Ensure the sample is free of salts and detergents, which can interfere with the chemistry.
2. Automated Sequencing Cycles:
- The sample is placed in an automated protein sequencer. The instrument performs the following steps cyclically:
- Step 1 (Coupling): The N-terminal amino group reacts with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.
- Step 2 (Cleavage): The PTC-amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ) derivative and the shortened peptide.[15]
- Step 3 (Conversion): The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative using aqueous acid.
- Step 4 (Identification): The PTH-amino acid is injected into an online HPLC system and identified by its retention time compared to known standards.
3. Data Analysis:
- The sequencer software generates a chromatogram for each cycle.
- The sequence is read by identifying the major PTH-amino acid peak in each successive chromatogram.
- Note that PTH derivatives of β-amino acids will have different retention times than their α-amino acid counterparts and may require custom standards for unambiguous identification.
References
- 1. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of amyloid-beta peptides in cerebrospinal fluid using immunoprecipitation and MALDI-Tof mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative characterization of the amyloid beta peptide (Abeta) population in biological matrices using an immunoprecipitation-LC/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of β-Casein Fortification in Milk Protein on Digestion Properties and Release of Bioactive Peptides in a Suckling Rat Pup Model [mdpi.com]
- 8. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 9. gilson.com [gilson.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. pnas.org [pnas.org]
- 15. ehu.eus [ehu.eus]
- 16. Edman degradation - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 19. youtube.com [youtube.com]
Application Note and Protocol: HPLC Purification of Peptides Containing Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. However, the unique physicochemical characteristics of these modifications introduce complexities in peptide synthesis and, notably, in their purification. Standard High-Performance Liquid Chromatography (HPLC) protocols often require significant optimization to achieve high purity for peptides containing UAAs. This document provides a detailed guide to developing and implementing robust HPLC purification protocols for these modified peptides.
The primary challenges in purifying peptides with UAAs stem from altered hydrophobicity, potential for aggregation, and the introduction of unique functionalities. For instance, highly hydrophobic UAAs can lead to poor solubility and strong retention on reverse-phase columns, while N-methylation can result in peak broadening due to the presence of cis/trans isomers.[1][2] This guide will address these challenges and provide systematic approaches to method development.
Core Principles of Reverse-Phase HPLC for Modified Peptides
Reverse-phase HPLC (RP-HPLC) remains the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for lyophilization.[3][4] The fundamental principle involves the partitioning of the peptide between a non-polar stationary phase (commonly C18, C8, or C4 alkyl chains bonded to silica) and a polar mobile phase. Peptides are bound to the column in a low organic solvent concentration and eluted by gradually increasing the organic solvent concentration.[4]
The choice of stationary and mobile phases is critical and depends on the overall properties of the peptide with the incorporated UAA.
Experimental Protocols
General Protocol for Analytical RP-HPLC Method Development
This initial step is crucial for optimizing the separation before scaling up to preparative purification.[5]
Materials:
-
Analytical HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN)
-
Crude peptide sample containing the unnatural amino acid, dissolved in Mobile Phase A or a suitable solvent like DMSO for hydrophobic peptides.[2]
Procedure:
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject a small amount of the dissolved crude peptide (e.g., 10-20 µL of a 1 mg/mL solution).
-
Gradient Elution: Run a broad linear gradient to determine the approximate elution concentration of the target peptide. A typical starting gradient is 5% to 95% Mobile Phase B over 30 minutes.
-
Peak Identification: Identify the peak corresponding to the target peptide using mass spectrometry (LC-MS) if available, or by comparing the chromatogram to that of a reference standard.
-
Gradient Optimization: Based on the initial run, design a shallower, focused gradient around the elution point of the target peptide to improve resolution from nearby impurities. For example, if the peptide elutes at 40% B, a new gradient of 30-50% B over 30 minutes can be applied.[5]
Protocol for Preparative RP-HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.[6]
Materials:
-
Preparative HPLC system with UV detector and fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size) with the same stationary phase chemistry as the analytical column.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN)
-
Dissolved crude peptide sample
Procedure:
-
Method Scaling: Adjust the flow rate and gradient according to the dimensions of the preparative column. The linear velocity should be kept constant. The following formula can be used to adjust the flow rate:
-
Flow Rate (prep) = Flow Rate (analytical) x (ID (prep)² / ID (analytical)²)
-
Where ID is the internal diameter of the column.
-
-
Column Equilibration: Equilibrate the preparative column with the starting conditions of the optimized gradient.
-
Sample Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent and inject it onto the column. For hydrophobic peptides, dissolving in a small amount of strong solvent like DMSO or DMF before dilution with the mobile phase may be necessary.[2]
-
Gradient Elution and Fraction Collection: Run the scaled-up gradient and collect fractions corresponding to the target peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using the optimized analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified peptide powder.
Data Presentation: Purification Parameters for Peptides with Unnatural Amino Acids
The following tables summarize typical starting parameters for the purification of peptides containing different classes of unnatural amino acids. These should be used as a starting point for method development.
Table 1: General Purification Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column ID | 4.6 mm | 21.2 mm |
| Column Length | 250 mm | 250 mm |
| Particle Size | 5 µm | 10 µm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% ACN with 0.1% TFA | 0.1% ACN with 0.1% TFA |
Table 2: Starting Gradients for Peptides with Specific Unnatural Amino Acids
| Unnatural Amino Acid Type | Stationary Phase | Recommended Starting Gradient (Linear) | Notes |
| Hydrophobic UAAs | C4 or C8 | 20-60% B over 40 min | May require addition of isopropanol or methanol to the mobile phase to improve solubility and recovery.[2] |
| Fluorinated UAAs | C8 or Phenyl | 10-50% B over 30 min | Fluorinated peptides are often more retentive than their non-fluorinated counterparts.[7][8] |
| N-Methylated Amino Acids | C18 | 5-50% B over 30 min | Peak broadening may occur due to cis/trans isomers. Running at elevated temperatures (40-60°C) can sometimes improve peak shape.[1][9] |
| Polar/Charged UAAs | C18 | 0-40% B over 30 min | May elute early. A shallower gradient at the beginning of the run can improve resolution. |
| Cyclic Peptides with UAAs | C18 | 10-70% B over 30 min | Method development should start with analytical LC-MS to determine the elution profile.[10] |
Mandatory Visualizations
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Purification Scale-Up with HPLC [knauer.net]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Mass Spectrometry Analysis of Boc-Protected Peptide Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, prized for its stability under various conditions and its straightforward removal. However, the very properties that make it an excellent protecting group introduce distinct challenges for mass spectrometry (MS) analysis. The labile nature of the Boc group under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions can lead to in-source decay and complex fragmentation spectra.[1][2]
These application notes provide a comprehensive guide to the successful LC-MS/MS analysis of Boc-protected peptide fragments. We will cover detailed protocols for sample preparation and LC-MS/MS analysis, data interpretation strategies for characteristic fragmentation patterns, and troubleshooting common issues. The goal is to equip researchers with the necessary tools for unambiguous identification, characterization, and quantification of Boc-protected peptides, which is a critical step in quality control during drug discovery and development.[1]
Key Challenges and Considerations
-
Lability of the Boc Group: The Boc group is thermally labile and prone to fragmentation during ESI-MS analysis.[1] This can result in premature loss of the protecting group in the ion source, complicating the identification of the intact protected peptide.[2][3] Softer ionization conditions are often recommended to minimize this in-source fragmentation.[1][4]
-
Complex Fragmentation Spectra: Tandem MS (MS/MS) spectra of Boc-protected peptides are often characterized by dominant neutral losses associated with the Boc moiety itself.[2] While characteristic, these fragmentation pathways can sometimes overshadow the peptide backbone fragment ions (b- and y-ions) needed for sequence confirmation.[1]
-
Mobile Phase Selection: The use of trifluoroacetic acid (TFA) as an ion-pairing agent in reversed-phase chromatography is common for peptides but can cause ion suppression in MS and may even promote the deprotection of the Boc group.[4][5] Formic acid (FA) is the preferred alternative for LC-MS applications.[3][4][5]
Experimental Workflow and Methodologies
A typical workflow for the analysis of Boc-protected peptides involves sample preparation, separation by liquid chromatography, and subsequent analysis by tandem mass spectrometry.
Protocol: Sample Preparation
Proper sample preparation is crucial for reproducible and accurate analysis.
-
Reconstitution: Dissolve the lyophilized Boc-protected peptide in a solution of 50% acetonitrile in LC-MS grade water containing 0.1% formic acid.[6] A stock concentration of 1 mg/mL is recommended. To minimize sample loss, especially for hydrophobic peptides, use low-adsorption microcentrifuge tubes.[6]
-
Dilution: Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[6]
-
Desalting (Optional): If the sample contains a high concentration of non-volatile salts from synthesis, desalting is necessary to prevent ion suppression. This can be achieved using a C18 solid-phase extraction (SPE) cartridge.[6]
Protocol: Liquid Chromatography (LC)
A standard reversed-phase HPLC method is generally effective for separating Boc-protected peptides from impurities.
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50-100 mm, <2 µm particle size)[3][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes[3] |
| Flow Rate | 0.3 - 0.4 mL/min[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 1 - 5 µL[3][6] |
Protocol: Mass Spectrometry (MS)
High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments are recommended for accurate mass measurements.[1]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Capillary Voltage | 3.5 kV (Optimize to minimize in-source fragmentation)[3] |
| Source Temperature | 120°C (Use "soft" conditions to maintain Boc-group integrity)[3] |
| Desolvation Temp. | 350°C[3] |
| MS1 Scan Range | m/z 200 - 2000 (to identify the intact precursor ion)[3] |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) on most intense precursors |
| Isolation Window | 1.5 - 2.0 m/z[3] |
| Collision Energy | 20 - 40 eV (Normalized Collision Energy 25-35%); requires optimization[3] |
Data Interpretation: Fragmentation of Boc-Protected Peptides
Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), Boc-protected peptides exhibit characteristic fragmentation patterns involving both the protecting group and the peptide backbone.[1][7]
Characteristic Neutral Losses
The MS/MS spectra of Boc-peptides are often dominated by neutral losses from the protecting group.[2] Understanding these losses is crucial for confirming the presence of the modification.
| Fragment Type | Description | Mass Shift (Da) |
| Loss of Isobutylene | A very common loss, often the base peak.[1][7] | -56.06 |
| Loss of tert-Butanol | Another common neutral loss pathway.[7] | -74.07 |
| Loss of CO2 | Loss of carbon dioxide from the Boc group. | -44.01 |
| Loss of entire Boc group | Results in the deprotected peptide ion. | -100.08 |
Peptide Backbone Fragmentation
Alongside the prominent neutral losses, fragmentation along the peptide backbone produces b- and y-ions, which are essential for sequence verification.[1]
-
b-ions: Contain the N-terminus of the peptide.
-
y-ions: Contain the C-terminus of the peptide.
The presence of a series of b- and y-ions allows for the confirmation of the amino acid sequence.[1]
Quantitative Data Summary
For a hypothetical Boc-protected peptide, Boc-Val-Gly-Ala-Leu-OMe , the expected and observed masses in an MS analysis would be tabulated for verification.
Table 1: Theoretical vs. Observed m/z for Boc-VGAL-OMe (Calculated for [M+H]⁺, Monoisotopic)
| Ion Type | Description | Calculated m/z | Observed m/z | Mass Error (ppm) |
| Precursor | [M+H]⁺ | 488.3391 | 488.3385 | -1.23 |
| Neutral Loss | [M+H - C₄H₈]⁺ | 432.2762 | 432.2758 | -0.92 |
| Neutral Loss | [M+H - C₅H₈O₂]⁺ | 388.2496 | 388.2491 | -1.29 |
| y₃ ion | [Ala-Leu-OMe+H]⁺ | 217.1547 | 217.1544 | -1.38 |
| b₃ ion | [Boc-Val-Gly-Ala]⁺ | 330.2228 | 330.2225 | -0.91 |
Alternative and Confirmatory Strategies
-
MALDI-TOF MS: For applications where minimizing fragmentation of the protecting group is critical, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a strong alternative to ESI, as it is often a "softer" ionization technique.[2][4]
-
Analysis after Deprotection: A straightforward method to confirm the peptide sequence is to remove the Boc group prior to MS analysis (e.g., using TFA).[2][6] The resulting MS/MS spectrum will typically yield a clear series of b- and y-ions, though this does not confirm the successful incorporation of the Boc group in the original sample.[2]
By employing these detailed protocols and understanding the unique fragmentation behavior of Boc-protected peptides, researchers can achieve reliable and comprehensive characterization, ensuring the quality and integrity of their synthetic peptides for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubility Profile of Boc-3-amino-3-methylbutanoic Acid
Introduction
Boc-3-amino-3-methylbutanoic acid is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptidomimetics and other pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group imparts specific chemical properties, including influencing its solubility, which is a critical parameter for reaction conditions, purification, formulation, and bioavailability studies. This document provides a detailed protocol for determining the solubility of Boc-3-amino-3-methylbutanoic acid in various solvents and presents a representative solubility profile.
Representative Solubility Data
The following table summarizes the approximate solubility of Boc-3-amino-3-methylbutanoic acid in a range of common laboratory solvents at ambient temperature (20-25°C). This data is intended as a guideline for solvent selection. Actual solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.[1][2]
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility ( g/100 mL) | Observations |
| Polar Protic Solvents | |||
| Water | 80.1 | Sparingly Soluble | Solubility is expected to be pH-dependent.[1][3][4] |
| Methanol | 32.7 | Soluble | |
| Ethanol | 24.5 | Soluble | |
| Isopropanol | 19.9 | Moderately Soluble | |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | |
| Acetonitrile | 37.5 | Moderately Soluble | |
| Acetone | 20.7 | Moderately Soluble | |
| Ethyl Acetate | 6.02 | Sparingly Soluble | |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | 9.08 | Soluble | |
| Tetrahydrofuran (THF) | 7.6 | Soluble | |
| Toluene | 2.38 | Poorly Soluble | |
| Hexanes | 1.88 | Insoluble |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
Boc-3-amino-3-methylbutanoic acid (powder)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Boc-3-amino-3-methylbutanoic acid to a series of vials, ensuring a significant amount of undissolved solid remains.
-
Carefully add a known volume or mass of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment.
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents):
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once all the solvent has been removed, reweigh the vial to determine the mass of the dissolved solid.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Method (e.g., HPLC):
-
Prepare a series of standard solutions of Boc-3-amino-3-methylbutanoic acid of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
Factors Influencing Solubility
-
pH: For ionizable compounds like Boc-3-amino-3-methylbutanoic acid, solubility in aqueous and protic solvents can be significantly influenced by pH. The carboxylic acid moiety will be deprotonated at basic pH, increasing aqueous solubility, while the Boc-protected amine is stable to a wide pH range.[1][3]
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature.[5]
-
Presence of Co-solvents: The use of mixed solvent systems can modulate the polarity of the medium and enhance or decrease solubility.
Conclusion
A thorough understanding of the solubility of Boc-3-amino-3-methylbutanoic acid is essential for its effective use in research and development. The provided protocol for the isothermal shake-flask method offers a reliable approach for generating accurate solubility data in various solvent systems. This information will aid in the optimization of synthetic procedures, purification strategies, and the development of suitable formulations for this important amino acid derivative.
References
Application Notes and Protocols for the Synthesis of Helical Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helical peptides are crucial structural motifs in a vast array of biologically significant proteins and are pivotal in mediating protein-protein interactions (PPIs).[1] The inherent instability of short, linear peptides in solution, which tend to adopt random coil conformations and are susceptible to proteolytic degradation, has historically limited their therapeutic utility.[2] To overcome these limitations, methods to constrain peptides into stable helical conformations have been developed, significantly enhancing their drug-like properties.[3][4][5]
This document provides detailed application notes and protocols for two prominent methods in the synthesis of helical peptides: the incorporation of helix-inducing amino acids, such as alpha-aminoisobutyric acid (Aib), and the use of hydrocarbon stapling to enforce helicity. These techniques have proven instrumental in developing potent and specific modulators of PPIs, opening new avenues for drug discovery against challenging targets, including those in oncology and infectious diseases.[6][7]
Applications in Drug Discovery
The stabilization of α-helical structures in peptides has profound implications for their therapeutic potential. Constrained helical peptides exhibit several advantageous properties:
-
Enhanced Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a target protein is reduced, leading to higher affinity.[7][8]
-
Increased Proteolytic Resistance: The constrained structure often masks protease cleavage sites, leading to a longer in vivo half-life.[4][9][10]
-
Improved Cell Permeability: Certain constraining strategies, particularly hydrocarbon stapling, can enhance the peptide's ability to penetrate cell membranes, allowing for the targeting of intracellular proteins.[4][9][11][12]
A prime example of the application of helical peptides is in the development of inhibitors for the p53-MDM2 interaction.[6] In many cancers, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase MDM2. Stapled peptides that mimic the helical region of p53 can bind to MDM2, disrupting this interaction and restoring p53's tumor-suppressive function.[6][13]
Signaling Pathway: p53-MDM2 Interaction
The p53-MDM2 signaling pathway is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Under normal physiological conditions, MDM2 keeps p53 levels low through ubiquitin-mediated proteasomal degradation. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation of its downstream targets.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of a stapled peptide.
Quantitative Data on Helical Peptide Synthesis
The efficiency of helical peptide synthesis can be influenced by the chosen methodology and the peptide sequence itself. The following tables summarize key quantitative data for two common approaches.
Table 1: Synthesis Efficiency and Purity of Aib-Containing Peptides [14]
| Parameter | Expected Range | Method of Determination | Notes |
| Resin Loading Efficiency | 0.3 - 0.7 mmol/g | UV-Vis spectrophotometry of Fmoc deprotection | Dependent on the resin type (e.g., Wang or Rink Amide resin). |
| Coupling Efficiency for Fmoc-Aib-OH | >95% | Kaiser Test or TNBS Test | Steric hindrance of Aib may require optimized coupling conditions or double coupling. |
| Overall Crude Peptide Yield | 60 - 85% | Gravimetric analysis post-cleavage | Highly sequence-dependent. |
| Crude Peptide Purity | 65 - 95% | RP-HPLC | Purity is influenced by the success of each coupling and deprotection step. |
Table 2: Efficiency of Ring-Closing Metathesis (RCM) for Peptide Stapling
| Parameter | Condition | Conversion Efficiency | Method of Determination | Reference |
| RCM Reaction | Manual protocol with N2 bubbling (30 min) | Complete | HPLC | Biotage |
| RCM Reaction | Microwave, N2 purge (30 min) | 95% | HPLC | Biotage |
| RCM Reaction | Microwave, no N2 purge (30 min) | ~78% | HPLC | Biotage |
| RCM Reaction | Microwave, no N2 purge (60 min) | Near complete | HPLC | Biotage |
| RCM with Tyr(All) | Second-generation Grubbs' catalyst | ≥70% | HPLC | NIH |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The synthesis of helical peptides is predominantly carried out using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Synthesis of Aib-Containing Helical Peptides
This protocol outlines the manual synthesis of a generic Aib-containing peptide on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Aib-OH
-
N,N-dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.[14]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes. Wash the resin thoroughly with DMF (5 x 1 min).[14]
-
Amino Acid Coupling (Standard Amino Acids): In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the activation mixture. Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. Wash the resin with DMF (3 x 1 min).[14]
-
Amino Acid Coupling (Fmoc-Aib-OH): Due to steric hindrance, the coupling of Aib requires optimized conditions. In a separate vial, dissolve Fmoc-Aib-OH (4 equivalents) and HBTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents). Immediately add the activated solution to the resin and agitate for 2-4 hours. Perform a Kaiser test to check for complete coupling. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).[14]
-
Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.[14]
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Add the cocktail to the resin and shake for 2-3 hours at room temperature.[14]
-
Peptide Precipitation and Washing: Filter the cleavage mixture and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet under vacuum.[14]
-
Purification: Purify the crude peptide by RP-HPLC.[14]
Protocol 2: Synthesis of Stapled Helical Peptides via Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of a hydrocarbon-stapled peptide using Fmoc-SPPS followed by on-resin RCM.
Materials:
-
Rink Amide ChemMatrix® resin
-
Fmoc-protected amino acids
-
Fmoc-protected unnatural α,α-disubstituted olefin-bearing amino acids (e.g., (S)-2-(4'-pentenyl)alanine and (R)-2-(7'-octenyl)alanine for i, i+7 stapling)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
Grubbs' catalyst (1st or 2nd generation)
-
1,2-dichloroethane (DCE)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
RP-HPLC system
Procedure:
-
Peptide Synthesis:
-
Synthesize the linear peptide on Rink Amide ChemMatrix® resin using an automated microwave-assisted peptide synthesizer.[2]
-
Use 5 equivalents of standard Fmoc-amino acids and 3 equivalents of the unnatural olefin-bearing amino acids, coupled using DIC and Oxyma.[2]
-
Ensure the N-terminus of the peptide is protected (e.g., acetylated) before proceeding to the metathesis step.
-
-
On-Resin Ring-Closing Metathesis (RCM):
-
Wash the peptide-resin with DCM.
-
Prepare a 10 mM solution of Grubbs' catalyst in degassed 1,2-dichloroethane.[3]
-
Add the catalyst solution to the peptide-resin (0.17 equivalents of catalyst based on resin loading).[3]
-
Shake the mixture at room temperature for 2 hours.[3] For microwave-assisted RCM, a single 30-minute irradiation with nitrogen purging can achieve high conversion.[2]
-
Filter off the catalyst solution.
-
Repeat the catalyst addition and reaction step once more.[3]
-
Wash the resin thoroughly with 1,2-dichloroethane and then DCM.[3]
-
-
Cleavage and Deprotection:
-
Cleave the stapled peptide from the resin using a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2 hours at room temperature.[2]
-
-
Purification:
-
Evaporate the cleavage cocktail.
-
Precipitate, wash, and dry the crude peptide as described in Protocol 1.
-
Purify the stapled peptide by RP-HPLC.
-
Characterization of Helical Peptides
The helical content of the synthesized peptides should be confirmed using biophysical techniques.
-
Circular Dichroism (CD) Spectroscopy: This is the most common method to assess the secondary structure of peptides in solution. Helical peptides typically exhibit characteristic negative bands at approximately 208 nm and 222 nm, and a positive band around 190-195 nm.[12] The mean residue ellipticity at 222 nm is often used to quantify the percentage of helicity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, including the identification of specific hydrogen bonds characteristic of α-helices and the determination of the three-dimensional structure of the peptide.
-
X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides the most definitive high-resolution structural information.
Conclusion
The synthesis of stabilized helical peptides represents a powerful strategy in modern drug discovery, enabling the creation of potent and specific modulators for previously "undruggable" targets like PPIs. The protocols provided herein for the incorporation of Aib and for hydrocarbon stapling offer robust methods for generating these valuable molecules. Careful execution of the synthesis and thorough characterization are essential for the successful application of helical peptides in research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis | Springer Nature Experiments [experiments.springernature.com]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. researchgate.net [researchgate.net]
- 6. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 7. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. vapourtec.com [vapourtec.com]
- 10. bachem.com [bachem.com]
- 11. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Step-by-Step Guide to Boc Deprotection in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group for the α-amino function of amino acids in solid-phase peptide synthesis (SPPS).[1] Its widespread use stems from its stability under neutral and basic conditions, coupled with its facile and selective removal under acidic conditions.[1][2] This graduated lability is fundamental to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, where the temporary Nα-Boc group is cleaved in each cycle of peptide elongation, while more acid-stable benzyl-based side-chain protecting groups remain intact until the final cleavage from the resin.[3][4]
Efficient and clean Boc deprotection is paramount for the successful synthesis of high-purity peptides. Incomplete removal of the Boc group can lead to deletion sequences, while overly harsh conditions can result in the premature cleavage of side-chain protecting groups or the peptide-resin linkage, generating truncated or modified peptides.[5][6] These application notes provide a detailed guide to Boc deprotection, encompassing the underlying chemical mechanism, quantitative data on common deprotection cocktails, step-by-step experimental protocols, and a discussion of potential side reactions and mitigation strategies.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds via a three-step mechanism:
-
Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[1][7] This initial step makes the carbamate more susceptible to cleavage.
-
Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][7]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release the free amine as an ammonium salt and carbon dioxide gas.[7][8]
The generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, most notably the alkylation of nucleophilic amino acid side chains such as tryptophan, methionine, and cysteine.[4][5] To prevent these modifications, scavengers are typically added to the deprotection solution to trap the tert-butyl cations.[5][]
Quantitative Data for Common Boc Deprotection Methods
The choice of deprotection reagent and conditions is critical for optimizing the efficiency of Boc removal while minimizing side reactions. The following table summarizes common deprotection cocktails and their typical reaction conditions.
| Deprotection Reagent | Concentration | Solvent | Reaction Time | Temperature | Scavengers (if needed) | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | 20-30 minutes | Room Temperature | Thioanisole, 1,2-ethanedithiol (EDT), triisopropylsilane (TIS) | The most common method in Boc SPPS.[1][7] Scavengers are crucial for sequences containing sensitive residues like Trp, Met, or Cys.[4][5] |
| 4 M Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 30 minutes | Room Temperature | Not typically required for routine deprotection | Offers higher selectivity in the presence of other acid-labile groups.[7] The product is obtained as the hydrochloride salt.[7] |
| Oxalyl Chloride in Methanol | 3.0 equivalents | Methanol | 1-4 hours | Room Temperature | Not applicable | A very mild method suitable for substrates sensitive to strong acids.[10][11] |
| Thermal Deprotection | Not applicable | Trifluoroethanol (TFE) or Methanol | 30-60 minutes | 120-240°C | Not applicable | An alternative for specific applications, particularly in continuous flow synthesis.[12] |
Experimental Protocols
Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS) using TFA/DCM
This protocol describes the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Isopropanol (IPA)
-
Scavengers (e.g., thioanisole, 1,2-ethanedithiol) if required
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.[1] Drain the DCM.
-
Pre-wash (Optional but Recommended): Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.[3] Drain the solution.
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM (approximately 10 mL per gram of resin) to the resin.[1] If the peptide contains sensitive amino acids such as tryptophan, methionine, or cysteine, add appropriate scavengers (e.g., 1-2% v/v thioanisole) to the deprotection solution.[4][5]
-
Reaction: Agitate the mixture for 20-30 minutes at room temperature.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual acid and scavengers. A typical wash sequence is:
-
DCM (3 times)
-
IPA (2 times)
-
DCM (3 times)
-
-
Neutralization: To deprotonate the N-terminal ammonium salt to a free amine for the next coupling step, add a solution of 5-10% DIEA in DCM to the resin.[7] Agitate for 1-2 minutes and drain. Repeat the neutralization step.
-
Final Washing: Wash the resin with DCM (3 times) to remove excess base. The resin is now ready for the next amino acid coupling step.
Protocol 2: Boc Deprotection in Solution Phase using 4 M HCl in Dioxane
This protocol is suitable for the deprotection of Boc-protected amino acids or peptides in solution.
Materials:
-
Boc-protected amino acid or peptide
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[7]
-
Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of the Boc-protected compound).[7]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, remove the solvent in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[7]
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Visualizing the Boc Deprotection Workflow
The following diagrams illustrate the chemical mechanism of Boc deprotection and the general experimental workflow in SPPS.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection in SPPS.
Potential Side Reactions and Troubleshooting
The primary side reaction during Boc deprotection is the alkylation of sensitive amino acid residues by the tert-butyl cation.[5]
-
Tryptophan: The indole side chain is highly susceptible to tert-butylation.[5]
-
Methionine: The thioether side chain can be alkylated to form a sulfonium salt.[5]
-
Cysteine: The free thiol group is a strong nucleophile and can be alkylated.[5]
-
Tyrosine: The activated phenolic ring can also be a target for alkylation.[5]
Mitigation Strategies:
The most effective way to prevent these side reactions is to include scavengers in the deprotection cocktail.[5][] Common scavengers and their targets include:
-
Thioanisole: Scavenges tert-butyl cations and protects methionine from oxidation.
-
1,2-Ethanedithiol (EDT): A good scavenger for tert-butyl cations and also helps to prevent tryptophan oxidation.[5]
-
Triisopropylsilane (TIS): A highly effective scavenger for tert-butyl cations.[5]
Troubleshooting Incomplete Deprotection:
In some cases, Boc deprotection may be incomplete. This can be diagnosed by analytical techniques such as HPLC or mass spectrometry, which will show the presence of the Boc-protected peptide. Potential causes and solutions include:
-
Insufficient Reagent or Reaction Time: Ensure an adequate excess of the deprotection reagent is used and consider extending the reaction time.
-
Poor Resin Swelling: In SPPS, ensure the resin is properly swollen to allow access of the reagents to the peptide chains.[5]
-
Steric Hindrance: For sterically hindered N-terminal amino acids, a longer reaction time or a stronger deprotection cocktail may be necessary.[5]
Conclusion
The successful removal of the Boc protecting group is a critical step in peptide synthesis that significantly influences the yield and purity of the final product. A thorough understanding of the deprotection mechanism, careful selection of reagents and reaction conditions, and the judicious use of scavengers are essential for minimizing side reactions and achieving efficient deprotection. The protocols and data presented in these application notes provide a robust framework for performing and optimizing Boc deprotection in a variety of synthetic contexts, enabling researchers to confidently synthesize peptides for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Boc-Amino Acid Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Boc-amino acids. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with sterically hindered Boc-amino acids?
Low coupling yields with bulky amino acids are typically due to a combination of factors:
-
Steric Hindrance: The physical bulk of amino acid side chains (e.g., Val, Ile, Phg) or the Boc-protecting group itself can obstruct the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1][2]
-
Reduced Nucleophilicity: Bulky groups adjacent to the amine can decrease its nucleophilicity, making it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, may aggregate on the solid support, which can block reactive sites and lead to incomplete reactions.[1]
-
Inappropriate Coupling Reagent: Standard reagents like DCC or EDC are often not potent enough for hindered systems.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For challenging couplings, more powerful onium-salt-based reagents are generally recommended.[1][3] Reagents that form highly reactive OAt or Oxyma esters are particularly effective.[3][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings, including N-methylated amino acids, due to its rapid activation and high efficiency.[5][6][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiency comparable to HATU with a better safety profile, as its byproducts are non-explosive.[2][5][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly reactive alternative to HATU.[2]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable phosphonium salt reagent that is effective for hindered couplings.[2][7]
Q3: What is racemization and how can it be minimized during hindered couplings?
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which can lead to diastereomeric impurities that are difficult to separate.[1][9] The primary mechanism for Boc-amino acids involves the formation of a 5(4H)-oxazolone intermediate.[9] To minimize racemization:
-
Use a Weaker Base: Substitute stronger bases like DIPEA with weaker alternatives such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2]
-
Choose Appropriate Additives: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]
-
Select the Right Coupling Reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[1]
-
Optimize Reaction Conditions: Avoid prolonged reaction times at elevated temperatures.[1]
Q4: Can the choice of solvent impact the coupling efficiency of sterically hindered amino acids?
Yes, the solvent plays a crucial role. While DMF is standard, for sequences prone to aggregation, using a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.[5]
Q5: What is a "double coupling" and when should it be used?
A double coupling is a strategy where, after the initial coupling reaction, the vessel is drained and a fresh solution of the activated amino acid and reagents is added for a second coupling cycle.[2] This is often employed when a monitoring test (like the ninhydrin test) indicates that the first coupling was incomplete, which is common with sterically hindered residues.[1][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Insufficient Reagent Reactivity: The coupling reagent is not strong enough to overcome the steric barrier.[1] | Upgrade Coupling Reagent: Switch to a more potent reagent like HATU, HCTU, or COMU.[2][5] |
| 2. Incomplete Reaction: The reaction time was too short for the hindered coupling. | Increase Reaction Time: Allow the coupling to proceed for a longer duration (e.g., 2-4 hours or overnight).[1] Perform a Double Coupling: After the initial coupling, repeat the step with fresh reagents.[2] | |
| 3. Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking access to the N-terminus.[1] | Change Solvent: Switch from DMF to NMP to disrupt secondary structures.[5] | |
| 4. Suboptimal Activation: The pre-activation time or conditions are not ideal. | Optimize Pre-activation: For reagents like HATU, allow a 2-5 minute pre-activation of the amino acid with the coupling reagent and base before adding to the resin.[10] | |
| Presence of Deletion Sequences | 1. Incomplete Coupling: A previous coupling step failed to go to completion.[3] | Monitor Each Step: Use a qualitative test like the ninhydrin test after each coupling to ensure completion before proceeding to the next cycle.[1][10] If the test is positive, perform a second coupling. |
| 2. Incomplete Deprotection: The Boc group was not fully removed, preventing the subsequent coupling. | Extend Deprotection Time: Increase the duration of the TFA deprotection step.[10] | |
| High Levels of Racemization | 1. Over-activation of Carboxylic Acid: The activated amino acid is too stable, allowing time for racemization.[1] | Reduce Pre-activation Time: Minimize the time between activation and addition to the amine component.[1] |
| 2. Strong Base: The base used (e.g., DIPEA) is promoting the abstraction of the α-proton.[1][8] | Use a Weaker Base: Switch to N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2] | |
| 3. Inappropriate Reagent/Additive Combo: The chosen combination is not effective at suppressing racemization. | Use Superior Additives: Employ additives like HOAt or Oxyma Pure instead of HOBt.[1] Consider Phosphonium Reagents: Use reagents like PyBOP, which are known for lower racemization levels.[1] |
Quantitative Comparison of Coupling Reagents for Hindered Amino Acids
The selection of a coupling reagent is critical for success. The following table summarizes the performance of various reagents in the context of sterically challenging couplings.
| Reagent | Class | Typical Yield with Hindered AAs | Racemization Risk | Key Advantages & Considerations |
| HATU | Aminium/Uronium Salt | 95 - 99% | Low | Highly efficient for hindered couplings with rapid reaction times.[2][6] Can cause guanidinylation of the N-terminal amine if used in excess.[7][11] |
| HCTU | Aminium/Uronium Salt | 93 - 98% | Low | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[2] |
| COMU | Aminium/Uronium Salt | 94 - 99% | Very Low | Performance is comparable to HATU.[2] Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[2][7][8] |
| PyBOP | Phosphonium Salt | 90 - 98% | Low | A reliable and widely used reagent, though it can be slightly less reactive than HATU for the most extreme cases.[2] Byproducts are less hazardous than its predecessor, BOP.[7] |
| DIC/OxymaPure | Carbodiimide | 92 - 97% | Very Low | OxymaPure significantly enhances the efficiency of DIC and is highly effective at suppressing racemization.[2] A cost-effective option.[12] |
| DIC/HOAt | Carbodiimide | 90 - 96% | Low | HOAt is a more reactive additive than HOBt, making this combination suitable for many hindered couplings.[2] |
Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.[2]
Experimental Protocols & Visualizations
Standard Boc-SPPS Cycle Workflow
The diagram below illustrates a standard manual cycle for solid-phase peptide synthesis (SPPS) using Boc-protected amino acids.
Caption: Workflow for a standard Boc-SPPS cycle.
Protocol 1: Coupling with HATU (Recommended for Hindered Couplings)
This protocol is highly recommended for difficult couplings where steric hindrance is a concern.[10]
-
Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.[10]
-
-
Coupling: Add the activated amino acid solution to the drained resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time may be extended.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a ninhydrin test to confirm the completion of the coupling.[10] If the test is positive (indicating free amines), a second coupling may be necessary.[1]
Troubleshooting Logic for Low Coupling Yield
When faced with a low yield, a systematic approach can help identify and solve the underlying issue.
Caption: Troubleshooting decision tree for low coupling yield.
Protocol 2: Coupling with DIC/OxymaPure
This protocol offers a cost-effective and safe alternative for moderately hindered couplings.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and drain.
-
Reagent Preparation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Coupling:
-
Add the amino acid/OxymaPure solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Confirmation: Perform a ninhydrin test to monitor the reaction progress. If incomplete, consider a second coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions for Boc-3-amino-3-methylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the sterically hindered amino acid, Boc-3-amino-3-methylbutanoic acid (Boc-Aib-OH).
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with Boc-3-amino-3-methylbutanoic acid so slow and often low-yielding?
A1: Boc-3-amino-3-methylbutanoic acid, an α,α-disubstituted amino acid, presents significant steric hindrance due to the two methyl groups on its α-carbon.[1] This bulkiness physically obstructs the approach of the activated carboxylic acid to the amine, slowing down the rate of peptide bond formation.[2][3] Standard coupling conditions are often insufficient to overcome this steric barrier, leading to incomplete reactions and low yields.[3]
Q2: What are the most effective types of coupling reagents for Boc-3-amino-3-methylbutanoic acid?
A2: For sterically hindered amino acids like Boc-Aib-OH, potent, in-situ activating reagents are necessary.[3] Onium-salt-based reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP), are highly recommended.[2][3] These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard carbodiimide reagents like DCC or EDC.[2][3][4] HATU is often considered one of the most effective for difficult couplings.[2][4]
Q3: Can I use standard carbodiimide reagents like DCC or DIC for this coupling?
A3: While it is possible, standard carbodiimide reagents like DCC and DIC are often inefficient for sterically demanding couplings and may result in very low yields.[2][3] If they must be used, it is crucial to include additives like HOBt or, more effectively, Oxyma Pure to enhance reactivity and suppress side reactions.[5] However, for optimal results, switching to a more powerful onium-salt reagent is the recommended solution.[3]
Q4: How long should a typical coupling reaction with Boc-3-amino-3-methylbutanoic acid take?
A4: Due to steric hindrance, reaction times are significantly longer than for non-hindered amino acids. While standard couplings might be complete in 1-2 hours, reactions with Boc-Aib-OH may require extended periods, from several hours to overnight (2-24 hours), to achieve a satisfactory yield.[3][6] It is essential to monitor the reaction's progress using methods like the ninhydrin test (for solid-phase) or LC-MS (for solution-phase).[2][6]
Q5: Is racemization a concern when coupling Boc-3-amino-3-methylbutanoic acid?
A5: Racemization is the loss of stereochemical integrity at the α-carbon.[2] However, since 3-amino-3-methylbutanoic acid is achiral (it has no stereocenter at the α-carbon), racemization is not a concern for this specific amino acid residue itself. When coupling it to a chiral peptide chain, the risk of epimerization at the adjacent chiral residue should still be minimized by using appropriate additives like HOAt or Oxyma Pure and avoiding excessive heat or prolonged exposure to strong bases.[2]
Troubleshooting Guide: Slow or Incomplete Coupling Reactions
Issue: My standard coupling protocol is failing or resulting in low yields for Boc-3-amino-3-methylbutanoic acid.
This is a common challenge attributable to the bulky nature of this α,α-disubstituted amino acid, which physically obstructs the formation of the peptide bond.[2][7] Below is a systematic guide to troubleshoot and optimize your reaction conditions.
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Standard carbodiimide reagents (DCC, DIC) are often not potent enough for sterically demanding couplings.[3] Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2][3] For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[3][8] |
| Insufficient Reaction Time or Temperature | Steric hindrance dramatically slows down the reaction kinetics.[7] Solution: 1. Increase the coupling reaction time , for instance, from 1-2 hours to an extended period (e.g., 4-24 hours).[3] 2. Apply gentle heat (30-50°C) or utilize microwave-assisted peptide synthesis (MA-SPPS) . Microwave energy can drive difficult couplings to completion quickly and efficiently.[1][3][9] |
| Inadequate Solvation or Aggregation | The growing peptide chain, especially if it contains hydrophobic or hindered residues, can aggregate on the solid support, leading to poor solvation and incomplete reactions.[2] Solution: 1. Switch the solvent from DMF to a more disruptive one like N-Methyl-2-pyrrolidone (NMP) .[3] 2. Consider using a solvent mixture such as DCM/DMF/NMP (1:1:1) to improve solvation.[3] |
| Suboptimal Reagent Stoichiometry | Using insufficient amounts of the coupling reagents or the amino acid can lead to incomplete reactions. Solution: Use a slight excess of the Boc-amino acid (e.g., 3-5 equivalents) and the coupling reagents relative to the amine component.[10][11] For very difficult couplings, a double coupling (repeating the coupling step with fresh reagents) may be necessary.[2][7] |
| Base Selection | The choice and amount of base can influence the reaction. While DIPEA is commonly used, its bulkiness can sometimes be a factor. Solution: Ensure an adequate amount of a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) is used to facilitate the reaction.[4][8] Typically, 2-3 equivalents of base are used for every equivalent of amino acid.[4] |
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for success. The following table summarizes the characteristics of reagents recommended for sterically hindered couplings.
| Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | Highly efficient for hindered couplings due to the formation of reactive OAt esters.[4][7] Rapid reaction kinetics.[4] | Based on potentially explosive HOAt; handle with care.[7] More expensive than HBTU. Can cause guanidinylation of the N-terminal amine.[7] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used. Byproducts are generally soluble.[7][12] | Less reactive than HATU for the most challenging couplings.[4] |
| COMU | Aminium/Uronium Salt | Efficiency is comparable to HATU.[7] Based on non-explosive OxymaPure, making it safer. Reduced allergenic potential.[7][8] | Limited stability in solution.[7] |
| PyBOP | Phosphonium Salt | Efficient coupling that avoids guanidinylation side reactions.[4][7] Byproducts are less hazardous than those of its predecessor, BOP.[7] | Generally less reactive than HATU.[7] |
| TFFH | Fluorinating Agent | Forms highly reactive acyl fluorides, which are especially suited for coupling α,α-disubstituted amino acids like Aib.[8] | Requires a different protocol than standard coupling reagents.[3] |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective. Oxyma Pure is a non-explosive and effective additive that enhances coupling efficiency and reduces racemization.[5] | Significantly less reactive than onium salts for hindered couplings.[3] |
Experimental Protocols & Visualizations
Protocol 1: General Coupling of Boc-3-amino-3-methylbutanoic Acid using HATU
This protocol is recommended for both solid-phase and solution-phase synthesis and is particularly effective for difficult couplings.
Materials:
-
Resin-bound peptide with a free N-terminal amine (for SPPS) or an amine component in solution.
-
Boc-3-amino-3-methylbutanoic acid (Boc-Aib-OH) (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous DMF or NMP
Procedure:
-
Deprotection (for SPPS): If starting from a protected resin, perform the standard N-terminal deprotection protocol (e.g., with TFA for Boc-SPPS or piperidine for Fmoc-SPPS) and wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve Boc-3-amino-3-methylbutanoic acid and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected resin or the amine component.
-
Reaction: Agitate the mixture at room temperature. For this hindered amino acid, allow the reaction to proceed for at least 2-4 hours. For particularly difficult sequences, extend the time to overnight.
-
Monitoring: Check for reaction completion using a qualitative method like the ninhydrin test.[2] If the test is positive (indicating free amines), the coupling is incomplete.
-
Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Recoupling (Optional): If the initial coupling is incomplete, a second coupling can be performed by repeating steps 2-6 with a fresh solution of activated amino acid.[3]
Protocol 2: Coupling using DIC/Oxyma Pure
A more cost-effective, though less potent, alternative for less challenging contexts.
Materials:
-
Resin-bound peptide with a free N-terminal amine or an amine component in solution.
-
Boc-3-amino-3-methylbutanoic acid (Boc-Aib-OH) (5 equivalents)
-
Oxyma Pure (5 equivalents)
-
Diisopropylcarbodiimide (DIC) (5.5 equivalents)
-
Anhydrous DMF or DCM/DMF (1:1)
Procedure:
-
Deprotection (for SPPS): Perform N-terminal deprotection as described in Protocol 1.
-
Preparation: Suspend the deprotected resin in the chosen solvent. In a separate vessel, dissolve the Boc-3-amino-3-methylbutanoic acid and Oxyma Pure in a minimal volume of DMF.[5]
-
Coupling: Add the amino acid/Oxyma solution to the resin suspension. Add the DIC to the mixture.
-
Reaction: Shake the mixture at room temperature overnight. The extended reaction time is critical when using this less reactive system.
-
Monitoring & Washing: Monitor and wash the resin as described in Protocol 1.
Visualizations
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36)-nh2 - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization in Boc-Protected Amino Acid Coupling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize racemization during the coupling of Boc-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a pure chiral amino acid (typically the L-form) into a mixture of both its L- and D-enantiomers during the synthesis process.[1] This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect D-amino acid into the peptide chain, which can dramatically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids?
A2: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] The process occurs as follows:
-
Activation: The carboxyl group of the Boc-amino acid is activated by a coupling reagent.
-
Cyclization: The activated carboxyl group undergoes an intramolecular cyclization to form the planar oxazolone ring.
-
Proton Abstraction: The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base. This step results in the loss of stereochemical information.[1][4]
-
Nucleophilic Attack: The incoming amine of the next amino acid attacks the achiral oxazolone, which can open to form a peptide bond with either the original L-configuration or the undesired D-configuration.[1]
A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid, but oxazolone formation is the predominant concern.[1][3]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors critically influence the rate of racemization:
-
Coupling Reagent & Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Carbodiimides like DCC or DIC, when used alone, can lead to high levels of racemization.[5][6] The addition of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential to suppress this side reaction.[4][5][7]
-
Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases can accelerate racemization.[5][8]
-
Amino Acid Side Chain: Certain amino acids are inherently more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly prone to losing their stereochemical integrity.[1][9]
-
Reaction Conditions: Factors like temperature, solvent polarity, and the pre-activation time of the amino acid can also significantly affect the outcome.[8]
Q4: Are urethane-protected amino acids like Boc- and Fmoc-amino acids generally resistant to racemization?
A4: Yes, urethane-based protecting groups like Boc, Fmoc, and Z are designed to suppress racemization compared to other N-terminal protecting groups.[4] They do this by disfavoring the formation of the oxazolone intermediate. However, this protection is not absolute, and under non-optimized coupling conditions, significant racemization can still occur.[4][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of D-diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without a racemization-suppressing additive.[8] | Switch Reagent/Add Additive: • Switch to a phosphonium (PyBOP) or aminium/uronium (HBTU, HATU, COMU) type reagent.[11] • If using a carbodiimide, always include an additive like HOBt or Oxyma. The DIC/Oxyma combination is highly effective.[7][11] |
| Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess amount of N,N-Diisopropylethylamine (DIEA).[5][8] | Change Base/Stoichiometry: • Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5][7] • Carefully control the stoichiometry of the base; avoid using a large excess. | |
| Prolonged Activation Time: Allowing the activated Boc-amino acid to stand for an extended period before adding the amine component.[8] | Minimize Pre-activation: • Add the coupling reagent to the mixture of the Boc-amino acid, amine component, and additive (in situ activation).[8] • If pre-activation is necessary, keep the time to a minimum (e.g., 1-2 minutes). | |
| High Reaction Temperature: Performing the coupling reaction at elevated temperatures, which accelerates the rate of racemization. | Lower the Temperature: • Conduct the coupling at 0 °C, especially during the activation step.[8] • For microwave-assisted synthesis, consider reducing the target temperature for coupling racemization-prone residues. | |
| Significant racemization specifically when coupling Boc-His-OH or Boc-Cys-OH. | Inherent Susceptibility: The side chains of Histidine and Cysteine actively participate in and accelerate the racemization process.[1][9][12] | Use Specific Strategies: • For Histidine: Use a derivative with side-chain protection on the π-nitrogen of the imidazole ring, such as Boc-His(Boc)-OH or Boc-His(Trt)-OH.[13] The reagent DEPBT is also noted for its remarkable resistance to racemization when coupling His residues.[4] • For Cysteine: Couple in the absence of base where possible, for example, using DIC with HOBt or Oxyma.[4][12][14] Using a weaker base like 2,4,6-collidine can also reduce racemization.[12] |
| Low coupling efficiency when using milder, anti-racemization conditions. | Steric Hindrance: The amino acid being coupled (e.g., Valine, Isoleucine) or the N-terminus of the peptide chain is sterically bulky, slowing the reaction.[8] | Use a More Potent Reagent: • Employ a more powerful coupling reagent known for high efficiency with hindered couplings, such as HATU or COMU.[2][11] • Slightly increase the reaction time, while carefully monitoring for any increase in racemization. |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, preventing access of the reagents to the reaction site.[9] | Improve Solvation: • Switch the reaction solvent from DMF to N-methylpyrrolidone (NMP).[9] • Add a small amount of a chaotropic agent or a solvent like DMSO to disrupt hydrogen bonding.[9] |
Data Presentation
Table 1: Effect of Coupling Additives on Racemization
The use of additives with carbodiimides is critical for suppressing racemization. They function by rapidly converting the highly racemization-prone O-acylisourea intermediate into a more stable active ester that is less susceptible to oxazolone formation.[15]
| Additive | pKa | Key Characteristics |
| HOBt (1-Hydroxybenzotriazole) | 4.60[16] | The classic, effective, and widely used racemization suppressor.[4] Note: Can have explosive properties under certain conditions. |
| HOAt (1-Hydroxy-7-azabenzotriazole) | 3.28[5] | More acidic and often more effective than HOBt at accelerating coupling and suppressing racemization.[4] Note: Possesses explosive properties, limiting its use.[4] |
| Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | 4.60[16] | A non-explosive and highly effective alternative to HOBt and HOAt, showing high coupling rates with low racemization.[4][7][16] |
| Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) | N/A | A newer oxime additive reported to be highly effective in controlling racemization, sometimes outperforming other additives for challenging sequences.[17] |
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/Oxyma
This protocol describes a general procedure for coupling a Boc-protected amino acid onto a resin-bound peptide using in situ activation to minimize racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Amino Acid (3 equivalents relative to resin loading)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (3-4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminal amine is protected, perform the standard deprotection protocol (e.g., with TFA for a previous Boc group), wash thoroughly with DCM and DMF, and perform a neutralization step.
-
Coupling Mixture Preparation: In a separate reaction vessel, dissolve the Boc-Amino Acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: a. Add the Boc-Amino Acid/Oxyma solution to the swelled and drained resin. b. Add the base (e.g., NMM, 4 eq.) to the resin slurry. c. Finally, add the coupling reagent DIC (3 eq.) to initiate the reaction.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a qualitative method like the Kaiser test.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next cycle.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method for determining the enantiomeric purity of an amino acid within a synthesized dipeptide after hydrolysis. This indirect method uses a chiral derivatizing agent.[18]
Materials:
-
Crude peptide sample (e.g., Boc-Phe-Ala-OMe)
-
6 M Hydrochloric Acid (HCl)
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
1 M Sodium Bicarbonate
-
Acetone
-
2 M HCl
-
HPLC system with a standard C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Peptide Hydrolysis: a. Place a small amount of the crude peptide into a hydrolysis tube. b. Add 6 M HCl and seal the tube under vacuum. c. Heat at 110 °C for 24 hours to cleave the peptide bonds. d. Cool, open the tube, and evaporate the HCl to dryness.
-
Derivatization with Marfey's Reagent: [18] a. Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate. b. Add 200 µL of a 1% (w/v) solution of FDAA in acetone. c. Incubate the mixture at 40 °C for 1 hour. d. Cool the reaction and neutralize with 100 µL of 2 M HCl. e. Dilute the sample with the mobile phase for HPLC analysis.
-
HPLC Analysis: [18] a. Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). b. Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 340 nm.
-
Data Analysis: The L-D and L-L diastereomers will separate on the achiral column, allowing for quantification. Integrate the peak areas to determine the percentage of the D-isomer present and calculate the enantiomeric excess (%ee).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting low coupling efficiency in Boc-SPPS
This guide provides solutions for common issues encountered during Boc-Solid Phase Peptide Synthesis (Boc-SPPS), with a focus on troubleshooting low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low coupling efficiency in Boc-SPPS?
Low coupling efficiency in Boc-SPPS can stem from several factors, often related to the specific amino acid sequence, reaction conditions, or reagent quality. Key causes include:
-
Steric Hindrance: Bulky amino acid side chains near the coupling site can physically obstruct the incoming activated amino acid.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures or aggregate on the resin, making the N-terminus inaccessible.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reaction sites within the resin beads.
-
Suboptimal Activation: Inefficient activation of the incoming Boc-amino acid can lead to slower and incomplete reactions.
-
Reagent Degradation: The quality and purity of solvents, coupling reagents, and Boc-amino acids are critical for successful synthesis.
-
Premature Termination: Undesired side reactions can lead to the capping of the N-terminus, preventing further chain elongation.
Q2: How can I detect incomplete coupling during my synthesis?
Monitoring the completeness of the coupling reaction is crucial for a successful synthesis. The most common qualitative methods for use with Boc-SPPS are the Kaiser test and the Chloranil test.
-
Kaiser Test: This test is highly sensitive for detecting primary amines. A positive result (blue bead color) indicates the presence of unreacted primary amines at the N-terminus, signifying incomplete coupling. However, it is unreliable for N-terminal proline residues, which are secondary amines.
-
Chloranil Test: This test is used to detect secondary amines, making it a valuable tool when coupling to proline or other N-substituted amino acids. A positive result (blue or green bead color) indicates an incomplete coupling reaction.
Troubleshooting Guide
Problem: The Kaiser test is positive after a coupling step, indicating incomplete coupling.
A positive Kaiser test signals the presence of free primary amines on the resin, meaning the coupling reaction did not go to completion. Here’s a systematic approach to address this issue:
Step 1: Recouple
The initial and simplest solution is to repeat the coupling step. This can often drive the reaction to completion, especially if the initial reaction was simply slow.
Step 2: Capping
If a second coupling does not resolve the issue, or if you wish to prevent the formation of deletion sequences, the unreacted N-termini should be permanently blocked or "capped." This is typically done using acetic anhydride. Capping ensures that all subsequent peptide chains are of the correct sequence.
Step 3: Investigate the Root Cause
If incomplete coupling persists, further investigation is necessary. The following sections provide detailed guidance on potential causes and their solutions.
Troubleshooting In-Depth: Addressing Root Causes of Low Coupling Efficiency
1. Sterically Hindered Amino Acids
Certain amino acid sequences are notoriously difficult to couple due to steric hindrance.
-
Solution: Employ stronger coupling reagents or additives that can enhance the reaction rate. For particularly challenging couplings, consider extended reaction times or a double coupling protocol as a standard procedure.
Table 1: Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Key Advantages |
| DCC/HOBt | HOBt | Classic, cost-effective combination. |
| HBTU/HOBt | HOBt | Forms a highly reactive HOBt ester, efficient for most couplings. |
| HATU | - | Generally considered one of the most effective reagents for difficult couplings. |
| DIC/Oxyma | OxymaPure® | A modern alternative to HOBt that can improve efficiency and reduce side reactions. |
2. Peptide Aggregation
On-resin aggregation is a significant cause of incomplete coupling, particularly for sequences prone to forming beta-sheets.
-
Solution:
-
Chaotropic Salts: Incorporating salts like LiCl can disrupt secondary structures.
-
"Magic" Solvents: Using solvent systems known to disrupt aggregation, such as a mixture of DCM and NMP, can be beneficial.
-
High Temperature Synthesis: Increasing the reaction temperature can help to break up aggregates.
-
3. Reagent and Solvent Quality
The success of Boc-SPPS is highly dependent on the purity and stability of all chemicals used.
-
Solution:
-
Use high-purity, peptide synthesis-grade solvents.
-
Ensure coupling reagents and Boc-amino acids are fresh and have been stored correctly.
-
Verify the concentration of your TFA deprotection solution.
-
Experimental Protocols
Kaiser Test Protocol
-
Collect a small sample of resin beads (5-10 mg) in a small test tube.
-
Wash the beads thoroughly with DCM and then with ethanol.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling): Beads and solution turn blue.
-
Negative (Complete Coupling): Beads remain colorless or turn yellow/brown.
-
Chloranil Test Protocol
-
Take a small sample of resin beads.
-
Add 2 drops of acetaldehyde and 2 drops of a saturated solution of chloranil in toluene.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads.
-
Positive (Incomplete Coupling): Beads turn blue or green.
-
Negative (Complete Coupling): Beads remain colorless.
-
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision-making workflow for troubleshooting incomplete coupling in Boc-SPPS.
Boc-SPPS Capping Mechanism
Caption: The chemical process of capping unreacted N-termini using acetic anhydride.
Technical Support Center: Purification of Hydrophobic Peptides Containing Boc-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of hydrophobic peptides containing tert-butyloxycarbonyl (Boc)-amino acids.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of hydrophobic Boc-peptides, offering potential causes and recommended solutions in a question-and-answer format.
Q1: My hydrophobic Boc-peptide is showing poor solubility in the initial mobile phase for RP-HPLC. What should I do?
A1: Poor solubility in the aqueous mobile phase is a primary challenge for hydrophobic peptides.[1] Direct dissolution in aqueous solvents can be slow or incomplete.[2]
-
Potential Cause: High hydrophobicity of the peptide sequence, exacerbated by the nonpolar Boc protecting groups.[1] The peptide may be precipitating before it can effectively bind to the column.
-
Recommended Solutions:
-
Modify the Sample Dissolution Protocol: Instead of dissolving the peptide directly in the mobile phase, first dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or neat formic acid.[3][] Then, dilute this solution with the initial mobile phase. Always add the pure organic solvent first to "wet" the peptide before adding aqueous components.[2]
-
Use Alternative Solvents: For extremely hydrophobic peptides, solvents like trifluoroethanol (TFE) or isopropanol can be used to aid dissolution.[5] Be cautious, as high concentrations of these solvents can affect retention on the column.[6]
-
Q2: I am observing broad or tailing peaks for my peptide during RP-HPLC analysis. How can I improve the peak shape?
A2: Broad or tailing peaks can be indicative of several issues, including peptide aggregation, secondary interactions with the column, or poor solubility in the mobile phase.[1]
-
Potential Causes:
-
Peptide Aggregation: Hydrophobic peptides have a strong tendency to aggregate, which can lead to poor peak shapes.[1]
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based HPLC column packing.[7]
-
Slow Mass Transfer: The kinetics of the peptide moving between the mobile and stationary phases may be slow.
-
-
Recommended Solutions:
-
Increase Column Temperature: Purifying at a higher temperature (e.g., 40-60°C) can disrupt secondary structures, reduce aggregation, and improve peak shape.[8][9]
-
Optimize Mobile Phase:
-
Ensure 0.1% trifluoroacetic acid (TFA) is present in both mobile phases (A and B) to act as an ion-pairing agent and minimize secondary interactions.[]
-
For very hydrophobic peptides, consider adding a small percentage of isopropanol or n-propanol to the mobile phase to improve solubility and reduce aggregation.[2][10]
-
-
Adjust Gradient Conditions: A shallower gradient can sometimes improve peak shape by allowing the peptide to elute more slowly and in a less concentrated band.[5]
-
Q3: My peptide is either not binding to the C18 column or eluting very early in the gradient. What is the problem?
A3: This issue, often referred to as "breakthrough," suggests that the peptide has insufficient retention on the reversed-phase column.
-
Potential Cause: The initial mobile phase contains too high a concentration of organic solvent for your highly hydrophobic peptide, or the peptide has some unexpected polar characteristics.
-
Recommended Solutions:
-
Lower the Initial Organic Solvent Concentration: Decrease the percentage of acetonitrile or methanol in your starting mobile phase (Solvent A).
-
Use a More Retentive Column: While C18 is standard, for some hydrophobic peptides, a phenyl- or C8-based column might offer different selectivity and better retention.[11]
-
Consider Alternative Chromatography Modes: For very polar peptides that are difficult to retain, Hydrophilic Interaction Chromatography (HILIC) could be an alternative.[12]
-
Q4: I am experiencing low recovery of my purified peptide. Where could it be going?
A4: Low recovery is a common and frustrating problem when purifying hydrophobic peptides.
-
Potential Causes:
-
Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the C18 column matrix.[1]
-
Precipitation on the Column: The peptide may be precipitating on the column as the concentration of the organic solvent changes during the gradient.[1]
-
Aggregation and Precipitation Post-Collection: The peptide may be soluble in the HPLC eluent but precipitate upon collection and solvent evaporation.
-
-
Recommended Solutions:
-
Change Column Chemistry: A less hydrophobic column, such as a C8 or C4, will have weaker hydrophobic interactions and may allow for better recovery.[]
-
Modify the Mobile Phase: The inclusion of isopropanol or n-propanol can improve solubility throughout the purification process.[10]
-
Increase Column Temperature: As with improving peak shape, higher temperatures can enhance solubility and reduce the risk of precipitation on the column.[8]
-
Alternative to HPLC: For extremely problematic peptides, a non-HPLC method like precipitation and washing with diethyl ether might yield a purer product with a higher yield than HPLC.[13]
-
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic peptides with Boc-amino acids so challenging to purify?
A1: The primary challenges stem from the inherent hydrophobicity of the peptide sequence, which is further increased by the presence of the nonpolar Boc protecting groups.[1] This high hydrophobicity leads to:
-
Poor Solubility: Difficulty in dissolving the peptide in aqueous solutions commonly used for RP-HPLC.[1]
-
Aggregation: A strong tendency for peptide chains to self-associate through hydrophobic interactions, leading to insoluble aggregates.[14]
-
Strong Retention: The peptide can bind very strongly to the hydrophobic stationary phase of the HPLC column (e.g., C18), requiring high concentrations of organic solvent for elution and potentially leading to irreversible binding.[1]
Q2: Is Boc or Fmoc chemistry better for synthesizing hydrophobic peptides?
A2: Boc chemistry can offer advantages for synthesizing hydrophobic peptides that are prone to aggregation. The acidic conditions used for Boc deprotection protonate the N-terminus of the peptide, which can help reduce aggregation through electrostatic repulsion.[10]
Q3: What is the best type of HPLC column for purifying hydrophobic Boc-peptides?
A3: While C18 columns are the most common choice for peptide purification, they may be too retentive for highly hydrophobic peptides, leading to poor recovery.[] In such cases, consider using:
-
C8 or C4 columns: These have shorter alkyl chains and are less hydrophobic than C18 columns, which can reduce strong binding and improve recovery.[]
-
Phenyl columns: These offer different selectivity based on pi-pi interactions with aromatic residues in the peptide and can be a good alternative.[11]
Q4: How does temperature affect the purification of hydrophobic peptides?
A4: Increasing the column temperature during RP-HPLC can have several beneficial effects for hydrophobic peptides:
-
Improved Solubility: Higher temperatures increase the solubility of the peptide in the mobile phase, reducing the risk of precipitation on the column.[8]
-
Reduced Aggregation: Thermal energy can disrupt the intermolecular hydrophobic interactions that lead to aggregation, resulting in sharper peaks.[1]
-
Faster Mass Transfer: Increased temperature can improve the kinetics of the peptide moving between the mobile and stationary phases, leading to better peak shapes.[5]
Q5: Can I remove the Boc groups after purification?
A5: Yes, it is standard practice to purify the Boc-protected peptide first and then perform the final deprotection. This is because the crude peptide with Boc groups is often more soluble in organic solvents used for purification than the fully deprotected, and potentially zwitterionic, final product. The Boc groups can be removed by treatment with a strong acid like trifluoroacetic acid (TFA).[15][16]
Data Presentation
Table 1: Comparison of RP-HPLC Column Chemistries for Hydrophobic Peptide Purification
| Column Chemistry | Typical Use | Advantages for Hydrophobic Peptides | Disadvantages for Hydrophobic Peptides |
| C18 | General purpose peptide purification | High retention for moderately hydrophobic peptides | Can lead to irreversible binding and low recovery for very hydrophobic peptides.[] |
| C8 | Moderately hydrophobic peptides | Less retentive than C18, potentially improving recovery.[11] | May not provide sufficient retention for all peptides. |
| C4 | Large, very hydrophobic peptides and proteins | Low hydrophobicity significantly reduces strong binding, improving recovery.[] | May have insufficient retention for smaller hydrophobic peptides. |
| Phenyl | Peptides with aromatic residues | Offers alternative selectivity based on pi-pi interactions.[11] | Retention characteristics can be less predictable than alkyl chains. |
Table 2: Effect of Mobile Phase Modifiers on Hydrophobic Peptide Purification
| Modifier | Typical Concentration | Purpose | Impact on Hydrophobic Peptide Purification |
| Trifluoroacetic Acid (TFA) | 0.1% | Ion-pairing agent, improves peak shape | Essential for good chromatography; minimizes secondary interactions with the column.[] |
| Isopropanol/n-Propanol | 5-15% (added to organic phase) | Increases mobile phase strength, improves solubility | Can significantly improve solubility and reduce aggregation of very hydrophobic peptides.[2][10] |
| Formic Acid | 0.1% | Alternative ion-pairing agent | Can alter selectivity compared to TFA and is more MS-friendly.[17] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Boc-Peptide
-
Sample Preparation: a. Weigh out a small amount of the crude, lyophilized Boc-protected peptide. b. Dissolve the peptide in a minimal volume of DMSO or neat formic acid. c. Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a final concentration of 1-5 mg/mL. d. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: a. HPLC System: A preparative or semi-preparative HPLC system with a UV detector. b. Column: A C8 or C4 reversed-phase column is recommended for highly hydrophobic peptides. A C18 column can be used for moderately hydrophobic sequences. c. Column Temperature: Set the column oven to 40-60°C.[8]
-
Mobile Phases: a. Solvent A: 0.1% TFA in HPLC-grade water. b. Solvent B: 0.1% TFA in acetonitrile. For very hydrophobic peptides, a portion of the acetonitrile can be replaced with isopropanol (e.g., 80% acetonitrile, 20% isopropanol).
-
Chromatographic Method: a. Flow Rate: Set according to the column diameter (e.g., 1 mL/min for a 4.6 mm ID column). b. Detection: Monitor at 220 nm and 280 nm. c. Gradient: Develop a shallow gradient based on an initial analytical run. A typical gradient might be:
- 5-25% B over 5 minutes
- 25-65% B over 40 minutes
- 65-100% B over 5 minutes
- Hold at 100% B for 5 minutes d. Injection: Inject the prepared sample.
-
Fraction Collection and Analysis: a. Collect fractions corresponding to the main peptide peak. b. Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. c. Pool the pure fractions and lyophilize to obtain the purified, Boc-protected peptide.
Protocol 2: Post-Purification Boc-Deprotection
-
Reaction Setup: a. Dissolve the purified, lyophilized Boc-protected peptide in a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[15] Use approximately 10 mL of cocktail per 100 mg of peptide. b. Perform the reaction in a sealed vial with a stir bar.
-
Deprotection Reaction: a. Stir the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the specific Boc-amino acids.
-
Peptide Precipitation and Washing: a. After the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether. b. A solid precipitate should form. c. Pellet the peptide by centrifugation and carefully decant the ether. d. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Final Product Isolation: a. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. b. Dissolve the deprotected peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain the final purified peptide. c. Confirm the complete removal of all Boc groups by mass spectrometry.
Mandatory Visualization
Caption: Workflow for the purification and deprotection of hydrophobic Boc-peptides.
Caption: Troubleshooting decision tree for hydrophobic peptide purification.
References
- 1. renyi.hu [renyi.hu]
- 2. nestgrp.com [nestgrp.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. genscript.com [genscript.com]
Technical Support Center: In Situ Neutralization Protocols for Difficult Couplings in Boc Synthesis
Welcome to the technical support center for in situ neutralization protocols in Boc solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of difficult peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is in situ neutralization in the context of Boc-SPPS?
A1: In Boc-SPPS, the removal of the Nα-Boc protecting group with an acid like trifluoroacetic acid (TFA) leaves the terminal amino group as a protonated, non-nucleophilic ammonium salt.[1] To proceed with the coupling of the next amino acid, this salt must be neutralized. In a standard protocol, this involves a discrete neutralization step with a base, followed by washing, before the activated amino acid is introduced. The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps.[1] The activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin, allowing for simultaneous neutralization and coupling.[1]
Q2: What are the main advantages of using an in situ neutralization protocol over the standard protocol?
A2: The primary advantages of in situ neutralization include:
-
Reduced Cycle Times: By eliminating separate neutralization and washing steps, the overall synthesis cycle time is significantly shortened.[1][2]
-
Lower Solvent Consumption: Fewer washing steps lead to a reduction in solvent usage, making the process more environmentally friendly and cost-effective.[1]
-
Improved Synthesis Efficiency for "Difficult Sequences": This is the most significant advantage. By minimizing the time the reactive free amine is exposed, the risk of peptide aggregation is reduced.[1][3] This is particularly beneficial for hydrophobic or aggregation-prone sequences.[3]
Q3: How does in situ neutralization help with "difficult" or aggregation-prone peptide sequences?
A3: Peptide chain aggregation on the solid support is a major cause of incomplete deprotection and coupling reactions, leading to low yields and purity.[4] Aggregation is more likely to occur when the peptide chain is in its free amine (neutral) state.[5] In situ neutralization minimizes the time the peptide-resin exists in this aggregation-prone state.[5] The neutralization occurs concurrently with the coupling of the next amino acid, thus immediately capping the reactive free amine.[1] This approach has been shown to significantly increase the efficiency of chain assembly for challenging sequences like HIV-1 protease fragments.[2]
Q4: What are the most common coupling reagents and bases used for in situ neutralization in Boc-SPPS?
A4: Commonly used coupling reagents include aminium salts like HBTU and HATU.[5] The most frequently used base is N,N-diisopropylethylamine (DIEA) due to its steric hindrance, which minimizes side reactions.[3]
Q5: Can in situ neutralization be used for automated peptide synthesis?
A5: Yes, in situ neutralization protocols are well-suited for both manual and machine-assisted Boc-chemistry solid-phase peptide synthesis, offering significant reductions in cycle times.[2]
Data Presentation: Comparison of Neutralization Protocols
The following tables summarize the key quantitative and qualitative differences between the standard and in situ neutralization methods.
Table 1: Qualitative Comparison of Standard and In Situ Neutralization Protocols
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol |
| Discrete Steps | Deprotection -> Wash -> Neutralization -> Wash -> Coupling | Deprotection -> Brief Wash -> Combined Neutralization & Coupling |
| Typical Base | 10% DIEA or TEA in DCM | Pure DIEA added to the coupling mixture |
| Efficiency with "Difficult Sequences" | Lower, prone to aggregation[2] | Higher, minimizes aggregation[1][2][3] |
| Risk of Side Reactions | Higher risk of side reactions due to the prolonged neutral amine state | Lower risk due to the transient nature of the free amine[1] |
Table 2: Quantitative Comparison of Cycle Times and Solvent Usage (Per Cycle)
| Parameter | Standard Protocol (Approx.) | In Situ Protocol (Approx.) |
| Cycle Time | Adds 15-25 minutes per cycle | As low as 15-19 minutes[1][2] |
| TFA in DCM | ~20 mL | ~20 mL |
| DCM (washes) | ~60-100 mL | ~10-20 mL |
| Neutralization Solution | ~20 mL | 0 mL |
| DMF (washes) | ~30-50 mL | ~30-50 mL |
| Total Solvent Volume | ~130-190 mL | ~61-92 mL |
Experimental Protocols
Manual In Situ Neutralization Protocol for Boc-SPPS
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
Materials and Reagents:
-
Boc-protected amino acids
-
Solid support resin (e.g., Merrifield, PAM, or MBHA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
HOBt (1-Hydroxybenzotriazole)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[1]
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the peptide-resin with DCM (3-5 times).
-
Wash the peptide-resin with DMF (3-5 times).
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF for 2-3 minutes.
-
Add DIEA (6 equivalents) to the pre-activated amino acid solution.
-
Immediately add the entire mixture to the peptide-resin.
-
Agitate for 10-60 minutes.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the peptide-resin with DMF (3-5 times).
-
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Mandatory Visualizations
Caption: Workflow comparison of Standard vs. In Situ Neutralization in Boc-SPPS.
Caption: Troubleshooting workflow for incomplete coupling in Boc-SPPS.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using in situ neutralization protocols for difficult couplings.
Problem: Incomplete coupling (positive Kaiser test) even with an in situ neutralization protocol.
| Possible Cause | Suggested Solution |
| Peptide Aggregation | Even with in situ neutralization, highly hydrophobic sequences can still aggregate.[4] Solutions: - Increase reaction temperature: Synthesizing at a higher temperature (e.g., 40-50°C) can help disrupt secondary structures. - Change solvent: Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP). - Add chaotropic agents: The addition of salts like LiCl can help to break up aggregates. |
| Steric Hindrance | Coupling of sterically hindered amino acids (e.g., Val, Ile, or N-methylated amino acids) can be slow.[6] Solutions: - Extend coupling time: Increase the coupling time to 2-4 hours or even overnight. - Use a more potent coupling reagent: Consider using HATU or COMU in place of HBTU. |
| Difficult Amino Acid Coupling (e.g., Arginine) | The guanidinium side chain of arginine can lead to side reactions, such as δ-lactam formation, which terminates the peptide chain.[7][8] Solutions: - Choose an appropriate protecting group: For Boc-SPPS, Arg(Tos) is generally more robust against lactam formation than Arg(Boc)2, although it requires harsher cleavage conditions (HF).[7] - Optimize coupling conditions: Use HOBt to suppress side reactions and ensure complete activation before adding to the resin. |
| Poor Resin Swelling | If the resin is not adequately swollen, the reactive sites may not be accessible. Solutions: - Ensure sufficient swelling time: Allow the resin to swell in the synthesis solvent for at least 30-60 minutes before the first deprotection. - Choose an appropriate resin: For some difficult sequences, a PEG-based resin may offer better swelling properties. |
| Reagent Quality | Old or impure reagents can lead to poor coupling efficiency. Solutions: - Use fresh, high-quality reagents: Ensure that coupling reagents, amino acids, and solvents are fresh and anhydrous. - Properly store reagents: Store coupling reagents and protected amino acids under inert gas and protected from moisture. |
Problem: Racemization during coupling.
| Possible Cause | Suggested Solution |
| Excessive base or prolonged pre-activation | Over-activation of the amino acid in the presence of base can lead to racemization. Solutions: - Minimize pre-activation time: Add the activated amino acid mixture to the resin immediately after adding the base. - Add HOBt or an equivalent: The inclusion of HOBt in the activation mixture can help to suppress racemization. |
| Sensitive amino acids | Cysteine and Histidine are particularly prone to racemization. Solutions: - Use a milder base: If racemization is a persistent issue, consider using a less hindered base, although this may increase the risk of other side reactions. - Lower the temperature: Performing the coupling at a lower temperature can reduce the rate of racemization. |
References
- 1. benchchem.com [benchchem.com]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Choosing the right solvent for coupling sterically hindered amino acids
Topic: Choosing the Right Solvent for Coupling Sterically Hindered Amino Acids
This guide provides troubleshooting advice and answers to frequently asked questions regarding the selection of solvents for the challenging coupling of sterically hindered amino acids during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields with sterically hindered amino acids?
Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:
-
Steric Hindrance: The bulky nature of the amino acid side chains or N-methyl groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support. This "on-resin aggregation" can prevent reagents from reaching the reaction sites, leading to incomplete deprotection and coupling steps.[1][2][3]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC often result in low yields when used for hindered systems.[1][4]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.[1]
Q2: Which solvents are recommended for coupling sterically hindered amino acids?
The choice of solvent is critical for solvating the peptide-resin complex and ensuring efficient reactions.[4]
-
N-methylpyrrolidone (NMP): NMP is often the preferred solvent for many peptide chemists due to its excellent solvating properties for the resin and peptide chain, which can lead to improved coupling yields compared to other common solvents.[4][5][6][7]
-
Dimethylformamide (DMF): While widely used, DMF can break down over time to release dimethylamine, which can cause premature Fmoc deprotection.[5] It is also generally considered to have weaker solvating properties than NMP for difficult sequences.[7]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful dissociating solvent that can be highly effective in overcoming internal aggregation of the peptide-resin matrix.[8] It is often used as an additive or in solvent mixtures.
-
"Magic Mixture": For particularly challenging hydrophobic peptides, a "magic mixture" composed of DCM, DMF, and NMP (1:1:1) has been used successfully to improve solvation and reduce aggregation.[2][4]
-
Acetonitrile (ACN) and Tetrahydrofuran (THF): These solvents have been reported to be excellent choices, especially when using PEG-based resins for coupling hindered amino acids.[5]
Q3: How does the choice of solvent affect peptide aggregation?
Efficient solvation of the growing peptide chain attached to the resin is essential to prevent aggregation.[5] Hydrophobic peptide sequences have a tendency to self-associate through hydrogen bonding, causing the peptide-resin matrix to collapse.[3][9] This collapse limits the diffusion of reagents, leading to incomplete reactions.[3] Solvents like NMP and DMSO are better at solvating the peptide backbone and disrupting these hydrogen bonds, thereby reducing aggregation and improving reaction outcomes.[6][8][9]
Q4: Are there any "green" solvent alternatives for peptide synthesis?
Yes, research is ongoing to find more environmentally friendly solvents. Propylene carbonate has been shown to be a viable green replacement for DMF and dichloromethane in both solution- and solid-phase peptide synthesis.[10] Another potential green solvent that has been investigated is Dipropyleneglycol Dimethylether (DMM), which has shown promise as an alternative to DMF in all steps of SPPS.[11]
Troubleshooting Guide
Issue: Low Coupling Efficiency / Incomplete Reaction
This is the most common problem when dealing with sterically hindered amino acids. A positive ninhydrin test after coupling indicates the presence of unreacted free amines.[1]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Recommended Solutions:
-
Optimize the Solvent:
-
Change the Coupling Reagent:
-
Standard carbodiimides (DCC, DIC) are often insufficient for hindered couplings.[4]
-
Switch to more potent onium salt-based reagents like HATU, HBTU, HCTU, or COMU.[1] HATU is often considered one of the most effective for difficult couplings.[1] Phosphonium salts like PyBOP are also excellent choices.[12]
-
-
Modify Reaction Conditions:
-
Increase Reaction Time: Steric hindrance slows down reaction kinetics, so increasing the coupling time from a standard 1-2 hours to overnight can be beneficial.[4]
-
Increase Temperature: Gently heating the reaction can help overcome the activation energy. However, this must be done cautiously as it can increase the risk of racemization.[4]
-
Microwave-Assisted SPPS (MA-SPPS): Using microwave energy to heat the reaction is a highly effective method to drive difficult couplings to completion quickly and efficiently.[4][13]
-
-
Perform a Double Coupling:
Data Presentation
Table 1: Comparison of Solvents for the Synthesis of Aib-Enkephalin Pentapeptide
This table shows the HPLC purity of a pentapeptide containing two sterically hindered Aib residues, synthesized using either the standard solvent DMF or the green solvent alternative DMM on different resins.
| Entry | Solvent | Resin | Pentapeptide Purity (%) | Des-Aib Impurity (%) | Other Impurities (%) |
| 1 | DMF | Wang PS | 89.20 | 1.39 | 9.41 |
| 2 | DMM | Wang PS | 81.76 | 8.65 | 9.59 |
| 3 | DMF | Rink Amide CM | 94.88 | - | 5.12 |
| 4 | DMM | Rink Amide CM | 95.60 | - | 4.40 |
| Data adapted from a 2023 study on green solvents in SPPS.[11] |
Table 2: Relative Effectiveness of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Often insufficient for hindered residues; can cause racemization.[1][4] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[4] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[4] |
| HATU | OAt ester | Very High | Considered superior for many difficult couplings.[1] |
| COMU | Oxyma ester | Very High | High coupling efficiency, comparable to HATU, with improved safety profile.[15] |
| Acyl Fluorides (TFFH) | F | Extremely High | Effective for extremely hindered couplings, such as with α,α-disubstituted amino acids.[4][15] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)
This protocol is a general guideline for performing a double coupling when a single coupling is insufficient.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF or NMP.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (e.g., 4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in your chosen solvent (preferably NMP).[4]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin thoroughly with your solvent.
-
-
Confirmation and Second Coupling:
-
Perform a ninhydrin test to check for completion.[1] If the test is positive (indicating free amines), proceed to the second coupling.
-
Repeat the coupling procedure (steps 1.2-1.4) with a fresh solution of the activated amino acid.
-
After the second coupling, wash the resin with the solvent to remove excess reagents.
-
Perform another ninhydrin test to confirm completion before proceeding to the next deprotection step.
-
Logical Relationship of Factors Affecting Coupling Success
Caption: Factors influencing successful coupling of hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 11. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
Validation & Comparative
A Head-to-Head Battle: Unraveling the Optimal Strategy for Unnatural Amino Acid Synthesis – Boc vs. Fmoc
For researchers, scientists, and drug development professionals venturing into the realm of custom peptides, the incorporation of unnatural amino acids (UAAs) offers a gateway to novel therapeutics with enhanced stability, potency, and functionality. The successful synthesis of these modified peptides hinges on the crucial choice between two cornerstone solid-phase peptide synthesis (SPPS) strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). This comprehensive guide provides an objective, data-driven comparison of these methodologies, empowering you to select the optimal approach for your specific UAA synthesis needs.
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal. The Boc group is labile to acid, necessitating the use of strong acids like trifluoroacetic acid (TFA) for deprotection.[1][2] In contrast, the Fmoc group is base-labile and is typically removed with a milder base, such as piperidine.[1][3] This core distinction has profound implications for the synthesis of peptides containing sensitive or sterically hindered unnatural amino acids.
Performance Under Pressure: A Quantitative Comparison
Direct, side-by-side quantitative comparisons for a single unnatural amino acid are not always readily available in published literature. However, performance trends can be extrapolated from studies on "difficult" peptide sequences, such as those prone to aggregation or containing hydrophobic residues, which often mirror the challenges presented by UAAs.[1]
One key area where the Boc strategy often demonstrates an advantage is in the synthesis of highly hydrophobic and aggregation-prone peptides. The repetitive acidic treatments in Boc-SPPS protonate the N-terminus of the peptide chain, which can disrupt the formation of secondary structures that impede reaction efficiency.[1] A study investigating the synthesis of a challenging hydrophobic transmembrane 34-residue peptide fragment reported a 12% yield using Boc chemistry, whereas the Fmoc-based synthesis yielded no product.[1]
| Parameter | Boc Strategy | Fmoc Strategy | References |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) | [1] |
| Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) | [1][2][3] |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) | [] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | [2] |
| Yield for Hydrophobic Peptides | Can be significantly higher | Often lower to none | [1] |
| Compatibility with Acid-Sensitive UAAs | Lower | Higher | [] |
| Automation Friendliness | Less amenable | Highly amenable | [1] |
| Common Side Reactions | Acid-catalyzed side reactions, t-butylation | Aspartimide formation, diketopiperazine formation, racemization | [5][6] |
Experimental Deep Dive: Protocols for UAA Synthesis
To provide a practical understanding, here are detailed experimental protocols for key steps in both Boc and Fmoc SPPS tailored for the incorporation of unnatural amino acids.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for Unnatural Amino Acids
This protocol outlines a manual synthesis cycle for incorporating a UAA using the Boc strategy.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x).
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (2x), and then dimethylformamide (DMF) (3x).
3. Neutralization:
-
Neutralize the resin-bound peptide with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
-
Wash the resin with DMF (3x).
4. Unnatural Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected unnatural amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt, 2-4 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the amino acid solution to activate it.
-
Add the activated UAA solution to the resin.
-
Agitate the mixture for 1-4 hours, or until a negative Kaiser test is observed.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Final Cleavage and Deprotection:
-
Treat the peptide-resin with a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for Unnatural Amino Acids
This protocol details a manual synthesis cycle for incorporating a UAA using the more common Fmoc strategy.[3]
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Unnatural Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution to activate the carboxylic acid.
-
Immediately add the activated UAA solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF (3x).
4. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.
Visualizing the Workflow: Boc vs. Fmoc Synthesis Cycles
To further clarify the procedural differences, the following diagrams illustrate the core synthesis cycles for both the Boc and Fmoc strategies.
Strategic Considerations for Unnatural Amino Acid Synthesis
The choice between Boc and Fmoc is not merely a matter of procedural preference but a strategic decision that can significantly impact the outcome of your synthesis.
Choose the Boc Strategy when:
-
Synthesizing highly hydrophobic or aggregation-prone UAAs: The acidic deprotection steps can improve solvation and yields.[1]
-
Working with base-sensitive UAAs or protecting groups: The acidic conditions of the Boc strategy avoid potential side reactions associated with basic deprotection.
-
Cost is a primary concern for certain reagents: Boc-protected amino acids can sometimes be more cost-effective.[]
Choose the Fmoc Strategy when:
-
Synthesizing peptides with acid-sensitive UAAs: The mild basic deprotection preserves the integrity of these residues.[]
-
Automation is desired: The Fmoc protocol is more amenable to automated peptide synthesizers.[1]
-
Orthogonality is critical: The Fmoc/tBu strategy offers true orthogonality, allowing for selective deprotection of side chains for modifications like cyclization or branching.[7][8]
-
Higher crude purity is a priority for standard peptides: The milder conditions generally lead to fewer side reactions.
Conclusion: A Tale of Two Chemistries
Both Boc and Fmoc strategies are powerful tools for the synthesis of peptides containing unnatural amino acids. While the Fmoc strategy has become the more widely used method due to its milder conditions and compatibility with automation, the Boc strategy remains an indispensable tool, particularly for overcoming the challenges associated with hydrophobic and aggregation-prone sequences. By carefully considering the specific properties of the unnatural amino acid, the desired peptide sequence, and the overall synthetic goals, researchers can make an informed decision to unlock the full potential of custom peptide synthesis and accelerate their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coupling Reagents for Sterically Hindered Amino Acids: A Guide for Researchers
The synthesis of peptides containing sterically hindered amino acids presents a significant challenge in drug development and chemical biology. The bulky nature of these residues can impede peptide bond formation, leading to lower yields, incomplete reactions, and an increased risk of racemization. The judicious selection of a coupling reagent is therefore critical to overcoming these synthetic hurdles. This guide provides a comparative analysis of commonly used coupling reagents for hindered amino acids, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions.
The Challenge of Hindered Amino Acids
Sterically hindered amino acids, such as β-branched amino acids (Val, Ile), α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), and N-methylated amino acids, physically obstruct the approach of the reacting species, slowing down the kinetics of peptide bond formation.[1] This sluggish reaction rate increases the opportunity for side reactions, most notably racemization, where the stereochemical integrity of the amino acid is compromised.[2] Consequently, high-reactivity coupling reagents are often required to drive these difficult couplings to completion while minimizing unwanted side products.[3]
Quantitative Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent in the context of hindered amino acids is best evaluated by key performance indicators: yield, reaction time, and the extent of racemization. The following table summarizes the performance of several common coupling reagents in challenging coupling scenarios.
| Reagent | Coupling System | Yield (%) | Reaction Time | Racemization (%) | Notes |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High | 1 - 2 hours | Low | Generally considered superior to HBTU for hindered couplings due to the formation of a more reactive OAt active ester.[4][5] |
| COMU | Fmoc-Aib-OH + H-Aib-Resin | High | 1-hour double coupling | Low | Offers comparable or superior efficiency to HATU with an improved safety profile as it is not based on potentially explosive precursors.[1][5][6] |
| HBTU | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Room Temp | Low | A widely used and effective reagent, though may require longer reaction times or double coupling for very hindered residues compared to HATU.[4][7] |
| PyBOP | Various Hindered Systems | > 90% Conversion | 16 hours | Low | A phosphonium salt-based reagent that avoids the potential for guanidinylation, a side reaction sometimes observed with uronium/aminium salts.[5] |
| PyBrOP | Boc-Phe-(NMe)Aib coupling | Significant Yields | Room Temp | - | A highly reactive phosphonium salt-based reagent, particularly effective for N-methylated amino acids.[7] |
Note: "High" and "Low" are qualitative descriptors derived from the literature where specific quantitative data was not provided. Reaction conditions and substrates can significantly influence outcomes.
Key Coupling Reagents: A Closer Look
Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids.[1] Its high reactivity stems from the formation of a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester.[8]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A popular and cost-effective coupling reagent. While effective, it is generally less reactive than HATU for sterically demanding couplings.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure. It boasts high coupling efficiency, enhanced safety (non-explosive), and good solubility.[6][9]
Phosphonium Salts:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable reagent that is particularly useful when trying to avoid the guanidinylation of the N-terminal amino group, a potential side reaction with uronium salts.[5]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A more reactive phosphonium salt compared to PyBOP, often employed for particularly challenging couplings, including those involving N-methylated amino acids.[7]
Experimental Workflows and Logical Relationships
To visually represent the processes involved in peptide synthesis and reagent selection, the following diagrams are provided.
Caption: General mechanism of peptide bond formation using a coupling reagent.
Caption: A decision workflow for selecting a coupling reagent for hindered amino acids.
Experimental Protocols
Below are generalized protocols for using HATU and COMU in solid-phase peptide synthesis (SPPS) for a hindered amino acid coupling.
Protocol 1: HATU-Mediated Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times), followed by DMF (3-5 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.[1]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Protocol 2: COMU-Mediated Coupling
-
Resin Preparation and Deprotection: Follow steps 1-3 of the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activation for 1-2 minutes is typical.[10]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 30-60 minutes. For sterically hindered amino acids, a longer reaction time or a double coupling may be necessary.[11]
-
Monitoring and Washing: Follow steps 6 and 7 of the HATU protocol.
-
Chain Elongation: Proceed with the synthesis.
Minimizing Racemization
Racemization is a critical concern, especially with slow coupling reactions.[2] To minimize the loss of stereochemical purity:
-
Choice of Reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than HOBt-based reagents like HBTU.[1]
-
Base Selection: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[1][12]
-
Temperature Control: While elevated temperatures can increase coupling efficiency, they can also accelerate racemization. For sensitive amino acids, lower coupling temperatures may be necessary.[13]
-
Pre-activation Time: Limit the time the amino acid remains in its highly reactive activated state before the addition of the amine component.[1]
Conclusion
The successful incorporation of sterically hindered amino acids into a peptide sequence is a multifaceted challenge that hinges on the appropriate selection of coupling reagents and optimization of reaction conditions. While HATU has long been a gold standard for such difficult couplings, newer reagents like COMU offer comparable or even superior performance with the added benefits of improved safety and solubility. By understanding the relative strengths and weaknesses of each reagent and employing robust experimental protocols, researchers can effectively navigate the complexities of synthesizing sterically demanding peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Secrets: A Comparative Guide to the Conformational Analysis of Peptides Containing 3-Amino-3-Methylbutanoic Acid
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to unlocking their therapeutic potential. The incorporation of sterically constrained amino acids, such as 3-amino-3-methylbutanoic acid (Aib), has emerged as a powerful strategy to induce specific, predictable conformations. This guide provides a comprehensive comparison of the conformational landscape of Aib-containing peptides, supported by experimental data and detailed methodologies, to aid in the rational design of novel peptide-based therapeutics.
3-Amino-3-methylbutanoic acid, a non-proteinogenic amino acid also known as α-aminoisobutyric acid (Aib), is a potent promoter of helical structures in peptides.[1][2] Its unique gem-dimethyl substitution at the α-carbon sterically restricts the available conformational space, primarily favoring the adoption of 3(10)- and α-helical secondary structures.[1][3][4] This inherent ability to stabilize helical folds has made Aib a cornerstone in the design of peptides with enhanced metabolic stability and specific binding affinities. However, the conformational story of Aib is not limited to helices; under certain sequence contexts, it can also be found in non-helical arrangements such as polyproline II (P(II)) and fully extended conformations.[1]
Conformational Preferences: A Tale of Helices and Beyond
The inclusion of Aib into a peptide sequence significantly influences its secondary structure. The degree of helical induction and the specific type of helix formed (3(10)- vs. α-helix) are dependent on factors such as the peptide's length, the surrounding amino acid sequence, and the solvent environment.[3][4][5]
While Aib is a strong helix inducer, it is not a universal rule. The presence of other strong secondary structure-directing residues or specific sequence patterns can lead to the adoption of non-helical conformations.[1] For instance, the incorporation of Aib into oligovaline sequences, which have a strong tendency to form β-sheets, can lead to a conformational switch to helical structures.[2]
The achiral nature of Aib allows it to participate in both right-handed (αR) and left-handed (αL) helical conformations, adding another layer of complexity and design potential to Aib-containing peptides.[1]
Comparative Data on Peptide Conformations
To provide a clear comparison, the following table summarizes the observed conformations of various Aib-containing peptides from different studies.
| Peptide Sequence | Primary Conformation(s) Observed | Experimental Technique(s) Used | Reference(s) |
| Ac-Ala-Aib-Ala-Lys-Ala-Aib-Lys-Ala-Lys-Ala-Aib-Tyr-NH2 | Mixture of helical and extended/P(II) structures | Circular Dichroism (CD), NMR Spectroscopy, Molecular Dynamics (MD) Simulations | [3] |
| Boc-L-Leu-Aib-Aib-Aib-Aib-L-Leu-OMe | Right-handed 3(10)-helix | IR, 1H NMR, CD, X-ray Crystallography | [6] |
| Boc-D-Leu-Aib-Aib-Aib-Aib-L-Leu-OMe | Right-handed 3(10)-helix | IR, 1H NMR, CD, X-ray Crystallography | [6] |
| Boc-Aib-Aib-D-Leu-L-Leu-Aib-Aib-OMe | Mixture of right- and left-handed 3(10)-helices | IR, 1H NMR, CD, X-ray Crystallography | [6] |
| Ac-Ala-Ala-Aib-OMe, Ac-Ala-Aib-Ala-OMe, Ac-Aib-Ala-Ala-OMe | Multiple conformations, predominantly 3(10)-helix | IR, Raman, Vibrational Circular Dichroism (VCD), 1H NMR, Electronic CD, MD Simulations | [7] |
| Boc-(l-Val-l-Val-Aib)4-OMe | Mixture of α- and 3(10)-helices (solution), α-helix (crystal) | FT-IR, 1H NMR, CD, X-ray Diffraction | [2] |
Key Experimental Protocols for Conformational Analysis
The determination of peptide conformation relies on a combination of spectroscopic, crystallographic, and computational techniques. Each method provides unique insights into the structural properties of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key NMR parameters used in conformational analysis include:
-
Nuclear Overhauser Effect (NOE): Provides information about the proximity of protons, which is crucial for defining secondary and tertiary structures.
-
Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local conformational environment.
-
Coupling Constants (J-couplings): 3J(HN,Hα) coupling constants can provide information about the backbone dihedral angle φ.
-
Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, a hallmark of stable secondary structures.
A typical experimental workflow for NMR-based conformational analysis is outlined below:
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of peptides in the solid state. This technique requires the growth of well-ordered crystals, which can be a challenging step. The resulting electron density map allows for the precise determination of atomic coordinates, bond lengths, bond angles, and dihedral angles, offering an unambiguous view of the peptide's conformation in the crystalline form.
The general workflow for X-ray crystallography is depicted below:
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique used to assess the secondary structure content of peptides in solution.[8][9] Different secondary structures (α-helix, β-sheet, random coil) exhibit distinct CD spectra in the far-UV region (190-250 nm). For helical peptides, characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm are observed. The ratio of the ellipticities at 222 nm and 208 nm ([θ]222/[θ]207) can be used to distinguish between α-helical and 3(10)-helical conformations, although caution is advised when interpreting this ratio for mixtures of right- and left-handed helices.[3]
The Role of Aib in Drug Design and Development
The ability of 3-amino-3-methylbutanoic acid to enforce specific, stable conformations is of significant interest in drug design.[10] By constraining the peptide backbone, Aib can:
-
Enhance Binding Affinity: Pre-organizing a peptide into its bioactive conformation can reduce the entropic penalty upon binding to its target.
-
Increase Proteolytic Stability: The sterically hindered nature of Aib can protect the peptide from degradation by proteases, thereby increasing its in vivo half-life.
-
Improve Membrane Permeability: The formation of stable helical structures can facilitate the passage of peptides across cell membranes.
Conclusion
The incorporation of 3-amino-3-methylbutanoic acid is a powerful tool for controlling the conformational properties of peptides. Its strong propensity to induce helical structures, coupled with the ability to participate in both right- and left-handed helices, provides a versatile platform for the design of conformationally well-defined peptides. A thorough understanding of the factors that govern the conformational preferences of Aib-containing peptides, facilitated by a multi-pronged analytical approach combining NMR, X-ray crystallography, and CD spectroscopy, is crucial for the successful development of novel peptide-based therapeutics with improved efficacy and stability.
References
- 1. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational preferences of a short Aib/Ala-based water-soluble peptide as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 6. Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Amino-3-Methylbutanoic Acid [myskinrecipes.com]
Comparing biological stability of peptides with β-amino acids vs α-amino acids
For researchers, scientists, and drug development professionals, the quest for stable and effective peptide-based therapeutics is a continuous endeavor. While peptides composed of naturally occurring α-amino acids hold great promise, their inherent instability in biological systems presents a significant hurdle. The incorporation of β-amino acids into peptide backbones has emerged as a powerful strategy to overcome this limitation, leading to the development of more robust and pharmacologically viable molecules. This guide provides an objective comparison of the biological stability of peptides containing β-amino acids versus their α-amino acid counterparts, supported by experimental data and detailed methodologies.
Peptides constructed from β-amino acids, often referred to as β-peptides, exhibit remarkable resistance to enzymatic degradation, a key factor contributing to their enhanced in vivo half-life and overall stability.[1][2][3] This heightened stability stems from the fundamental structural difference between α- and β-amino acids—the presence of an additional carbon atom in the backbone of β-amino acids. This seemingly minor alteration renders β-peptides poor substrates for the proteolytic enzymes that readily cleave the peptide bonds of their α-peptide counterparts.
Enhanced Proteolytic Resistance: A Shield Against Degradation
The primary advantage of incorporating β-amino acids is the profound increase in resistance to proteolytic enzymes. Standard peptides are rapidly broken down by a host of peptidases in the body, severely limiting their therapeutic window. In stark contrast, β-peptides have demonstrated complete stability against a wide array of common proteases.
One study investigating the stability of a series of linear and cyclic β- and γ-peptides against fifteen different proteases, including potent and non-specific enzymes like the 20S proteasome, found that while a comparable α-eicosapeptide was completely cleaved within 15 minutes, the β- and γ-peptides remained stable for at least 48 hours.[3] Even mixed peptides containing both α- and β-amino acids show a significant increase in proteolytic stability.[1]
This inherent resistance to degradation is a critical attribute for the development of peptide-based drugs, as it can lead to a longer duration of action and a reduced dosing frequency.
Quantitative Comparison of Proteolytic Stability
| Peptide Type | Enzyme | Incubation Time | Remaining Peptide (%) | Reference |
| α-Eicosapeptide | 15 Proteases (including 20S Proteasome) | 15 min | 0% | [3] |
| β- and γ-Peptides | 15 Proteases (including 20S Proteasome) | 48 h | 100% | [3] |
| α/β-Peptide (peptide 4) | Trypsin or Chymotrypsin | 36 h | ~100% | |
| α/β-Peptide (peptide 4) | Pronase | 90 h | Slight degradation | |
| Peptides with N-terminal amines | Cell-secreted proteases | 48 h | Almost completely degraded | [4][5][6] |
| Peptides with C-terminal β-amino acid | Cell-secreted proteases | 48 h | Significantly reduced degradation | [4][5] |
| Peptides with N-terminal acetylated β-amino acid | Cell-secreted proteases | 48 h | Significantly reduced degradation | [4][5] |
Prolonged In Vivo Half-Life: Staying Power in the Body
The enhanced enzymatic stability of β-peptides directly translates to a longer half-life in biological systems. In vivo studies have consistently demonstrated that peptides containing β-amino acids exhibit superior pharmacokinetic profiles compared to their α-amino acid analogs.
For instance, a study in rats showed that two water-soluble β-heptapeptides displayed elimination half-lives of 3 and 10 hours.[7] This is a substantial improvement over the typically short half-lives of α-peptides, which are often in the range of minutes.[8] The ability of α/β-peptides to sustain increased blood calcium levels for several hours longer than their α-peptide counterparts in mice further highlights their enhanced in vivo stability and prolonged therapeutic effect.
Comparative In Vivo Half-Life Data
| Peptide Type | Animal Model | Elimination Half-Life | Reference |
| Water-soluble β-heptapeptide 1 | Rat | 3 hours | [7] |
| Water-soluble β-heptapeptide 2 | Rat | 10 hours | [7] |
| α-Peptide (PTH1-34) | Mouse | Returned to baseline | |
| α/β-Peptide analogue | Mouse | Sustained effect for several hours |
Conformational Stability: The Structural Advantage
Beyond enzymatic resistance, the unique structural properties of β-peptides contribute significantly to their overall stability. β-peptides have a strong propensity to fold into well-defined and stable secondary structures, such as helices and sheets, even in short sequences.[9][10] This inherent conformational stability, which is also observed in aqueous environments, can protect the peptide backbone from degradation and contribute to its biological activity.[10]
The ability to form stable secondary structures with as few as four to six residues is a distinct advantage over α-peptides, which often require longer sequences to achieve stable folding.[10] This conformational rigidity can also be beneficial for designing peptides that mimic the structure of protein epitopes, a key strategy in drug discovery.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Proteolytic Stability Assay
Objective: To determine the resistance of a peptide to enzymatic degradation.
Materials:
-
Test peptide (α-peptide and β-peptide versions)
-
Protease (e.g., Trypsin, Chymotrypsin, Pronase, or human plasma)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., Trifluoroacetic acid (TFA) or acetonitrile with 1% TFA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Peptide Preparation: Dissolve the test peptides in the reaction buffer to a final concentration of 1-10 µM.
-
Enzyme Preparation: Prepare a stock solution of the desired protease in the appropriate buffer.
-
Incubation: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and any other proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products. The concentration of the remaining peptide is quantified by integrating the peak area.
-
Confirmation: The identity of the intact peptide and its degradation fragments can be confirmed by mass spectrometry.
-
Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide.[11]
In Vivo Pharmacokinetic Study
Objective: To determine the half-life and clearance rate of a peptide in an animal model.
Materials:
-
Test peptide (α-peptide and β-peptide versions)
-
Animal model (e.g., rats, mice)
-
Vehicle for injection (e.g., saline)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
LC-MS/MS system for quantification
Procedure:
-
Dosing: Administer the test peptide to the animals via a specific route (e.g., intravenous bolus).
-
Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes), collect blood samples from the animals.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Extraction: Extract the peptide from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of the peptide at each time point.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time and use pharmacokinetic software to calculate key parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.
Materials:
-
Test peptide
-
Appropriate buffer (e.g., phosphate buffer, ensuring low absorbance in the far-UV region)
-
Circular dichroism spectrometer
-
Quartz cuvette with a specific path length (e.g., 0.1 cm)
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen buffer to a known concentration (typically 0.1-1 mg/mL). The sample must be homogenous and free of aggregates.[10]
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the scanning parameters, including wavelength range (typically 190-260 nm for secondary structure), bandwidth, and scanning speed.
-
Blank Measurement: Record the CD spectrum of the buffer alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity [θ].[10]
-
Secondary Structure Estimation: Use deconvolution algorithms and software to analyze the molar ellipticity spectrum and estimate the percentage of α-helix, β-sheet, and random coil structures.[1][10]
Visualizing the Stability Advantage
The following diagrams illustrate the fundamental difference in enzymatic degradation between α- and β-peptides and a typical experimental workflow for stability analysis.
Caption: Enzymatic degradation of α-peptides versus the resistance of β-peptides.
Caption: General experimental workflow for comparing peptide stability.
Conclusion
The incorporation of β-amino acids into peptide scaffolds offers a robust and effective strategy to enhance their biological stability. The resulting β-peptides and α/β-peptides exhibit remarkable resistance to proteolytic degradation, leading to significantly longer in vivo half-lives compared to their native α-peptide counterparts. This increased stability, coupled with their ability to adopt well-defined secondary structures, makes β-amino acid-containing peptides highly attractive candidates for the development of next-generation therapeutics with improved pharmacokinetic properties and enhanced efficacy. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the stability of these promising molecules.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 4. chem-agilent.com [chem-agilent.com]
- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Boc/Bzl and Fmoc/tBu Protection Schemes in Solid-Phase Peptide Synthesis
In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), form the bedrock of peptide chemistry.[1][2] This guide offers a detailed, objective comparison of these strategies, providing researchers, scientists, and drug development professionals with the critical data and protocols needed to make informed decisions for their synthetic endeavors.
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions for the entire synthesis process.[1][2] The Boc strategy, a classic approach, uses an acid-labile Boc group for temporary Nα-amino protection, while the more modern Fmoc strategy employs a base-labile Fmoc group.[3][4] This core distinction influences every subsequent step, from deprotection and coupling to final cleavage and side-chain deprotection.
Core Principles and Workflow Comparison
The choice between Boc and Fmoc SPPS hinges on factors like the peptide sequence, required purity, synthesis scale, and available equipment.[2] While the Boc strategy is noted for its robustness, particularly with complex or aggregation-prone peptides, the milder conditions of the Fmoc strategy have made it the more widely adopted method in modern peptide synthesis.[1][2]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Amino Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., 50% TFA in DCM)[2][5] | Base (e.g., 20% Piperidine in DMF)[2][5] |
| Side-Chain Protection | Benzyl (Bzl) based ethers/esters | tert-Butyl (tBu) based ethers/esters |
| Final Cleavage Reagent | Strong Acid (e.g., Anhydrous HF, TFMSA)[2][4] | Strong Acid (e.g., TFA)[6][7] |
| Orthogonality | Graduated acid lability[4] | True orthogonality (Acid vs. Base)[] |
| Key Advantage | Robust for long, difficult, or aggregation-prone sequences.[1][9] | Milder conditions, automation-friendly, high purity crude products.[1][] |
| Key Disadvantage | Harsh/hazardous reagents (HF), specialized equipment required.[3][4] | Potential for base-induced side reactions (e.g., aspartimide formation).[10][11] |
Visualizing the Synthesis Cycles
The cyclical nature of SPPS is distinct for each strategy. The following diagrams illustrate the key steps in a single amino acid addition cycle for both Boc and Fmoc workflows.
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons are not always abundant in the literature, performance data can be compiled from various standard protocols and studies.[1][9] The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[1]
Table 1: Performance Metrics for a Model Peptide (Ac-Cys-Ser-NH2) [2]
| Parameter | Boc Strategy (Ac-Cys(Acm)-Ser(Bzl)-NH2) | Fmoc Strategy (Ac-Cys(Trt)-Ser(tBu)-NH2) |
| Crude Purity (HPLC) | Typically >75% | Typically >85% |
| Overall Yield | ~60-70% | ~70-80% |
| Coupling Efficiency | Generally high, monitored by Kaiser test. | Very high (>99%), can be monitored by UV absorbance of Fmoc cleavage. |
| Cysteine Racemization | Generally low. | Dependent on coupling reagents; can be minimized with additives like HOBt. |
Note: Data is illustrative and compiled from descriptions of standard SPPS protocols. Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.[2]
Common Side Reactions
Both strategies are susceptible to side reactions that can impact the purity and yield of the final peptide. The nature of these side reactions is directly related to the chemistry employed.
Table 2: Common Side Reactions and Mitigation
| Side Reaction | Primary Strategy Affected | Description & Cause | Mitigation Strategies |
| Aspartimide Formation | Fmoc (base-catalyzed) / Boc (acid-catalyzed) | Intramolecular cyclization of aspartic acid residues, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences, leading to a mixture of α and β-coupled peptides.[11][12] | Fmoc: Add HOBt to the piperidine deprotection solution.[11] Boc: Use β-cyclohexyl ester protection for Asp instead of β-benzyl ester.[11] |
| Diketopiperazine (DKP) Formation | Fmoc | Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin.[11][13] Prevalent when Pro or Gly is the second amino acid.[11][13] | Fmoc: Use sterically hindered 2-chlorotrityl chloride (2-CTC) resin.[11][13] Couple the third amino acid quickly. Boc: Use in situ neutralization protocols.[11][13] |
| Alkylation of Sensitive Residues | Boc | During final HF cleavage, carbocations generated from protecting groups can alkylate nucleophilic side chains (Trp, Met, Cys).[12][13] | Use of scavengers (e.g., anisole, thiocresol, DMS) in the cleavage cocktail to trap carbocations.[12][14] |
| Pyroglutamate Formation | Both | Cyclization of an N-terminal glutamine residue under acidic or basic conditions.[13] | Couple the subsequent amino acid immediately after deprotection of Gln. |
| Piperidinyl-Alanine Formation | Fmoc | Base-catalyzed elimination of the protected sulfhydryl group of a C-terminal cysteine, followed by the addition of piperidine.[11] | Use the sterically bulky trityl (Trt) protecting group for Cysteine.[11] |
Detailed Experimental Protocols
The following are generalized protocols for manual solid-phase synthesis.
Protocol 1: Boc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis on a Merrifield or MBHA resin.[2][15]
-
Resin Swelling: Swell the resin (e.g., Merrifield resin, 1g) in dichloromethane (DCM, 15 mL) for at least 30-60 minutes in a reaction vessel.[15]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage (HF Cleavage):
-
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus.[14][16]
-
Dry the peptide-resin under vacuum.[14]
-
Place the resin in an HF-resistant reaction vessel with a magnetic stir bar.[14]
-
Add scavengers (e.g., 1 mL p-cresol or anisole per gram of resin).[12][14]
-
Cool the vessel to -5 to 0°C.[14]
-
Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[12][14]
-
Evaporate the HF under vacuum.[12]
-
Precipitate the peptide in cold diethyl ether, wash, and dry.[9]
-
Protocol 2: Fmoc Solid-Phase Peptide Synthesis
This protocol outlines a standard manual synthesis on Wang or Rink Amide resin.[17][18]
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[18]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, activate the Fmoc-protected amino acid (3-5 eq.) with a coupling agent (e.g., HBTU/HOBt, 3-5 eq.) and a base (e.g., DIEA, 6-10 eq.) in DMF for several minutes.[17]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-4 hours. Monitor reaction completion with the Kaiser test.[18]
-
Wash the resin with DMF (3x) and DCM (3x).[17]
-
-
Repeat Cycle: Repeat steps 2-3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.[6]
-
Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) or a simpler TFA/TIS/water (95:2.5:2.5) mixture for less sensitive peptides.[6][19]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[6]
-
Stir at room temperature for 2-4 hours.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[17]
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.[9]
-
Conclusion
The choice between Boc/Bzl and Fmoc/tBu SPPS is a critical decision in peptide synthesis. The Fmoc strategy has become the predominant method due to its milder reaction conditions, amenability to automation, and compatibility with a wide range of sensitive functionalities.[1] However, the classic Boc strategy remains indispensable, particularly for the synthesis of long and challenging sequences prone to aggregation, where its robust chemistry offers distinct advantages.[1][9] A thorough understanding of the principles, quantitative performance, and potential pitfalls of each method allows researchers to select the optimal strategy to successfully achieve their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. csbio.com [csbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Evaluating the Impact of 3-amino-3-methylbutanoic Acid on Peptide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, α,α-disubstituted amino acids, such as 3-amino-3-methylbutanoic acid, play a crucial role in constraining peptide conformations, often leading to the formation of stable secondary structures. This guide provides an objective comparison of the structural effects of incorporating 3-amino-3-methylbutanoic acid into peptides with their standard amino acid counterparts, supported by experimental data and detailed methodologies.
Note on Data Availability: Direct experimental data for peptides containing 3-amino-3-methylbutanoic acid is limited in the current literature. Therefore, this guide will utilize data from its close and extensively studied structural analog, α-aminoisobutyric acid (Aib), to illustrate the expected impact on peptide structure. The principles of conformational restriction and induction of helical structures are directly comparable.
Impact on Peptide Conformation: A Comparative Analysis
The defining structural feature of 3-amino-3-methylbutanoic acid is the presence of two methyl groups on the α-carbon. This disubstitution sterically hinders rotation around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone.[1] This restriction significantly limits the accessible conformational space for the amino acid residue, favoring dihedral angles that correspond to helical structures, primarily the 310-helix and the α-helix.[1] In contrast, natural amino acids with a single substituent on the α-carbon have much greater conformational freedom.
Table 1: Comparison of Conformational Properties
| Feature | Peptides with Natural Amino Acids | Peptides with 3-amino-3-methylbutanoic Acid (Aib as proxy) |
| Conformational Flexibility | High, a wide range of φ and ψ angles are possible. | Highly restricted due to steric hindrance from the gem-dimethyl group. |
| Predominant Secondary Structure | Can adopt various structures (α-helix, β-sheet, random coil) depending on the sequence and environment. | Strong propensity to induce and stabilize helical structures (310- and α-helices).[1] |
| Resistance to Proteolytic Degradation | Susceptible to cleavage by proteases. | Increased resistance due to the non-natural structure and constrained conformation. |
| Hydrogen Bonding Patterns | Can form a variety of intra- and intermolecular hydrogen bonds. | Promotes the formation of i → i+3 (310-helix) and i → i+4 (α-helix) intramolecular hydrogen bonds. |
Experimental Data: Spectroscopic and Structural Analysis
The structural impact of incorporating α,α-disubstituted amino acids is typically evaluated using a combination of spectroscopic and crystallographic techniques.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The distinct spectral signatures of α-helices, β-sheets, and random coils allow for a qualitative and quantitative estimation of these structural elements.
Table 2: Representative Circular Dichroism Data
| Peptide | Solvent | Key CD Features | Interpretation |
| Model Peptide (Natural Sequence) | Aqueous Buffer | Strong negative band around 200 nm | Predominantly random coil |
| Model Peptide with Aib | Trifluoroethanol (TFE) | Negative bands at ~208 nm and ~222 nm, positive band at ~195 nm | High α-helical content |
| Aib-rich Peptide | Methanol | Negative band at ~205 nm and a shoulder at ~220 nm | Predominantly 310-helical |
Data presented is illustrative and based on typical spectra for such peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution. Key parameters derived from NMR experiments, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shift indices, are used to determine the peptide's conformation.
Table 3: Key NMR Observables for Structural Determination
| NMR Parameter | Information Provided | Expected Observation for Helical Peptides with 3-amino-3-methylbutanoic Acid (Aib) |
| 1H Chemical Shift Index (CSI) | Secondary structure propensity | Consecutive downfield shifts for Hα protons are indicative of a helical structure. |
| 3JHNα Coupling Constants | Dihedral angle (φ) information | Values typically < 6 Hz for helical conformations. |
| Nuclear Overhauser Effects (NOEs) | Interproton distances (< 5 Å) | Characteristic short-range NOEs: dNN(i, i+1), dαN(i, i+3), dαβ(i, i+3) for 310-helices; and dαN(i, i+3), dαN(i, i+4), dαβ(i, i+3) for α-helices. |
| Temperature Coefficients of Amide Protons | Solvent exposure of NH groups | Small temperature coefficients (< -4.5 ppb/K) suggest involvement in intramolecular hydrogen bonds, a hallmark of stable secondary structures. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing 3-amino-3-methylbutanoic acid can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected 3-amino-3-methylbutanoic acid (or other amino acid) and a coupling agent (e.g., HCTU) in DMF.
-
Add an activator base (e.g., N,N-diisopropylethylamine - DIPEA).
-
Add the activated amino acid solution to the resin and allow it to react. Due to the steric hindrance of α,α-disubstituted amino acids, a longer coupling time or a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Circular Dichroism (CD) Spectroscopy Protocol
Protocol:
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in the desired solvent (e.g., phosphate buffer for aqueous conditions, or TFE/methanol for helix-promoting conditions).
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue (if present).
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup:
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
Purge the instrument with nitrogen gas.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.
-
-
Data Acquisition:
-
Record the spectrum of the blank solvent.
-
Record the spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Smooth the resulting spectrum.
-
Convert the data from ellipticity (mdeg) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
-
-
Secondary Structure Analysis:
-
Analyze the processed spectrum to identify characteristic features of different secondary structures.
-
Use deconvolution algorithms (e.g., CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil.
-
NMR Spectroscopy for Structural Determination
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., H2O/D2O 9:1, or deuterated TFE/methanol) to a concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer. Essential 2D experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
COSY (Correlation Spectroscopy): To identify through-bond scalar couplings.
-
1H-15N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is 15N-labeled, this experiment helps to resolve and assign backbone amide signals.
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Sequentially assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
Constraint Extraction: Identify and quantify NOEs to generate interproton distance restraints. Measure 3JHNα coupling constants to derive dihedral angle restraints.
-
-
Structure Calculation and Refinement:
-
Use the experimental restraints in molecular dynamics and simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate a family of 3D structures consistent with the NMR data.
-
Analyze the quality of the calculated structures using various validation tools.
-
Visualizations
Caption: Workflow for the synthesis and structural analysis of peptides containing 3-amino-3-methylbutanoic acid.
Caption: Hypothetical mechanism of action for a peptide stabilized by 3-amino-3-methylbutanoic acid.
References
A Researcher's Guide to Scavenger Cocktails in Boc-SPPS Cleavage: A Comparative Analysis
For researchers and professionals in drug development, the final cleavage step in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) is a critical juncture that significantly dictates the purity and yield of the final peptide product. The use of strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove side-chain protecting groups generates highly reactive carbocations. These electrophilic species can lead to a variety of side reactions, modifying sensitive amino acid residues and compromising the integrity of the synthetic peptide. To mitigate these undesirable outcomes, scavenger cocktails are an indispensable component of the cleavage process.[1][2]
This guide provides a comparative analysis of the efficacy of different scavenger cocktails used in Boc-SPPS cleavage, supported by experimental data. We will delve into the quantitative performance of various cocktails, detail the experimental protocols for their use, and visualize the underlying chemical workflows.
The Critical Role of Scavengers
During acid-mediated cleavage, carbocations are generated from the removal of protecting groups (e.g., benzyl, t-butyl cations).[2] These reactive species can attack nucleophilic amino acid side chains, leading to modifications such as alkylation.[1] Sensitive residues particularly at risk include tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[1][3] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations before they can react with the peptide.[2] The choice of an appropriate scavenger cocktail is paramount and is highly dependent on the amino acid composition of the peptide.[3]
Quantitative Comparison of Scavenger Cocktails
The efficacy of a scavenger cocktail is primarily assessed by the purity and yield of the crude peptide obtained after cleavage. The following table summarizes quantitative data from various studies, comparing the performance of different scavenger cocktails in minimizing common side reactions.
| Scavenger Cocktail Composition (v/v) | Primary Cleavage Reagent | Target Residue(s) & Side Reaction | Model Peptide/Context | Crude Purity (%) | Key Findings & Remarks |
| HF:Anisole (9:1) | Anhydrous HF | General purpose, Trp alkylation | Standard peptides | Varies | A widely used standard cocktail for peptides without highly sensitive residues.[4] |
| HF:p-Cresol (9:1) | Anhydrous HF | Tyr, multiple Glu/Asp | Peptides with multiple acidic residues | Varies | p-Cresol is effective in suppressing alkylation of tyrosine.[5] |
| HF:p-Cresol:p-Thiocresol (90:5:5) | Anhydrous HF | Arg(Tos), Cys | Cysteine-containing peptides | Varies | Recommended for peptides containing Arg(Tos) and Cys to prevent side reactions.[3] |
| HF:DMS:Anisole (10:1:1) | Anhydrous HF | Met, Cys | Peptides without Cys | Varies | DMS is particularly effective in preventing the alkylation of methionine.[4] |
| HF:Anisole:DMS:p-Thiocresol (10:1:1:0.2) | Anhydrous HF | Cys | Cysteine-containing peptides | Varies | A combination providing broad protection for sensitive residues, especially cysteine. |
| TFMSA:TFA:Thioanisole (1:10:1) | TFMSA | General purpose | Alternative to HF | Varies | A common cocktail for the less hazardous TFMSA cleavage method. Reaction times can be significantly longer than with HF.[3] |
| TFA:TFMSA:TIS:H₂O (89:1:2.5:7.5) | TFA/TFMSA | Cys S-tert-butylation | ³,¹⁴Cys(Trt)-linear somatostatin | ~81% (desired peptide) | Increased acidity with TFMSA was explored to reduce S-tert-butylation.[6] |
| TFA:TIS:H₂O (95:2.5:2.5) | TFA | Cys S-tert-butylation | ³,¹⁴Cys(Trt)-linear somatostatin | ~81.2% (desired peptide) | Standard cleavage cocktail resulted in ~15.4% S-tert-butylation.[6] |
| TFA:TIS:H₂O:Thioanisole:DMS:1% DTT (70:5:5:10:10) | TFA | Cys S-tert-butylation | ³,¹⁴Cys(Trt)-linear somatostatin | Higher purity | A two-step cleavage with this cocktail was found to be beneficial in minimizing S-tert-butylation.[6] |
Note: Crude purity is highly sequence-dependent, and the values presented are for illustrative purposes based on the cited model peptides and contexts.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for Boc-SPPS cleavage using different acid reagents and scavenger cocktails.
Protocol 1: High HF Cleavage
This is a standard and widely used method for Boc-SPPS cleavage.
Materials:
-
Peptide-resin (thoroughly dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Appropriate scavenger cocktail (e.g., HF:Anisole 9:1 v/v)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Teflon-coated stir bar and reaction vessel
Procedure:
-
Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the selected scavenger(s) to the reaction vessel.
-
Secure the cap on the reaction vessel and cool it in a dry ice/acetone bath.
-
Carefully distill the required amount of anhydrous HF into the cooled reaction vessel (typically 10 mL per gram of resin).
-
Stir the reaction mixture at 0°C for 1-2 hours.[3] The duration may be extended for peptides containing multiple Arg(Tos) residues.
-
After the reaction is complete, remove the HF by vacuum distillation.
-
Suspend the resulting peptide and resin mixture in cold diethyl ether to precipitate the crude peptide.
-
Filter the mixture and wash the crude peptide thoroughly with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 2: "Low-High" HF Cleavage
This two-step procedure is designed to minimize side reactions by first removing more labile protecting groups under milder conditions.
Materials:
-
Same as Protocol 1
-
Dimethyl sulfide (DMS)
Procedure: Step 1: Low HF Deprotection
-
Place the dried peptide-resin and a stir bar into the HF reaction vessel.
-
Add a scavenger mixture (e.g., p-cresol, p-thiocresol).
-
Add a pre-chilled mixture of HF and DMS (typically 1:3 v/v).
-
Stir the reaction at 0°C for 2 hours.
-
Evaporate the HF and DMS under vacuum.
Step 2: High HF Cleavage
-
To the resin from Step 1, add a fresh scavenger cocktail.
-
Add 100% anhydrous HF.
-
Stir the reaction at 0°C for 1 hour.
-
Proceed with HF removal and peptide precipitation as described in Protocol 1 (steps 6-9).
Protocol 3: TFMSA Cleavage
Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative to HF that does not require a specialized apparatus.
Materials:
-
Peptide-resin (thoroughly dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Cold diethyl ether
-
Round-bottom flask and stir bar
Procedure:
-
In a fume hood, prepare a cleavage cocktail, a common ratio being 1:10:1 (v/v/v) of TFMSA:TFA:thioanisole.[3]
-
Cool the dried peptide-resin in an ice bath.
-
Add the cleavage cocktail to the resin and stir at 0°C. Reaction times can vary significantly (from 2 to over 10 hours) depending on the peptide and resin.[3]
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Add the filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether to precipitate the peptide.
-
Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet twice with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualizing the Boc-SPPS Cleavage Workflow
The following diagrams illustrate the key stages of the Boc-SPPS cleavage process and the fundamental role of scavengers.
Caption: A simplified workflow of the Boc-SPPS cleavage process.
Caption: The mechanism of carbocation formation and scavenger action.
References
Cross-Validation of Analytical Results for Synthetic Peptides: A Comparative Guide to HPLC, MS, and NMR
For researchers, scientists, and drug development professionals, ensuring the purity, identity, and structural integrity of synthetic peptides is a critical prerequisite for reliable experimental outcomes and regulatory compliance. A multi-faceted analytical approach, employing orthogonal methods, provides the most robust and comprehensive characterization. This guide offers a comparative analysis of three cornerstone techniques in peptide analysis: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By cross-validating results from these distinct methodologies, a high degree of confidence in the quality of a synthetic peptide can be achieved.[1][2]
This guide presents a summary of the quantitative data obtained from each technique, detailed experimental protocols for their implementation, and visualizations of the analytical workflow and the interplay between these methods.
Data Presentation: A Comparative Overview
The selection of an analytical technique is contingent on the specific information required. While each method offers valuable data, a comprehensive validation strategy often involves a combination of these techniques to build a complete profile of the peptide's identity, purity, and structure.[1]
| Parameter | HPLC (High-Performance Liquid Chromatography) | MS (Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Primary Output | Chromatogram showing peaks corresponding to the peptide and its impurities. | Mass spectrum showing the mass-to-charge ratio (m/z) of the peptide and any detected ions. | Spectrum showing resonant frequencies of atomic nuclei, providing detailed structural information. |
| Quantitative Data | Purity (%): Calculated from the relative peak area of the target peptide compared to the total peak area.[3] Retention Time (min): A characteristic time for the peptide to elute from the column under specific conditions. | Molecular Weight (Da): Determined from the m/z ratio and charge state of the peptide ions.[4][5] Relative Abundance: Ion intensity, which can be used for semi-quantitative analysis of impurities. | Quantitative Purity (qNMR): Can be determined using an internal standard of known concentration.[6] Structural Ratios: Integration of signals can provide ratios of different conformers or modified forms. |
| Qualitative Data | Presence of impurities, degradation products, or isomers based on elution profile. | Sequence Confirmation: Through fragmentation (MS/MS), the amino acid sequence can be verified.[7] Modification Analysis: Identification of post-translational or chemical modifications. | Structural Elucidation: Unambiguous determination of 3D structure, including stereochemistry and conformation.[1][8] Peptide-Ligand Interactions: Can be used to study binding events.[9] |
| Typical Sensitivity | High | Very High | Relatively Low |
| Sample Consumption | Low | Very Low | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the analysis of a synthetic peptide.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purity Analysis
RP-HPLC is the industry standard for determining the purity of synthetic peptides.[3] This technique separates molecules based on their hydrophobicity.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.
-
The final concentration should be approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3]
2. Instrumentation:
-
An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A typical linear gradient is from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized for the specific peptide.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25-40°C for consistent retention times.[10]
-
Detection: UV absorbance at 214-220 nm, where the peptide bond absorbs light.[3]
4. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the target peptide by the total peak area of all peaks and multiplying by 100.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, providing both purity and identity information in a single run.[3]
1. Sample Preparation and LC Separation:
-
Follow the sample preparation and HPLC separation protocol as described above. For MS detection, it is preferable to use a mobile phase modifier like formic acid (0.1%) instead of TFA, as TFA can cause ion suppression.[11]
2. Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) to ionize the eluting peptides.[12]
-
MS1 Scan: Acquire full MS scans over a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 350–2000).[7]
-
MS/MS Scan (Data-Dependent Acquisition): For sequence confirmation, configure the instrument to select the most intense precursor ions from the MS1 scan for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[7]
3. Data Analysis:
-
Intact Mass: Deconvolute the MS1 spectrum to determine the molecular weight of the main peptide peak and any impurities.
-
Sequence Verification: Analyze the MS/MS fragmentation spectra to confirm the amino acid sequence of the peptide.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level structural information.[1][13]
1. Sample Preparation:
-
Dissolve a high-purity peptide sample (>95%) in a deuterated solvent (e.g., D₂O or deuterated phosphate-buffered saline) to minimize solvent signals.[9]
-
The concentration should typically be between 0.1-5 mM.[9][14]
-
Adjust the pH as it can influence chemical shifts and peptide folding.[9]
2. Instrumentation:
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
3. NMR Experiments:
-
1D ¹H NMR: Provides a basic fingerprint of the peptide and can be used for a preliminary purity check.[9]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within an amino acid residue's spin system.[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5-6 Å), which is crucial for determining the 3D structure.[9]
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹⁵N, this experiment provides a fingerprint of the amide protons, with each peak corresponding to a single amino acid residue (except proline).
4. Data Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, and baseline correction).
-
Assign the resonances in the spectra to specific protons in the peptide sequence.
-
Analyze the NOESY data to generate distance restraints.
-
Use computational software to calculate a 3D structural model of the peptide based on the experimental restraints.
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the logical relationship between the analytical techniques.
Caption: Workflow for synthetic peptide analysis and cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 10. biovera.com.au [biovera.com.au]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
Safety Operating Guide
Proper Disposal Procedures for 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic Acid
The following guide provides essential safety and logistical information for the proper disposal of 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid, a Boc-protected amino acid derivative. Adherence to these step-by-step procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, like many similar reagents, should be handled as a hazardous substance for disposal purposes.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Use compatible, chemical-resistant gloves.[4][5]
-
Respiratory Protection: Handle the solid material in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of dust.[1][4]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's hazardous waste program.[6] Never dispose of this chemical down the sink or in regular trash.[6][7][8]
Step 1: Waste Segregation and Collection
-
Solid Chemical Waste: Collect all waste this compound in a designated hazardous waste container. This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.[9][10]
-
Contaminated Materials: Any items contaminated with the chemical, such as weighing paper, gloves, and spill cleanup materials, must also be placed in the designated hazardous waste container.[11]
Step 2: Container Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
List all contents, including "this compound" and any other chemicals mixed with it.
-
Indicate the date when the first waste was added to the container.[9]
Step 3: Storage
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[6][10]
-
Store the container in a designated, secondary containment area known as a Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[9][10]
Step 4: Arranging for Disposal
-
Once the container is full or you have no more of this waste to discard, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup.[6][9] Follow their specific procedures for waste collection requests.
Step 5: Empty Container Disposal
-
An empty container that previously held this compound must be managed according to institutional policy.
-
After ensuring all possible chemical residue has been removed and collected as hazardous waste, deface or remove the original chemical label.[6]
-
Consult your EHS office to determine if the defaced, empty container can be disposed of as regular trash or if it must also be collected as hazardous waste.[6]
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1][4]
-
Contain: Prevent the spread of the solid material. Avoid generating dust.[1][8]
-
Collect: Carefully sweep or vacuum the spilled material into a designated hazardous waste container for disposal.[1][3]
-
Decontaminate: Clean the affected area as appropriate. All cleaning materials must be disposed of as hazardous waste.
Data Summary for Disposal
| Waste Type | Container Specification | Disposal Method |
| Solid this compound | Compatible, sealed, and clearly labeled "Hazardous Waste" container. | Collection by institutional EHS for approved hazardous waste disposal.[6] |
| Contaminated Labware (e.g., gloves, weighing paper) | Place in the same container as the solid chemical waste. | Collection by institutional EHS for approved hazardous waste disposal.[6][11] |
| Empty Original Product Container | Original container with label fully defaced or removed. | Dispose of as regular trash or hazardous waste, according to institutional policy.[3][6] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Personal protective equipment for handling 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid (CAS No. 129765-95-3). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye and Face Protection | Chemical safety goggles or glasses | Must be worn at all times when handling the compound. A face shield is recommended when there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved | A complete suit protecting against chemicals should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the compound in a way that generates dust or aerosols, or in case of inadequate ventilation. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable.[1] |
Safe Handling and Storage Protocol
Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's stability.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a chemical fume hood for all operations that may generate dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid creating dust when weighing or transferring the solid material. Use a spatula and handle the compound gently.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or aerosols.[1] Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, dark, and well-ventilated place.[3]
-
Recommended storage temperature is refrigerated.[4]
Operational and Disposal Plans
A clear plan for both routine operations and emergency situations is essential.
Spill and Leak Procedures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Waste Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.
Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound.
Caption: Safe Handling Workflow Diagram
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 3-TERT-BUTOXYCARBONYLAMINO-3-METHYL-BUTYRIC ACID 129765-95-3 CAS NO.129765-95-3, CasNo.129765-95-3 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 4. 3-(tert-Butoxycarbonylamino)-3-methylbutanoic acid | 129765-95-3 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
